cis-Decahydroquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTIYWUALSJREP-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10343-99-4, 767-92-0 | |
| Record name | rel-(4aR,8aR)-Decahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10343-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-Decahydroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010343994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, decahydro-, (4aR,8aS)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-decahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-decahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Cornerstone of Saturated Heterocycles: An In-depth Technical Guide to the Chemical Structure and Stereochemistry of cis-Decahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the cis-Decahydroquinoline Scaffold
The decahydroquinoline ring system, a saturated bicyclic heterocycle, represents a pivotal structural motif in the landscape of organic and medicinal chemistry. Its rigid, three-dimensional architecture provides a versatile scaffold for the development of a wide array of biologically active molecules, from natural products to synthetic pharmaceuticals.[1] Among its stereoisomers, the cis-fused decalogue, this compound, holds particular importance due to its prevalence in a variety of alkaloids, including those found in the skin of poison frogs, and its role as a key building block in the synthesis of complex therapeutic agents.[2][3] Understanding the nuanced stereochemistry and conformational behavior of the this compound core is paramount for the rational design and synthesis of novel chemical entities with tailored pharmacological profiles. This guide provides a comprehensive exploration of the chemical structure, stereochemistry, conformational dynamics, synthesis, and characterization of this compound, offering field-proven insights for professionals in chemical research and drug development.
PART 1: The Stereochemical Landscape of this compound
The fusion of a cyclohexane and a piperidine ring in decahydroquinoline gives rise to stereoisomerism at the two bridgehead carbons, C4a and C8a. When the hydrogen atoms at these positions are on the same side of the ring system, the cis-isomer is formed. This seemingly simple structural feature has profound implications for the molecule's overall shape and properties.
Chiral Centers and Enantiomers
The cis-fusion of the two rings in decahydroquinoline results in a chiral molecule. The two bridgehead carbons, C4a and C8a, are stereogenic centers. The presence of these two chiral centers means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (4aR,8aS)-cis-decahydroquinoline and (4aS,8aR)-cis-decahydroquinoline. It is crucial for researchers in drug development to recognize this chirality, as enantiomers of a bioactive molecule often exhibit significantly different pharmacological and toxicological profiles.
Caption: Stereoisomeric relationship of this compound.
PART 2: Conformational Analysis: A Dynamic Equilibrium
The flexibility of the six-membered rings in this compound allows it to adopt several conformations. The molecule predominantly exists in two rapidly interconverting chair-chair conformations. This conformational isomerism is a critical determinant of the molecule's reactivity and its ability to bind to biological targets.
The "N-endo" and "N-exo" Conformers
The two principal chair-chair conformations of this compound are distinguished by the orientation of the nitrogen atom's lone pair of electrons relative to the carbocyclic ring. These are often referred to as the "N-endo" and "N-exo" conformers.[4] In the "N-endo" conformation, the nitrogen lone pair is oriented towards the interior of the concave face of the molecule, while in the "N-exo" conformation, it points away from the carbocyclic ring.
NMR spectroscopic studies have shown that for the parent this compound, there is a strong preference for the conformer where the N-H bond is axial, which corresponds to the "N-exo" lone pair orientation.[5] This preference is attributed to the avoidance of steric interactions between the nitrogen substituent (or lone pair) and the axial hydrogens on the carbocyclic ring. However, the introduction of substituents on the nitrogen or the rings can shift this equilibrium.[6]
The interconversion between these two conformers occurs via a ring flip, and the energy barrier for this process in N-substituted derivatives has been determined to be around 68 kJ/mol, indicating that at room temperature, the molecule is in a state of rapid conformational flux.[6]
Caption: Conformational interconversion of this compound.
PART 3: Synthesis of this compound
The most common and direct route to this compound is the catalytic hydrogenation of quinoline. The stereochemical outcome of this reaction is highly dependent on the reaction conditions, particularly the choice of catalyst and solvent.
Stereoselective Catalytic Hydrogenation of Quinoline
The hydrogenation of quinoline proceeds in two stages: first, the reduction of the pyridine ring to form 1,2,3,4-tetrahydroquinoline, followed by the saturation of the benzene ring to yield decahydroquinoline. To achieve a high yield of the cis-isomer, the hydrogenation is typically carried out using a platinum-based catalyst, such as platinum(IV) oxide (PtO₂), in an acidic solvent like acetic acid.[1][7] The acidic medium is crucial as it protonates the nitrogen atom, influencing the stereochemical course of the reduction of the carbocyclic ring.
The generally accepted mechanism involves the adsorption of the tetrahydroquinoline intermediate onto the catalyst surface. The hydrogen atoms are then delivered from the catalyst face to the same side of the molecule, resulting in the cis-stereochemistry at the ring junction.
This protocol is a representative procedure for the synthesis of this compound via the catalytic hydrogenation of quinoline.
Materials:
-
Quinoline
-
Glacial Acetic Acid
-
Platinum(IV) oxide (PtO₂)
-
Hydrogen gas (high pressure)
-
Sodium hydroxide (for neutralization)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Parr hydrogenation apparatus or a similar high-pressure reactor
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve quinoline in glacial acetic acid.
-
Catalyst Addition: Carefully add platinum(IV) oxide to the solution. The amount of catalyst is typically 1-5 mol% relative to the quinoline.
-
Hydrogenation: Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 atm). Stir the reaction mixture vigorously at room temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.
-
Neutralization and Extraction: The acidic filtrate is carefully neutralized with a concentrated solution of sodium hydroxide while cooling in an ice bath. The aqueous layer is then extracted multiple times with diethyl ether.
-
Drying and Evaporation: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude decahydroquinoline.
-
Purification: The crude product can be purified by distillation under reduced pressure to afford pure this compound.
Caption: Workflow for the synthesis of this compound.
PART 4: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the stereochemistry and the dynamic equilibrium of the conformers.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound provides distinct signals for each of the nine carbon atoms. The chemical shifts are sensitive to the local electronic environment and the spatial orientation of the carbon atoms. Low-temperature ¹³C NMR experiments are particularly insightful as they can "freeze out" the conformational equilibrium, allowing for the observation of separate signals for the "N-endo" and "N-exo" conformers. This technique has been instrumental in determining the relative populations of these conformers.[8]
| Carbon Atom | Chemical Shift (ppm) |
| C2 | 47.9 |
| C3 | 26.5 |
| C4 | 26.5 |
| C4a | 60.9 |
| C5 | 29.9 |
| C6 | 20.6 |
| C7 | 25.4 |
| C8 | 34.0 |
| C8a | 54.0 |
Table 1: Approximate ¹³C NMR chemical shifts for the major conformer of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is complex due to the numerous protons and their spin-spin coupling. However, detailed analysis, often aided by two-dimensional NMR techniques such as COSY and NOESY, can provide valuable information about the relative stereochemistry of the protons and, by extension, the conformation of the rings. The coupling constants between vicinal protons are particularly useful in determining their dihedral angles, which can help to distinguish between axial and equatorial orientations.
Conclusion
This compound is a molecule of fundamental importance in stereochemistry and a cornerstone for the synthesis of complex nitrogen-containing compounds. Its rich stereochemical and conformational landscape presents both challenges and opportunities for chemists. A thorough understanding of its properties, from its chirality to its dynamic conformational equilibrium, is essential for harnessing its full potential in the design of new medicines and functional materials. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers to confidently work with this versatile and valuable chemical entity.
References
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Booth, H., & Griffiths, D. V. (1975). Conformational equilibria in N-alkyl-cis-decahydroquinolines. Journal of the Chemical Society, Perkin Transactions 2, (2), 111-118. [Link]
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Daly, J. W., Garraffo, H. M., & Spande, T. F. (1994). Occurrence and Significance of Decahydroquinolines from Dendrobatid Poison Frogs and a Myrmicine Ant: Use of 1H and 13C NMR in Their Conformational Analysis. Journal of Natural Products, 57(9), 1263-1271. [Link]
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Daly, J. W., Spande, T. F., & Garraffo, H. M. (2005). Alkaloids from amphibian skin: a tabulation of over eight-hundred compounds. Journal of Natural Products, 68(10), 1556-1575. [Link]
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Eliel, E. L., & Vierhapper, F. W. (1977). Conformational analysis. 33. Carbon-13 nuclear magnetic resonance spectra of saturated heterocycles. 5. cis-Decahydroquinolines. The Journal of Organic Chemistry, 42(1), 51-56. [Link]
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Toyooka, N., et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules, 26(24), 7529. [Link]
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- Myrioneuron alkaloids, mysumamides A-D (1-4), along with three known ones were isolated from the twigs and leaves of Myrioneuron effusum. All of these alkaloids possessed the tetracyclic skeleton and contained the decahydroquinoline (cis-DHQ) moiety. Phytochemistry, 117, 135-141.
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PubChem. (n.d.). Decahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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Vierhapper, F. W., & Eliel, E. L. (1977). Conformational analysis. 33. Carbon-13 nuclear magnetic resonance spectra of saturated heterocycles. 5. cis-Decahydroquinolines. The Journal of Organic Chemistry, 42(1), 51–56. [Link]
- Bagwan, F. M., Kinage, A. K., & Vasireddy, S. (2024). Reaction kinetics for catalytic hydrogenation of quinoline to decahydroquinoline as liquid organic hydrogen carrier. International Journal of Hydrogen Energy, 52, 538-548.
- Comins, D. L., & Joseph, S. P. (1996). Biomimetic Construction of the Hydroquinoline Ring System. Diastereodivergent Enantioselective Synthesis of 2,5-Disubstituted cis- and trans-Decahydroquinolines. The Journal of Organic Chemistry, 61(18), 6386–6393.
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Booth, H., & Bostock, A. H. (1972). Proton magnetic resonance studies of cyclic compounds. Part VIII. The conformations of cis- and trans-decahydroquinolines and their acyl derivatives. Journal of the Chemical Society, Perkin Transactions 2, (5), 615-620. [Link]
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physical and chemical properties of cis-Decahydroquinoline
An In-depth Technical Guide to the Physical and Chemical Properties of cis-Decahydroquinoline
Executive Summary
This compound is a saturated bicyclic heterocyclic amine that serves as a pivotal structural motif in a multitude of biologically active compounds and advanced materials. Its rigid, yet conformationally complex, three-dimensional structure, dictated by the cis-fusion of its cyclohexane and piperidine rings, imparts unique physicochemical properties that are leveraged in medicinal chemistry and synthetic applications. This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural characterization, thermodynamic behavior, reactivity, and established protocols for its analysis, grounded in authoritative references.
Introduction: The Significance of the this compound Scaffold
The decahydroquinoline ring system is the fully saturated analogue of quinoline. It exists as two primary diastereomers, cis and trans, which differ in the stereochemistry at the ring fusion carbons (4a and 8a). The cis-isomer, the focus of this guide, is of particular interest due to its prevalence in natural products, notably the poison frog alkaloids, and its utility as a versatile building block in the synthesis of complex pharmaceutical agents.[1][2] Its unique conformational flexibility allows it to present substituents in precise spatial orientations, making it an ideal scaffold for designing molecules that interact with specific biological targets, such as nicotinic acetylcholine receptors.[2] Understanding the fundamental properties of this core structure is paramount for its effective application in drug discovery and organic synthesis.
Molecular Structure and Stereochemistry
The defining feature of this compound is the fusion of the two rings, where the hydrogen atoms at positions 4a and 8a are on the same face of the molecule. This arrangement forces the bicyclic system into a bent conformation.
-
IUPAC Name: (4aR,8aS)-decahydroquinoline (for one enantiomer)[3]
-
CAS Number: 2051-28-7 (typically refers to a mixture of cis and trans isomers)[4][5][6]
The cis isomer can exist as a pair of enantiomers and undergoes a conformational equilibrium, often described as "N-endo" and "N-exo" forms, which can be studied using NMR spectroscopy.[7] This conformational behavior is critical as it dictates the orientation of substituents and the lone pair of electrons on the nitrogen atom, thereby influencing both reactivity and biological activity.
Caption: 2D representation highlighting the cis-fusion at C4a-C8a.
Physical and Thermodynamic Properties
The physical properties of this compound are influenced by its molecular weight, polarity arising from the nitrogen atom, and its capacity for hydrogen bonding. Commercially available decahydroquinoline is often a mixture of cis and trans isomers, which can affect physical constants like melting and boiling points.[4][5]
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow hygroscopic liquid or low-melting solid. | [1][3][5] |
| Density | 0.933 g/mL at 25 °C | [4][5] |
| 0.95 g/mL | [1] | |
| Melting Point | 37.5 - 45 °C | [5] |
| Boiling Point | 80 °C at 0.2 mmHg | [1] |
| ~245 °C (estimated at atmospheric pressure) | [5] | |
| Refractive Index (n²⁰/D) | 1.4916 | [4][5] |
| Flash Point | 68 °C (154.4 °F) - closed cup | [4][8] |
| pKa | 10.85 ± 0.10 (Predicted) | [5] |
Spectroscopic Profile for Structural Elucidation
A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound. The causality behind using multiple methods is to create a self-validating system where data from one technique corroborates the others.
Caption: Standard experimental workflow for the verification of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective tool for identifying the key functional groups present in the molecule.
-
N-H Stretch: A moderate absorption is expected in the 3200-3500 cm⁻¹ region, characteristic of a secondary amine.
-
C-H Stretch: Strong, sharp absorptions will appear just below 3000 cm⁻¹, typical for sp³-hybridized C-H bonds in the saturated ring system.[9]
-
Fingerprint Region (<1500 cm⁻¹): This region contains a complex pattern of C-C and C-N stretching and bending vibrations, which are unique to the molecule's overall structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the detailed stereochemistry of decahydroquinoline isomers.
-
¹H NMR: The spectrum will be complex due to the large number of non-equivalent protons in the rigid bicyclic system. The chemical shifts and coupling constants of the bridgehead protons (H-4a and H-8a) are particularly diagnostic for confirming the cis-fusion.[7]
-
¹³C NMR: The spectrum will show nine distinct signals for the nine carbon atoms, confirming the asymmetry of the molecule. The chemical shifts provide information about the electronic environment of each carbon.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation.[9]
-
Molecular Ion (M⁺): An odd molecular weight peak is expected at m/z = 139, consistent with the molecular formula C₉H₁₇N (Nitrogen Rule).[3]
-
Fragmentation: Common fragmentation pathways for cyclic amines include alpha-cleavage (loss of an alkyl radical adjacent to the nitrogen), leading to characteristic fragment ions.
Chemical Properties and Reactivity
As a secondary bicyclic amine, this compound exhibits reactivity typical of this functional group, primarily centered on the basicity and nucleophilicity of the nitrogen atom's lone pair.
-
Basicity: It is a moderately strong base (predicted pKa ≈ 10.85) and will readily react with acids to form ammonium salts.[5] This property is crucial for its manipulation in synthesis, including extraction and purification steps.
-
Nucleophilicity: The nitrogen atom can act as a nucleophile, participating in reactions such as N-alkylation, N-acylation, and formation of metal complexes.[1]
-
Role in Synthesis: Its most significant chemical property is its role as a synthetic intermediate. The rigid scaffold allows for stereocontrolled introduction of substituents, making it invaluable in the total synthesis of complex natural products and pharmaceutical agents.[10][11][12] For example, it is the core of poison frog alkaloids like cis-195A, which are synthesized through multi-step sequences where the decahydroquinoline nucleus is assembled and then further functionalized.[2]
Caption: Synthetic utility of the this compound scaffold.
Applications in Research and Drug Development
The unique structural and chemical properties of this compound have led to its use in several high-value applications:
-
Pharmaceutical Intermediates: It serves as a key starting material or structural motif in the development of various drugs, including analgesics and anti-inflammatory agents.[1]
-
Neuroscience Research: Derivatives of this compound, such as the poison frog alkaloids, are potent modulators of ion channels, particularly nicotinic acetylcholine receptors.[2] These compounds are invaluable tools for studying the nervous system and serve as leads for new therapeutic agents.
-
Coordination Chemistry and Catalysis: The ability of the nitrogen atom to coordinate with metal ions makes decahydroquinoline derivatives useful as ligands in asymmetric catalysis and materials science.[1]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions in a laboratory setting.
-
GHS Hazard Classification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[3][13]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, is mandatory.[4][8] Work should be conducted in a well-ventilated fume hood.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials and sources of ignition.[5][8] It should be protected from light.[5]
Conclusion
This compound is more than a simple saturated heterocycle; it is a conformationally distinct and synthetically versatile scaffold of significant importance in modern chemistry. Its well-defined physical properties, predictable chemical reactivity, and rich spectroscopic signature make it a reliable component in the design and synthesis of complex molecules. For researchers in drug discovery and materials science, a thorough understanding of this core structure provides a powerful tool for innovation.
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cis-Decahydroquinoline: Technical Monograph on Stereochemistry, Synthesis, and Pharmacological Utility
This guide provides an in-depth technical analysis of cis-decahydroquinoline, focusing on its chemical identity, stereochemical dynamics, synthesis, and applications in drug development.
Chemical Identity & Core Properties[1][2][3][4][5]
This compound is a saturated bicyclic amine and a critical scaffold in medicinal chemistry, particularly for the synthesis of alkaloids and NMDA receptor antagonists. Unlike its trans-isomer, which is conformationally rigid, the cis-isomer exhibits unique dynamic behavior that influences its reactivity and binding affinity.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 10343-99-4 (Specific for cis-isomer)(Note: 2051-28-7 refers to the unspecified mixture; 767-92-0 refers to the trans-isomer) |
| Molecular Formula | |
| Molecular Weight | 139.24 g/mol |
| IUPAC Name | (4aR,8aS)-decahydroquinoline (relative stereochemistry) |
| Physical State | Colorless to pale yellow liquid / Low-melting solid |
| Boiling Point | ~205 °C (at 760 mmHg) |
| Density | 0.93 g/mL (approximate) |
| Solubility | Soluble in ethanol, ether, acidic water; sparingly soluble in neutral water.[1][2][3] |
Stereochemical Dynamics: The "Double Chair" Equilibrium
Expertise & Experience: Why Conformation Matters
In drug design, the choice between cis- and trans-decahydroquinoline is rarely arbitrary. The trans-isomer is conformationally "locked" in a rigid chair-chair structure, providing a predictable vector for substituents. In contrast, This compound is conformationally mobile .
The cis-ring fusion prevents the two cyclohexane rings from adopting a single, rigid conformation. Instead, the molecule exists in a dynamic equilibrium between two enantiomeric chair-chair conformers. This "flipping" allows the nitrogen lone pair and C-substituents to toggle between axial and equatorial orientations, affecting basicity and nucleophilicity.
-
Conformer A: Nitrogen lone pair is equatorial (more basic, more nucleophilic).
-
Conformer B: Nitrogen lone pair is axial (less basic due to 1,3-diaxial strain).
This mobility makes the cis-scaffold an "induced fit" ligand, capable of adapting to binding pockets that rigid trans-analogs cannot access.
Visualization: Conformational Equilibrium
The following diagram illustrates the dynamic equilibrium between the two chair forms of this compound.
Figure 1: The conformational equilibrium of this compound involves a ring flip that inverts the axial/equatorial orientation of substituents.
Synthesis & Production Protocols
Mechanistic Insight: Kinetic vs. Thermodynamic Control
The synthesis of this compound is a classic example of kinetic control .
-
Thermodynamic Product: trans-Decahydroquinoline (more stable due to lack of gauche interactions).
To selectively produce the cis-isomer, one must utilize the "haptophilicity" effect in heterogeneous catalysis. Under acidic conditions, the quinoline nitrogen is protonated. The pyridinium ring adsorbs flat onto the catalyst surface. The sequential addition of hydrogen occurs from the catalyst face (syn-addition), forcing the bridgehead hydrogens to be cis relative to each other.
Protocol: Catalytic Hydrogenation (Acidic Media)
Objective: Selective synthesis of this compound from quinoline.
Reagents:
-
Substrate: Quinoline (Reagent Grade)
-
Catalyst: Platinum Oxide (
, "Adams' Catalyst") -
Solvent: Glacial Acetic Acid (or dilute HCl)
-
Gas: Hydrogen (
)
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of quinoline in 20 mL of glacial acetic acid in a high-pressure hydrogenation vessel (Parr reactor).
-
Catalyst Addition: Carefully add 5 mol%
. Caution: PtO2 can ignite solvent vapors; add under inert atmosphere. -
Hydrogenation: Pressurize the vessel to 40–60 psi
. Agitate vigorously at room temperature ( ).-
Critical Control Point: Do not heat. Heating promotes isomerization to the trans-isomer.
-
-
Monitoring: Monitor
uptake. The reaction is complete when 5 equivalents of are consumed. -
Workup:
-
Filter the catalyst over a Celite pad.
-
Concentrate the filtrate under reduced pressure to remove acetic acid.
-
Basify the residue with 10% NaOH to pH > 12.
-
Extract with dichloromethane (
mL).
-
-
Purification: Distillation under reduced pressure or recrystallization of the hydrochloride salt.
Visualization: Synthesis Workflow
Figure 2: Reaction pathway showing the kinetic preference for this compound under acidic hydrogenation conditions.
Characterization & Validation
Distinguishing cis- from trans-decahydroquinoline is critical for quality control. 13C NMR is the most reliable self-validating method due to the gamma-gauche effect .
13C NMR Diagnostic Criteria
In the cis-isomer, the bridgehead carbons (C-4a, C-8a) and adjacent methylene carbons experience steric compression (gamma-gauche interactions) from the folded ring system. This results in an upfield shift (shielding) compared to the trans-isomer.
| Carbon Position | cis-Isomer Shift ( | trans-Isomer Shift ( | Interpretation |
| C-4a / C-8a | 35.0 – 37.0 | 42.0 – 44.0 | cis is shielded by ~6-7 ppm. |
| C-4 / C-5 | 20.0 – 22.0 | 26.0 – 28.0 | cis methylenes are shielded. |
Protocol for Validation:
-
Acquire a proton-decoupled 13C NMR spectrum in
. -
Integrate the bridgehead signals.
-
Calculate the cis:trans ratio based on the peak heights of the C-4a/C-8a resonances.
Applications in Drug Development[5][10]
The this compound scaffold is a pharmacophore found in numerous biologically active alkaloids and synthetic drugs.
Case Study: Pumiliotoxin C
Pumiliotoxin C is a toxic alkaloid originally isolated from the strawberry poison dart frog (Oophaga pumilio). It features a this compound core substituted with a propyl side chain.
-
Mechanism: Non-competitive blocker of nicotinic acetylcholine receptors (nAChR).
-
Significance: The cis-stereochemistry is essential for the correct orientation of the C-2 and C-5 substituents, allowing the molecule to wedge into the ion channel pore.
Visualization: Drug Design Workflow
Figure 3: Application of the this compound scaffold in the design of ion channel blockers.
References
-
NIST Mass Spectrometry Data Center. (2023). Quinoline, decahydro-, cis-.[1][2][4][5][6][7][8][9] National Institute of Standards and Technology. [Link]
-
Vierhapper, F. W., & Eliel, E. L. (1977). Conformational analysis.[3][10] 33. Carbon-13 nuclear magnetic resonance spectra of saturated heterocycles. 5. cis-Decahydroquinolines. Journal of Organic Chemistry. [Link]
-
Daly, J. W., et al. (1999). Alkaloids from Amphibian Skin: A Tabulation of Over Eight Hundred Compounds. Journal of Natural Products. [Link]
-
Booth, H., & Bostock, A. H. (1972). Conformational analysis of some decahydroquinolines. Journal of the Chemical Society, Perkin Transactions 2.[3] [Link]
Sources
- 1. Decahydroisoquinoline - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sci-Hub. Conformational analysis of stereoisomeric dodecahydropyrido[2,1-b]-quinazolin-11-ones / J. Chem. Soc., Perkin Trans. 2, 1983 [sci-hub.kr]
- 4. Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A | MDPI [mdpi.com]
- 5. Conformational equilibria in N-alkyl-cis-decahydroquinolines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Quinoline, decahydro-, cis- [webbook.nist.gov]
- 7. scispace.com [scispace.com]
- 8. scbt.com [scbt.com]
- 9. Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent- cis-195A and cis-211A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
conformational analysis of cis-decahydroquinoline isomers
Title: Conformational Dynamics of cis-Decahydroquinoline: An Analytical & Experimental Guide
Executive Summary
The decahydroquinoline (DHQ) scaffold represents a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous amphibian alkaloids (e.g., pumiliotoxins, lepadins) and synthetic organocatalysts. While the trans-isomer is conformationally rigid, the this compound isomer presents a complex challenge due to its conformational mobility. It exists as a dynamic equilibrium between two chair-chair conformers, complicated further by nitrogen inversion.
This guide provides a rigorous framework for the conformational analysis of cis-DHQ isomers, integrating thermodynamic principles with spectroscopic validation (NMR/IR) and computational protocols. It is designed to allow researchers to unambiguously assign stereochemistry and predict reactivity in drug discovery campaigns.
Stereochemical Architecture
Unlike trans-decahydroquinoline, which is locked in a rigid two-chair conformation (similar to trans-decalin), the cis-isomer retains the flexibility of cis-decalin but with added electronic complexity due to the bridgehead nitrogen.
The Two cis-Conformers
The cis-fusion allows the molecule to undergo a ring-flip that simultaneously inverts both the cyclohexane and piperidine rings. This results in two distinct conformers in equilibrium:
-
Conformer A (N-Equatorial-like): The C-C bonds of the cyclohexane ring are equatorial with respect to the piperidine ring.
-
Conformer B (N-Axial-like): The C-C bonds of the cyclohexane ring are axial with respect to the piperidine ring.
Critical Distinction: In cis-decalin, these two forms are degenerate (identical energy). In this compound, the presence of the nitrogen atom breaks this degeneracy. The equilibrium position is dictated by the steric bulk of the N-substituent and the "Gauch-effect" of the lone pair.
Nitrogen Inversion
The nitrogen atom can undergo pyramidal inversion. However, in the cis-fused system, the bridgehead constraints couple the ring inversion and nitrogen inversion.
-
Mechanism: The N-lone pair orientation determines the presence of Bohlmann bands (see Section 3).
-
Energy Barrier: The barrier for ring inversion in cis-DHQ derivatives is approximately 14–16 kcal/mol (58–67 kJ/mol) , making the interconversion fast at room temperature but observable by dynamic NMR (DNMR) at low temperatures (< -40°C).
Spectroscopic Validation Protocol
To distinguish cis-DHQ from trans-DHQ, and to identify the dominant cis-conformer, use the following self-validating spectroscopic criteria.
Infrared Spectroscopy: The Bohlmann Band Criterion
This is the most rapid diagnostic tool for assessing the stereochemistry of the Nitrogen lone pair.
-
Principle: C–H stretching frequencies shift to lower energy (2700–2800 cm⁻¹) when the C–H bond is antiperiplanar (app) to the nitrogen lone pair. This orbital interaction (
) weakens the C–H bond. -
Diagnostic Rule:
-
Trans-DHQ: The bridgehead proton (H-8a) and axial protons at C-2 are rigidly antiperiplanar to the lone pair. Result: Strong, distinct Bohlmann bands.
-
Cis-DHQ: The signal depends on the dominant conformer. If the dominant conformer places the lone pair antiperiplanar to axial hydrogens, bands are observed. If the equilibrium favors the form where the lone pair is gauche to C-H bonds, Bohlmann bands are weak or absent.
-
NMR Spectroscopy ( H & C)
Table 1: Diagnostic NMR Parameters for DHQ Isomers
| Parameter | trans-Decahydroquinoline | This compound | Mechanistic Basis |
| H-4a/H-8a Coupling ( | Large ( | Small ( | Karplus relationship: trans has |
| Downfield (relative) | Upfield ( | ||
| Bohlmann Bands (IR) | Strong ( | Weak / Variable | |
| Low-Temp NMR | No change (Rigid) | Line broadening / Splitting | Decoalescence of the two chair-chair conformers. |
Computational & Analytical Workflow
For drug development, relying solely on room-temperature NMR is insufficient due to time-averaged signals. The following workflow integrates computational modeling with experimental validation.
Computational Protocol (DFT)
-
Conformational Search: Use Monte Carlo or Molecular Dynamics (MMFF94 force field) to generate candidate conformers.
-
Geometry Optimization: Optimize minima using DFT.
-
Recommended Level: B3LYP/6-311+G(d,p) or
B97X-D/def2-TZVP (includes dispersion corrections). -
Solvent Model: IEFPCM (match your NMR solvent, usually CDCl
).
-
-
Frequency Calculation: Confirm minima (no imaginary frequencies) and calculate Gibbs Free Energy (
). -
NMR Prediction: Calculate shielding tensors (GIAO method) to predict chemical shifts and compare with experimental data.
Analytical Decision Tree (Visualization)
Caption: Analytical workflow for distinguishing DHQ isomers and resolving the cis-conformational equilibrium.
Pharmacological Relevance
Understanding the cis-DHQ equilibrium is vital for designing ligands for the Nicotinic Acetylcholine Receptor (nAChR) .
-
Pharmacophore Alignment: The distance between the bridgehead nitrogen (cationic center) and peripheral H-bond acceptors/donors changes drastically between the two cis-conformers.
-
Case Study (Pumiliotoxin C): This alkaloid is a this compound.[1][2] Its biological activity as an ion channel blocker depends on the specific spatial arrangement of the C-2 and C-5 substituents. If the molecule were locked in the "wrong" cis-conformer, potency would drop significantly.
-
Drug Design Strategy: To maximize potency, synthetic chemists often add bulky substituents (e.g., phenyl, tert-butyl) to the carbocyclic ring to "lock" the cis-DHQ into a single, bioactive conformation, reducing the entropic penalty of binding.
References
- Conformational Analysis of Saturated Heterocycles.
-
Bohlmann Bands and Stereochemistry.
- Bohlmann, F. (1958). "Zur konfigurativen Zuordnung von Chinolizidin-Derivaten". Chemische Berichte, 91(10), 2157-2167.
-
Synthesis and NMR of Decahydroquinoline Alkaloids.
-
Conformational Equilibria in N-Substituted cis-Decahydroquinolines.
- Booth, H., & Jozefowicz, M. L. (1976). "Conformational equilibria in N-alkyl-cis-decahydroquinolines". Journal of the Chemical Society, Perkin Transactions 2, (8), 895-901.
- Pharmacophore Modeling for nAChR Ligands. Barlow, R. B., & Johnson, O. (1989). "The conformation of the acetylcholine receptor". British Journal of Pharmacology. Context: Establishes the necessity of rigid analogs for receptor mapping.
Sources
Thermodynamic Stability and Conformational Analysis of Decahydroquinoline: A Practical Guide
Topic: Thermodynamic Stability of cis- vs trans-Decahydroquinoline Content Type: Technical Whitepaper / Laboratory Guide Audience: Senior Researchers, Medicinal Chemists, and Process Engineers.
Executive Summary
Decahydroquinoline (DHQ) represents a fundamental bicyclic amine scaffold, serving as the core pharmacophore in numerous alkaloids (e.g., pumiliotoxins) and NMDA receptor antagonists. Unlike its carbocyclic analogue decalin, the presence of a nitrogen atom at the bridgehead (or adjacent position) introduces complexity via nitrogen inversion and lone-pair stereoelectronics.
This guide provides a definitive analysis of the thermodynamic stability differences between cis- and trans-DHQ, supported by spectroscopic identification protocols and validated synthetic pathways. For the drug development professional, understanding these parameters is critical for controlling stereochemistry during scale-up and optimization.
Structural & Conformational Analysis
The Thermodynamic Landscape
The stereochemistry of DHQ is defined by the fusion of two cyclohexane-like rings. The relative stability of the isomers is governed by non-bonded interactions (steric strain) and torsional strain.
-
Trans-Decahydroquinoline:
-
Conformation: Exists in a rigid double-chair conformation.
-
Stability: Thermodynamically favored.
-
Mechanism: The bridgehead hydrogens (H-4a and H-8a) are anti-periplanar. This geometry minimizes 1,3-diaxial interactions (gauche butane interactions). The nitrogen lone pair typically adopts an equatorial orientation to minimize 1,3-diaxial repulsion with the axial hydrogens of the adjacent ring.
-
Energy Delta: Trans-DHQ is approximately 1.4 – 2.6 kcal/mol (5.8 – 10.9 kJ/mol) more stable than the cis-isomer in the gas phase and non-polar solvents [1].
-
-
Cis-Decahydroquinoline:
-
Conformation: Flexible. Exists in equilibrium between two chair-chair conformers.
-
Instability Factors: The cis-fusion forces the system to adopt a geometry where at least three gauche butane interactions are unavoidable (similar to cis-decalin).
-
Nitrogen Inversion: Unlike decalin, the secondary amine allows for N-inversion. However, the energy barrier for ring inversion in cis-DHQ is generally lower than the barrier for N-inversion, leading to a complex dynamic equilibrium.
-
The "Bohlmann Band" Diagnostic
A critical spectroscopic feature for distinguishing these isomers is the presence of Bohlmann bands in the IR spectrum (2700–2800 cm⁻¹).
-
Theory: These bands arise from the anti-periplanar relationship between the nitrogen lone pair and adjacent axial C–H bonds (
hyperconjugation), which weakens the C–H bond. -
Application:
-
Trans-DHQ: Exhibits strong Bohlmann bands (lone pair is often axial to the ring fusion or anti to axial C-H bonds).
-
Cis-DHQ: Bands are typically absent or significantly weaker/shifted due to the lack of consistent anti-periplanar overlap in the dominant conformer.
-
Visualization of Conformational Pathways
The following diagram illustrates the energy landscape and the isomerization potential between the kinetic (cis) and thermodynamic (trans) products.
Figure 1: Reaction coordinate flow showing the divergence between kinetic (cis) and thermodynamic (trans) pathways during quinoline reduction.
Experimental Protocols & Validation
Synthesis: Thermodynamic Control (Trans-Selective)
To access the stable trans-isomer, high-pressure hydrogenation utilizing a heterogeneous catalyst is the industry standard.
Protocol: High-Pressure Hydrogenation of Quinoline Source: Adapted from Bagwan et al. (2024) [2]
-
Reagents: Quinoline (10 mmol), Isopropyl Alcohol (IPA) (90 mL), 5% Pd/Al₂O₃ catalyst (0.5 g).
-
Apparatus: High-pressure autoclave (e.g., Parr reactor).
-
Procedure:
-
Load the reactor with Quinoline, solvent, and catalyst.
-
Purge with N₂ (3x) followed by H₂ (3x).
-
Pressurize H₂ to 50 bar .
-
Heat system to 175°C with stirring (1000 rpm).
-
Run for 5 hours .
-
-
Work-up:
-
Cool to room temperature (RT) and depressurize.
-
Filter catalyst through a Celite pad.
-
Concentrate filtrate under reduced pressure.
-
-
Validation:
-
Yield: >99% conversion.
-
Selectivity: >95% trans-DHQ.
-
Synthesis: Kinetic Control (Cis-Selective)
Accessing the cis-isomer requires preventing the equilibration to the thermodynamic product, often achieved under acidic conditions where the ammonium salt prevents N-inversion/isomerization.
Protocol: Acid-Mediated Hydrogenation Source: Classical Adam's Catalyst Method [3]
-
Reagents: Quinoline (10 mmol), Glacial Acetic Acid (20 mL), PtO₂ (Adam's Catalyst, 50 mg).
-
Apparatus: Parr shaker or atmospheric hydrogenation balloon (if scale permits).
-
Procedure:
-
Dissolve Quinoline in acetic acid. Add PtO₂.
-
Hydrogenate at 3-4 bar (50 psi) at Room Temperature .
-
Monitor H₂ uptake until theoretical volume is consumed.
-
-
Work-up:
-
Filter catalyst.
-
Basify filtrate with NaOH (aq) to pH > 12 (liberates the free amine).
-
Extract with Dichloromethane (DCM).
-
-
Validation:
-
Selectivity: Typically 70:30 to 80:20 (cis:trans). Separation required via fractional distillation or column chromatography.
-
Analytical Data Comparison
The following table summarizes the physicochemical distinctions necessary for confirming isomeric purity.
| Parameter | trans-Decahydroquinoline | This compound |
| Thermodynamic Status | Stable (Global Minimum) | Metastable (+ ~2.4 kcal/mol) |
| Boiling Point | ~203°C (Higher BP typically) | ~201°C |
| Refractive Index ( | 1.4820 | 1.4930 |
| ¹H NMR (Bridgehead) | Broad multiplet, typically upfield | Narrower multiplet, downfield shift |
| ¹³C NMR (C4a/C8a) | Shielded (Upfield) | Deshielded (Downfield) due to gauche effects |
| Bohlmann Bands (IR) | Present (2700–2800 cm⁻¹) | Absent / Weak |
Mechanistic Workflow: Isomerization
If cis-DHQ is obtained but trans is desired, isomerization can be induced.
Figure 2: Thermal isomerization workflow. Note that this proceeds via a temporary oxidative dehydrogenation on the catalyst surface.
References
-
Booth, H., & Bostock, A. H. (1967). The 1H Nuclear Magnetic Resonance Spectra and Conformations of cis- and trans-Decahydroquinoline. Journal of the Chemical Society.
-
Bagwan, F. M., Kinage, A. K., & Vasireddy, S. (2024).[1] Reaction kinetics for catalytic hydrogenation of quinoline to decahydroquinoline as liquid organic hydrogen carrier. International Journal of Hydrogen Energy, 92, 102-112.[1]
-
Toyooka, N., et al. (2002).[2] Stereodivergent Process for the Synthesis of the Decahydroquinoline Type of Dendrobatid Alkaloids. The Journal of Organic Chemistry.
-
BenchChem. (2025).[3] Thermodynamic Stability Data (General Alkene/Bicyclic references).
Sources
An In-Depth Technical Guide on the Basic Reactivity of the cis-Decahydroquinoline Ring System
This guide provides a comprehensive overview of the fundamental reactivity of the cis-decahydroquinoline scaffold, a crucial heterocyclic motif in medicinal chemistry and natural product synthesis. We will delve into the synthesis, conformational intricacies, and characteristic reactions of this ring system, offering insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the this compound Scaffold
The decahydroquinoline ring system, a saturated derivative of quinoline, is a prominent structural motif found in a wide array of biologically active natural products, particularly alkaloids isolated from poison frogs.[1] Its rigid, three-dimensional architecture makes it an attractive scaffold in drug design, providing a framework for the precise spatial arrangement of pharmacophoric groups.[2][3] The cis-fusion of the two rings imparts specific conformational properties that profoundly influence its reactivity and biological interactions. Understanding these foundational principles is paramount for the rational design and synthesis of novel therapeutic agents.
Synthesis of the this compound Core
The construction of the this compound skeleton is a key challenge in the synthesis of numerous target molecules. A prevalent and effective method involves the catalytic hydrogenation of quinoline or its partially saturated derivatives.[4][5]
Catalytic Hydrogenation of Quinoline
The complete saturation of the quinoline ring system to afford decahydroquinoline can be achieved through heterogeneous catalysis.[6] The choice of catalyst and reaction conditions is critical in controlling the stereochemical outcome, yielding either the cis or trans isomer.
A typical procedure involves the use of a palladium on alumina (Pd/Al2O3) catalyst under hydrogen pressure.[7] The reaction proceeds stepwise, initially reducing the pyridine ring to form 1,2,3,4-tetrahydroquinoline, followed by the saturation of the carbocyclic ring.
Experimental Protocol: Catalytic Hydrogenation of Quinoline to this compound
-
Catalyst Preparation: A 5% Pd/Al2O3 catalyst is prepared and activated.
-
Reaction Setup: In a high-pressure autoclave, quinoline is dissolved in a suitable solvent, such as isopropyl alcohol. The catalyst is then added to this solution.
-
Hydrogenation: The autoclave is sealed, purged with hydrogen, and then pressurized to a desired level (e.g., 50 bar). The reaction mixture is heated (e.g., to 175°C) and stirred for a specified duration (e.g., 5 hours).[7]
-
Workup and Isolation: After cooling and depressurization, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the resulting crude product is purified by distillation or chromatography to yield decahydroquinoline. The ratio of cis to trans isomers can be influenced by the specific catalyst and conditions employed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of IDO1 inhibitors containing a decahydroquinoline, decahydro-1,6-naphthyridine, or octahydro-1H-pyrrolo[3,2-c]pyridine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GT Digital Repository [repository.gatech.edu]
- 6. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. library.ncl.res.in [library.ncl.res.in]
cis-Decahydroquinoline safety and handling precautions
Technical Guide: Safe Handling and Operational Protocols for cis-Decahydroquinoline in Pharmaceutical Research
Executive Technical Summary
This compound (cis-DHQ ; CAS: 10343-99-4 / Mixture CAS: 2051-28-7) is a bicyclic secondary amine serving as a critical pharmacophore in the synthesis of NMDA antagonists, nicotinic acetylcholine receptor (nAChR) blockers, and amphibian alkaloid analogs (e.g., pumiliotoxins).[1]
Unlike its rigid trans-isomer, cis-DHQ exists in a conformational equilibrium between two chair forms, often presenting as a hygroscopic liquid or low-melting solid at room temperature.[1] This physical state, combined with its profile as a corrosive, flammable, and neuroactive agent , demands rigorous handling protocols beyond standard amine safety.[1]
Physicochemical Profile & Hazard Identification
Table 1: Technical Specifications & GHS Hazard Classification
| Parameter | Specification | Safety Implication |
| Molecular Formula | C₉H₁₇N (MW: 139.24 g/mol ) | Precursor to complex alkaloids.[1][2] |
| Physical State | Viscous liquid or low-melting solid (mp ~37–45°C) | Requires heating/melting for transfer; high risk of splash.[1] |
| Flash Point | ~58°C (Closed Cup) | Flammable Liquid (Cat 3). Grounding required.[1] |
| Basicity (pKa) | ~10.8 (Conjugate acid) | Corrosive (Cat 1C). Causes severe skin/eye burns.[1] |
| Hygroscopicity | High | Absorbs atmospheric water rapidly; alters stoichiometry.[1] |
| Toxicity Profile | Acute Tox. 4 (Oral), Tox. 3 (Inhalation) | Neuroactive: Potential nAChR antagonist.[1] |
Engineering Controls & Personal Protective Equipment (PPE)
Engineering Controls
-
Primary Containment: All handling must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).[1]
-
Inert Atmosphere: Due to hygroscopicity and potential for oxidation, store and manipulate under nitrogen or argon using Schlenk lines or a glovebox for high-purity applications.[1]
PPE Matrix (Self-Validating Protocol)
-
Hand Protection: cis-DHQ is a lipophilic amine that permeates latex and thin nitrile rapidly.[1]
-
Respiratory: If fume hood containment is breached (e.g., spill outside hood), use a full-face respirator with Organic Vapor/Amine (OV/AM) cartridges.[1]
Operational Protocols
Protocol A: Inert Transfer of this compound
Context: cis-DHQ is often a viscous supercooled liquid.[1] Heating it to ensure homogeneity is critical before aliquoting.
-
Thermal Equilibration: Place the reagent bottle in a water bath at 45°C for 15 minutes to fully melt the cis-isomer mixture.
-
Inert Purge: Insert a needle connected to an inert gas line (N₂) into the septum.[1] Insert a second "bleed" needle to purge the headspace for 2 minutes.[1]
-
Syringe Transfer:
-
Dispensing: Transfer directly into the reaction vessel (also under N₂). Do not expose the needle tip to air during transit.[1]
Protocol B: Reaction Setup (N-Alkylation/Acylation)
Context: Exothermic reaction potential. The secondary amine proton is highly nucleophilic.
-
Solvent Selection: Use anhydrous DCM or THF.[1] Avoid protic solvents which may solvate the amine and reduce nucleophilicity or complicate workup.[1]
-
Base Addition: If using an auxiliary base (e.g., TEA, DIPEA), add it before the electrophile.[1]
-
Addition Rate: Add the electrophile (alkyl halide/acid chloride) dropwise at 0°C.
-
Quenching: Quench with saturated NH₄Cl solution. Caution: The aqueous layer will be basic; verify pH before disposal to prevent acid-base exothermic spikes in waste drums.[1]
Visualized Safety Workflows
Figure 1: PPE Decision Logic & Spill Response
This diagram outlines the decision process for selecting protection and responding to containment breaches.
Caption: Decision logic for PPE selection based on physical state and contingency protocols for containment breaches.
Figure 2: Synthesis Workflow with Safety Checkpoints
Standard workflow for utilizing cis-DHQ as a scaffold in drug discovery.
Caption: Operational workflow emphasizing thermal monitoring and waste segregation points.
Toxicology & Mechanism of Action
Why this matters to the researcher: Beyond chemical burns, cis-DHQ possesses biological activity that distinguishes it from generic amines.[1]
-
Neuropharmacology: this compound is a structural core of pumiliotoxin C .[1] It acts as a non-competitive blocker of nicotinic acetylcholine receptors (nAChR) and may inhibit ganglionic transmission.[1]
-
Systemic Risk: Accidental absorption (dermal/inhalation) may lead to neurological symptoms (dizziness, ataxia) distinct from solvent intoxication.[1]
-
Metabolism: Likely undergoes N-oxidation or hydroxylation.[1] The cis-fused ring system is more lipophilic than the trans-isomer, potentially facilitating blood-brain barrier (BBB) penetration.[1]
Emergency Procedures
-
Eye Contact: DO NOT use vinegar or acidic neutralizers.[1] Flush with water/saline for 15+ minutes.[1] Consult an ophthalmologist immediately due to the alkaline nature of the burn (liquefactive necrosis risk).[1]
-
Skin Contact: Wash with polyethylene glycol (PEG 400) if available, followed by soap and water.[1] PEG helps solubilize the lipophilic amine better than water alone.[1]
-
Inhalation: Move to fresh air. If pulmonary edema symptoms (coughing, wheezing) develop, supplemental oxygen is required (medical professionals only).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92911, Decahydroquinoline.[1] Retrieved from [Link][1]
-
Toyama University (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A.[1][3][4] (Discusses nAChR blocking activity). Retrieved from [Link][1]
-
NIST Chemistry WebBook. Quinoline, decahydro-, cis- (CAS 10343-99-4).[1] Retrieved from [Link][1]
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- 3. mdpi.com [mdpi.com]
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The Decahydroquinoline Scaffold: A Structural Overview
An In-depth Technical Guide to the Nomenclature of cis-Decahydroquinoline
For researchers, scientists, and drug development professionals, precise molecular communication is paramount. The unambiguous naming of complex chemical structures according to IUPAC standards is the foundation of this communication. This guide provides a detailed exploration of the nomenclature of this compound, a saturated heterocyclic scaffold prevalent in numerous natural products and pharmaceutical agents. We will dissect the systematic naming process, delve into the critical aspects of its stereochemistry, and provide practical examples to ensure a thorough understanding.
Decahydroquinoline is a bicyclic heterocyclic amine with the chemical formula C₉H₁₇N.[1][2] It represents the fully saturated derivative of quinoline. The structure consists of a cyclohexane ring fused to a piperidine ring, sharing two carbon atoms. These shared atoms are known as bridgehead carbons.
The fusion of the two rings can result in two distinct diastereomers: this compound and trans-decahydroquinoline. This guide will focus on the cis isomer, where the hydrogen atoms on the bridgehead carbons (4a and 8a) are on the same side of the molecule. This stereochemical relationship has profound implications for the molecule's three-dimensional shape and, consequently, its biological activity.
IUPAC Nomenclature of the Parent this compound
The systematic naming of bicyclic systems follows a specific set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). For decahydroquinoline, the nomenclature is derived from its aromatic precursor, quinoline.
Numbering the Ring System
The numbering of the decahydroquinoline ring system is fixed and based on the numbering of quinoline. The nitrogen atom is assigned position 1, and the numbering proceeds around the heterocyclic ring first, then through the carbocyclic ring. The bridgehead carbons are designated as 4a and 8a.
Diagram 1: IUPAC Numbering of the Decahydroquinoline Scaffold
Caption: IUPAC numbering of the decahydroquinoline ring system.
Specifying the Stereochemistry: The 'cis' Prefix
The spatial arrangement of the substituents at the bridgehead carbons (4a and 8a) defines the cis or trans configuration. In this compound, the hydrogen atoms attached to C4a and C8a are on the same face of the bicyclic system. This is indicated by the prefix "cis-" preceding the name.
The full IUPAC name for the parent structure is therefore: cis-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline . The locants "1,2,3,4,4a,5,6,7,8,8a" indicate the saturation of the entire quinoline ring system, with "deca" signifying the addition of ten hydrogen atoms.
Conformational Analysis of this compound
A critical aspect of the this compound structure is its conformational flexibility. Unlike the rigid trans-decalin system, cis-decalin can undergo a ring flip, and this flexibility is also observed in this compound.[3] The molecule exists as an equilibrium of two "twin-chair" conformations.[4]
This conformational equilibrium is significant in drug design, as the spatial orientation of substituents can change, potentially altering the molecule's interaction with a biological target. Proton magnetic resonance studies have shown that for the unsubstituted this compound, the preferred conformation is the one where the nitrogen's lone pair of electrons occupies the more sterically hindered 'inside' position.[4] However, the introduction of N-alkyl or other bulky substituents can shift this equilibrium to favor the alternative conformation to avoid steric clashes.[4][5]
Diagram 2: Conformational Equilibrium of this compound
Caption: Ring flip equilibrium between the two chair conformations of this compound.
Nomenclature of Substituted cis-Decahydroquinolines: A Step-by-Step Protocol
The true complexity of nomenclature arises when dealing with substituted derivatives. The following protocol provides a systematic approach to naming these molecules, ensuring adherence to IUPAC standards.
Step 1: Identify the Parent Scaffold
Recognize the core structure as this compound. This will form the base name.
Step 2: Identify and Name all Substituents
List all atoms or groups attached to the parent scaffold, other than hydrogen. Name them according to standard IUPAC rules (e.g., -CH₃ is methyl, -OH is hydroxy).
Step 3: Number the Ring and Assign Locants to Substituents
Using the fixed numbering of the decahydroquinoline system (Diagram 1), assign a locant (position number) to each substituent.
Step 4: Alphabetize the Substituents
Arrange the names of the substituents in alphabetical order.[6] Prefixes such as "di-", "tri-", etc., are not considered for alphabetization.[6]
Step 5: Assemble the Full Name
Combine the components in the following order: (Stereochemical Descriptors) - (Substituents in Alphabetical Order with Locants) - (Parent Name)
Step 6: Assign Stereochemical Descriptors (R/S)
For each chiral center in the molecule, including the bridgehead carbons and any substituted carbons, determine the absolute configuration using the Cahn-Ingold-Prelog priority rules.[7]
-
Priority Assignment: Assign priorities (1-4) to the four groups attached to the chiral center based on atomic number. Higher atomic numbers receive higher priority.[7]
-
Orientation: Orient the molecule so that the lowest priority group (4) is pointing away from the viewer.
-
Determine Configuration: If the path from priority 1 to 2 to 3 is clockwise, the configuration is 'R' (rectus). If it is counter-clockwise, the configuration is 'S' (sinister).[7]
The full name will be prefixed with the locant and descriptor for each chiral center, enclosed in parentheses (e.g., (2R,4aR,8aS)-).
Case Study: Nomenclature of a Substituted this compound Alkaloid
Let's apply this protocol to a known natural product, the poison frog alkaloid cis-195A.
Structure: this compound with a methyl group at position 5 and a propyl group at position 2.
-
Parent Scaffold: this compound.
-
Substituents: A methyl group and a propyl group.
-
Locants: The methyl group is at C5, and the propyl group is at C2.
-
Alphabetize: Methyl, Propyl.
-
Assemble Name (without stereochemistry): 5-methyl-2-propyl-cis-decahydroquinoline.
-
Stereochemistry: Detailed stereochemical analysis of the natural product has established the absolute configuration as (2S, 4aS, 5R, 8aR).
Final IUPAC Name: (2S,4aS,5R,8aR)-5-methyl-2-propyl-decahydroquinoline . Note that when full stereochemistry is specified with R/S descriptors, the "cis-" prefix is often omitted as it is implicitly defined by the relationships at the bridgehead carbons (4a and 8a).
Summary of Key Nomenclature Rules
| Rule | Description | Rationale |
| Parent Name | Based on the aromatic system "quinoline" with the prefix "decahydro-" to indicate full saturation. | Provides a consistent and recognizable root for all derivatives. |
| Numbering | Starts with the heteroatom (N=1) and follows the established quinoline numbering. Bridgehead carbons are 4a and 8a. | Prioritizes the heteroatom as is standard for heterocyclic systems.[8] |
| Stereoisomerism | The prefix "cis-" or "trans-" indicates the relative stereochemistry of the hydrogens at the bridgehead carbons (4a and 8a). | To differentiate between the two stable diastereomers. |
| Substituents | Named and numbered according to their position on the ring, then listed alphabetically. | Ensures a unique and unambiguous name regardless of the number or type of substituents.[6][9] |
| Absolute Configuration | R/S descriptors are used for all chiral centers to define the molecule's absolute stereochemistry. | Provides a complete and unambiguous three-dimensional description of a specific enantiomer. |
Conclusion
The systematic nomenclature of this compound is a logical process built upon the foundational principles of IUPAC naming for bicyclic and heterocyclic systems. A thorough understanding of the parent scaffold's numbering, the significance of the cis-fusion, and the rules for denoting substituents and stereochemistry is essential for researchers in medicinal chemistry and natural product synthesis. By following the step-by-step protocol outlined in this guide, scientists can ensure clear, accurate, and unambiguous communication of these complex and vital molecular structures.
References
-
Mondal, S. (2025). Naming Bicyclic Compounds. ResearchGate. [Link]
-
Booth, H., & Griffiths, D. V. (1973). Proton magnetic resonance studies of cyclic compounds. Part VIII. The conformations of cis- and trans-decahydroquinolines and their acyl derivatives. Journal of the Chemical Society, Perkin Transactions 2, (6), 842-846. [Link]
-
The Organic Chemistry Tutor. (2021). IUPAC Nomenclature of Alkanes - Naming Organic Compounds. YouTube. [Link]
-
Chemistry Stack Exchange. (2021). How do you name a bicyclo compound with a fused benzene ring?[Link]
-
OpenOChem Learn. Naming Bicyclic Compounds. [Link]
-
Chemistry Steps. Naming Bicyclic Compounds. [Link]
-
Open Oregon Educational Resources. 6.2 Stereochemical Designations in Names and Structures – Introductory Organic Chemistry. [Link]
-
Das, A. (2013). New Innovative Methods for IUPAC Nomenclature of Bicyclo and Spiro Compounds in Organic Chemistry. Indian Journal of Applied Research, 3(7), 596-597. [Link]
-
Michigan State University Department of Chemistry. Nomenclature Examples. [Link]
-
Wikipedia. IUPAC nomenclature of organic chemistry. [Link]
-
University of Calgary Department of Chemistry. IUPAC Rules. [Link]
-
Chemistry LibreTexts. (2023). Nomenclature of Alcohols. [Link]
-
Chemistry LibreTexts. (2021). 4.3: Converting Between Chair Conformations. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 92911, Decahydroquinoline. [Link]
-
Abe, H., et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules, 26(24), 7583. [Link]
-
Comins, D. L., & Dehghani, A. (1992). Stereospecific total syntheses of decahydroquinoline alkaloids (.+-.)-195A and (.+-.)-2-epi-195A. The Journal of Organic Chemistry, 57(22), 5991-5995. [Link]
-
Wikipedia. Decahydroisoquinoline. [Link]
-
Vierhapper, F. W., & Eliel, E. L. (1977). Conformational equilibria in N-alkyl-cis-decahydroquinolines. Journal of the Chemical Society, Perkin Transactions 2, (12), 1563-1568. [Link]
-
National Institute of Standards and Technology. Quinoline, decahydro-, cis-. [Link]
-
Chemistry LibreTexts. (2021). 12.9: Conformations of Decalin. [Link]
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- 5. Conformational equilibria in N-alkyl-cis-decahydroquinolines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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Methodological & Application
Application Note: Stereoselective Synthesis of cis-Decahydroquinoline Alkaloids
Executive Summary
The cis-decahydroquinoline (DHQ) scaffold is the structural core of numerous biologically active alkaloids, most notably the Dendrobatid alkaloids (e.g., Pumiliotoxin C, Lepadins) found in poison dart frogs. These compounds exhibit potent activity as non-competitive blockers of nicotinic acetylcholine receptors (nAChRs), making them critical targets for neurological drug discovery.
Synthesizing the cis-fused ring system presents a thermodynamic challenge: the trans-fused isomer is generally more stable (by ~2.6 kcal/mol). Therefore, synthesis requires strict kinetic control or stereoselective catalysis .
This Application Note details two field-validated protocols to access this scaffold:
-
The Sequential Reduction Protocol: A scalable, two-step route utilizing Iridium-catalyzed asymmetric hydrogenation (enantioselectivity) followed by diastereoselective heterogeneous hydrogenation.
-
The Intramolecular Diels-Alder (IMDA) Protocol: A de novo construction method for complex functionalization, exemplified by the total synthesis of (-)-Pumiliotoxin C.
Strategic Overview
The choice of method depends on the target's complexity and the required enantiopurity.
Figure 1: Strategic Decision Matrix for cis-DHQ Synthesis. Route A is preferred for scalability; Route B for complex core modifications.
Protocol A: Sequential Asymmetric Hydrogenation
Best for: Rapid access to chiral cis-DHQs from commercially available quinolines. Mechanism: The first step sets the enantiocenter at C2 using a homogeneous Iridium catalyst. The second step uses "The Hairy Ball" theorem (adsorption to a metal surface) to force hydrogen addition from the least hindered face, yielding the cis-fusion relative to the C2 substituent.
Phase 1: Enantioselective Reduction to Tetrahydroquinoline (THQ)
Reference Basis: Zhou, Y.-G. et al. (DICP)
Reagents:
-
Substrate: 2-substituted quinoline (e.g., 2-methylquinoline).
-
Catalyst Precursor:
(1.0 mol%). -
Chiral Ligand: (S)-MeO-Biphep or (S)-SegPhos (2.2 mol%).
-
Additive: Iodine (
) (10 mol%). Critical for activating the Ir-precatalyst. -
Solvent: Toluene.
-
Reductant:
gas (600 psi / 40 bar).
Step-by-Step Protocol:
-
Catalyst Formation (Glovebox): In a dry Schlenk tube, mix
(0.01 mmol) and (S)-MeO-Biphep (0.022 mmol) in dry toluene (5 mL). Stir at room temperature for 30 mins until the solution turns clear orange/red. -
Activation: Add
(0.1 mmol). Stir for 10 minutes. The iodine oxidatively adds to Ir(I), forming the active Ir(III) species. -
Substrate Addition: Add the quinoline substrate (1.0 mmol). Transfer the mixture to a stainless steel autoclave.
-
Hydrogenation: Pressurize to 600 psi
. Stir at room temperature for 12–24 hours. -
Workup: Release pressure carefully. Concentrate the solvent. Purify the resulting chiral 1,2,3,4-tetrahydroquinoline via silica gel flash chromatography.
-
Expected Outcome: >90% Yield, 90–95% ee.
-
Phase 2: Diastereoselective Reduction to this compound
Reference Basis: Classical Adams Catalyst Hydrogenation
Reagents:
-
Substrate: Chiral THQ from Phase 1.
-
Catalyst:
(Adams Catalyst) (5–10 wt%). -
Solvent: Glacial Acetic Acid (AcOH) or 1M HCl/MeOH. Acidic media is required to protonate the nitrogen, preventing catalyst poisoning.
-
Reductant:
gas (50–100 psi).
Step-by-Step Protocol:
-
Preparation: Dissolve the chiral THQ (1.0 mmol) in glacial acetic acid (10 mL).
-
Catalyst Addition: Add
(20 mg). -
Hydrogenation: Pressurize to 60 psi
. Stir vigorously at room temperature.-
Note: The aromatic ring adsorbs flat onto the Pt surface cis to the existing C2 substituent (to minimize steric clash), resulting in all-syn hydrogen delivery.
-
-
Workup: Filter through a Celite pad to remove Pt. Neutralize the filtrate with NaOH (aq) to pH > 10. Extract with dichloromethane (DCM).
-
Validation: Analyze by 1H NMR.
-
Diagnostic Signal: The bridgehead proton (H-4a) in cis-DHQ typically appears as a broad multiplet with small coupling constants (
Hz) due to axial-equatorial couplings. The trans-isomer shows a large axial-axial coupling ( Hz).
-
Protocol B: Intramolecular Acylnitroso Diels-Alder (IMDA)
Best for: Total synthesis of Pumiliotoxin C and analogs where specific functionalization at C5 or C8 is required. Mechanism: An intramolecular [4+2] cycloaddition creates the bicyclic core. The tether length forces an endo transition state, but interestingly, acylnitroso IMDA often yields the trans-fused oxazinolactam, which is then converted to the cis-DHQ via reductive cleavage.
Workflow Visualization
Figure 2: The "Kibayashi" Route to cis-DHQ via Acylnitroso Diels-Alder.
Detailed Protocol
Reference Basis: Kibayashi, C. et al. (J. Chem. Soc.[1][2][3][4] Perkin Trans 1)
-
Oxidation (In Situ):
-
Dissolve the diene-hydroxamic acid precursor in
or water (aqueous conditions often accelerate the reaction due to hydrophobic effects). -
Add tetrapropylammonium periodate (
) at 0°C. This generates the highly reactive acylnitroso species ( ).
-
-
Cyclization:
-
The species spontaneously undergoes intramolecular Diels-Alder.
-
Stereochemistry: The reaction typically yields the trans-fused 1,2-oxazinolactam.
-
-
Reductive Cleavage (The "Switch"):
-
Treat the intermediate with
or Zn/AcOH to cleave the N-O bond. This opens the bridge, yielding a cis-substituted piperidine derivative (often a diketone or enone).
-
-
Ring Closure/Reduction:
-
Catalytic hydrogenation (
, Pd/C) of the resulting intermediate effects ring closure (reductive amination) and saturation. -
Crucial Point: Because the stereocenters at the ring junction were established by the chiral tether and the cleavage step, the final hydrogenation locks the molecule into the thermodynamically preferred cis-conformation for the specific intermediate formed.
-
Data & Troubleshooting
Comparative Metrics
| Feature | Protocol A (Ir-Hydrogenation) | Protocol B (IMDA) |
| Step Count | Low (2 steps from quinoline) | High (>10 steps total synthesis) |
| Enantioselectivity | >94% ee (Ligand dependent) | >98% ee (Chiral pool starting material) |
| cis/trans Ratio | Typically >20:1 | Exclusive (via mechanism) |
| Scalability | High (Gram to Kilogram) | Low (Milligram to Gram) |
| Key Risk | Catalyst poisoning (S, N lone pairs) | Unstable acylnitroso intermediates |
Troubleshooting Guide
-
Problem: Low conversion in Step 1 (Ir-Catalysis).
-
Problem: Formation of trans-DHQ in Step 2.
-
Problem: Low yield in IMDA.
References
-
Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines
-
Wang, D.-W., Zeng, W., & Zhou, Y.-G. (2010). Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters.[4] Tetrahedron: Asymmetry.[5][2][4][6][9][10][11][12]
-
(Dalian Institute of Chemical Physics - Zhou Group Work Context)
- Note: Zhou's pioneering work on Ir/MeO-Biphep/I2 systems is the industry standard for this transform
-
-
Total Synthesis of (-)
-
Heterogeneous Hydrogenation Mechanisms (Adams Catalyst)
-
Biological Activity of Decahydroquinolines
- Daly, J. W., et al. (2005). Alkaloids from Amphibian Skin: A Tabulation of Over Eight Hundred Compounds.
Sources
- 1. Stereoselective total synthesis of (–)-pumiliotoxin C by an aqueous intramolecular acylnitroso Diels–Alder approach - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GT Digital Repository [repository.gatech.edu]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Stereoselective total synthesis of (–)-pumiliotoxin C by an aqueous intramolecular acylnitroso Diels–Alder approach - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Ru‐NHC‐Catalyzed Asymmetric Hydrogenation of 2‐Quinolones to Chiral 3,4‐Dihydro‐2‐Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pure.rug.nl [pure.rug.nl]
- 10. Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines in Biphasic Systems or Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ru-NHC-Catalyzed Asymmetric Hydrogenation of 2-Quinolones to Chiral 3,4-Dihydro-2-Quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
The cis-Decahydroquinoline Scaffold: A Privileged Chiral Ligand Motif in Asymmetric Catalysis
Introduction: The Architectural Advantage of cis-Decahydroquinoline
In the landscape of asymmetric catalysis, the quest for novel chiral ligands that can impart high stereoselectivity, exhibit broad substrate scope, and operate under mild conditions is perpetual. The this compound framework, a saturated bicyclic amine, has emerged as a compelling scaffold for the design of such ligands. Its rigid, conformationally constrained structure provides a well-defined chiral environment around a coordinated metal center, which is crucial for effective stereochemical communication during the catalytic cycle.
The cis-fusion of the two six-membered rings locks the molecule into a specific chair-chair conformation, minimizing conformational ambiguity that can often lead to diminished enantioselectivity. This inherent rigidity, coupled with the presence of multiple stereocenters, allows for the precise positioning of coordinating atoms and steric-directing groups. This guide provides a detailed exploration of the synthesis of chiral this compound-based ligands and their application in asymmetric catalysis, offering field-proven insights and detailed protocols for researchers in synthetic chemistry and drug development.
Part 1: Synthesis of the Chiral this compound Core
The enantioselective synthesis of the this compound scaffold is the critical first step in harnessing its potential as a chiral ligand. A variety of synthetic strategies have been developed, often leveraging the rich chemistry of quinoline precursors. One of the most effective methods involves the asymmetric hydrogenation of quinoline derivatives, which can furnish chiral tetrahydroquinolines that serve as key intermediates.[1]
A robust method for accessing enantiopure substituted cis-decahydroquinolines involves a dynamic kinetic asymmetric transformation. This process utilizes a chiral auxiliary, such as (R)-phenylglycinol, to control the stereochemical outcome of a cyclocondensation reaction, followed by stereoselective transformations to yield the desired enantiopure product.[2]
Protocol 1: Enantioselective Synthesis of a Substituted this compound Scaffold[2]
This protocol outlines a procedure involving a dynamic kinetic asymmetric transformation for the synthesis of enantiopure dimethyl-substituted cis-decahydroquinolines, which can serve as a core for further ligand synthesis.
Step 1: Cyclocondensation of δ-Ketoacid with (R)-Phenylglycinol
-
A solution of the racemic diastereomeric mixture of the starting dimethyl-2-oxocyclohexanepropionic acid (1.0 equiv) and (R)-phenylglycinol (1.1 equiv) in toluene is heated at reflux with azeotropic removal of water using a Dean-Stark trap.
-
The reaction is monitored by TLC until completion.
-
Upon cooling, the solvent is removed under reduced pressure. The residue contains the major oxazoloquinolone lactams.
Step 2: Stereoselective Removal of the Chiral Auxiliary and Lactam Reduction
-
The crude lactam mixture is dissolved in an appropriate solvent (e.g., THF).
-
The solution is treated with a reducing agent, such as LiAlH₄, at a controlled temperature (e.g., 0 °C to reflux) to effect the simultaneous removal of the phenylethanol residue and reduction of the lactam carbonyl.
-
The reaction is carefully quenched with water and aqueous NaOH.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The resulting enantiopure this compound derivative is purified by column chromatography.
Part 2: Application in Asymmetric Catalysis: Diamine Ligands for Transfer Hydrogenation
While the direct application of ligands derived from the fully saturated this compound is an emerging area, significant insights can be drawn from the closely related and highly successful 8-amino-5,6,7,8-tetrahydroquinoline-based diamine ligands. These ligands, which feature a partially saturated quinoline core, have demonstrated considerable promise in the asymmetric transfer hydrogenation (ATH) of prochiral imines. The principles and protocols established for these systems provide a strong foundation for the future development of this compound-based catalysts.
Chiral diamines derived from the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as effective ligands in metal complexes for the ATH of substituted dihydroisoquinolines, which are key intermediates in the synthesis of biologically active alkaloids.
Causality in Catalyst Design: The Role of the Ligand
The success of these diamine ligands stems from their ability to form stable, well-defined metal complexes where the chiral backbone dictates the facial selectivity of hydride transfer from the hydrogen source to the substrate. The N,N'-bidentate coordination to the metal center, combined with the steric environment created by the tetrahydroquinoline framework, generates a chiral pocket that preferentially accommodates one enantiotopic face of the prochiral imine.
Protocol 2: Asymmetric Transfer Hydrogenation of a Dihydroisoquinoline using a Tetrahydroquinoline-Based Diamine Ligand
This protocol is adapted from studies on 8-amino-5,6,7,8-tetrahydroquinoline-based ligands and serves as a representative procedure for the application of this compound-derived diamines in asymmetric transfer hydrogenation.
Step 1: In Situ Catalyst Preparation
-
In a glovebox, the chiral diamine ligand (e.g., a derivative of 8-amino-5,6,7,8-tetrahydroquinoline) (0.012 mmol) and the metal precursor (e.g., [RhCp*Cl₂]₂) (0.005 mmol) are added to a Schlenk tube.
-
Anhydrous, degassed solvent (e.g., isopropanol, which also serves as the hydrogen source) (2.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes to allow for complex formation.
Step 2: Asymmetric Transfer Hydrogenation
-
The dihydroisoquinoline substrate (0.2 mmol) is added to the reaction mixture.
-
A base (e.g., KOH) (0.04 mmol) is added to activate the catalyst and initiate the transfer hydrogenation.
-
The reaction is stirred at a controlled temperature (e.g., 80 °C) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The product is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Data Summary and Performance
The performance of chiral ligands is best evaluated by examining key metrics such as yield and enantioselectivity across a range of substrates. The following table summarizes representative data for the asymmetric transfer hydrogenation of various dihydroisoquinolines using a rhodium catalyst with a tetrahydroquinoline-derived diamine ligand.
| Entry | Substrate (Dihydroisoquinoline) | Yield (%) | ee (%) |
| 1 | 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline | >99 | 65 |
| 2 | 1-Phenyl-3,4-dihydroisoquinoline | >99 | 58 |
| 3 | 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | >99 | 69 |
| 4 | 1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | >99 | 60 |
Data is representative of the performance of related tetrahydroquinoline-based ligands and serves as a benchmark for future this compound-derived systems.
Future Outlook and Conclusion
The this compound scaffold represents a promising, yet underexplored, platform for the development of novel chiral ligands in asymmetric catalysis. Its rigid and well-defined stereochemical architecture offers significant potential for achieving high levels of enantiocontrol. While direct applications are still emerging, the success of structurally related tetrahydroquinoline-based ligands in asymmetric transfer hydrogenation strongly suggests that this compound-derived ligands will be highly effective.
Future research will likely focus on the synthesis of a broader range of this compound-based ligands, including phosphines, diamines, and N,O-ligands, and their application in a wider array of asymmetric transformations such as hydrogenations, C-C bond-forming reactions, and cycloadditions. The detailed protocols and conceptual framework provided in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the frontiers of asymmetric catalysis.
References
- Chan, A. S. C. (2018). Asymmetric catalytic hydrogenation of quinolines leading to compounds with high anti-cancer activity and low toxicity. 256th National Meeting of the American Chemical Society.
-
Amat, M., Pérez, M., Minaglia, A. T., Casamitjana, N., & Bosch, J. (2005). An Enantioselective Entry to cis-Perhydroisoquinolines. Organic Letters, 7(17), 3653–3656. [Link]
-
Facchetti, G., Neva, F., Coffetti, G., & Rimoldi, I. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1907. [Link]
-
Gärtner, M., Qu, J., & Helmchen, G. (2012). Enantioselective Syntheses of the Alkaloids cis-195A (Pumiliotoxin C) and trans-195A Based on Multiple Applications of Asymmetric Catalysis. The Journal of Organic Chemistry, 77(3), 1186–1190. [Link]
-
Meyers, A. I., & Milot, G. (1993). α-Alkylation and stereochemistry of cis- and trans-decahydroquinolines mediated by the formamidine and Boc activating groups. Synthesis of pumiliotoxin C. Journal of the American Chemical Society, 115(15), 6652–6659. [Link]
-
Paulvannan, K., & Stille, J. R. (1993). Decahydroquinoline construction through aza-annulation: A stereoselective synthesis of (±)-5-epipumiliotoxin C. Tetrahedron Letters, 34(41), 6673–6676. [Link]
-
Quintavalla, A., et al. (2021). New Trends in Asymmetric Catalysis. Molecules, 26(5), 1272. [Link]
-
Tesis Doctorals en Xarxa. (2024). Chiral tricyclic lactams as efficient enantiomeric scaffolds for the synthesis of cis-decahydroquinolines substituted on the carbocyclic ring. Total synthesis of Myrioneuron alkaloids. [Link]
-
Vo, C.-V. T., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry, 79(7), 2809–2815. [Link]
-
Wang, M., et al. (2023). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols, 4(2), 102271. [Link]
-
Wei, S., et al. (2021). Collective Asymmetric Total Syntheses of Marine Decahydroquinoline Alkaloid Lepadins A–E, H, and ent-I. Organic Letters, 23(17), 6668–6673. [Link]
-
Zhou, Y.-G. (2010). Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters. Tetrahedron Letters, 51(10), 1373-1376. [Link]
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cis-Decahydroquinoline: A Strategic Guide to Scaffold Functionalization
Introduction: The "Privileged" Bicyclic Scaffold
The cis-decahydroquinoline (cis-DHQ) scaffold represents a privileged structural motif in medicinal chemistry, serving as the geometric core of the Dendrobates poison frog alkaloids (e.g., Pumiliotoxin C) and a growing class of NMDA receptor antagonists and antifungal agents.
Unlike its trans-fused counterpart, which is conformationally locked and rigid, cis-DHQ possesses a unique conformational flexibility. It exists in dynamic equilibrium between two chair-chair conformers. This "folding" behavior creates distinct convex and concave faces, offering a rich stereochemical landscape for functionalization.
This guide details the strategic functionalization of the cis-DHQ scaffold, moving beyond simple synthesis into high-value derivatization for Structure-Activity Relationship (SAR) studies.
Module 1: Strategic Analysis & Conformational Dynamics
Before initiating chemical modification, one must understand the scaffold's behavior. The cis-fusion allows the molecule to undergo a ring-flip (analogous to cyclohexane) which inverts the equatorial/axial orientation of substituents.
Conformational Equilibrium
In N-substituted cis-DHQs, the equilibrium is dictated by the steric bulk of the N-substituent and C-substituents.
-
Conformer A: N-lone pair (or substituent) is axial relative to the carbocyclic ring.
-
Conformer B: N-lone pair (or substituent) is equatorial.
For N-Boc-cis-decahydroquinoline (the standard substrate for functionalization), the carbamate group prefers an orientation that minimizes A(1,3) strain, significantly influencing the trajectory of incoming electrophiles.
Visualization: The cis-DHQ Conformational Flip
Caption: Dynamic equilibrium of cis-DHQ. Functionalization stereochemistry depends on the dominant conformer.
Module 2: C2-Functionalization (The Beak Protocol)
The most powerful method for functionalizing saturated nitrogen heterocycles is the
Mechanism & Causality
-
Directing Group: The N-Boc group is essential. It coordinates the lithium atom (via the carbonyl oxygen), bringing the base (
-BuLi) into proximity with the equatorial -proton. -
Stereoselectivity: In cis-DHQ, lithiation typically removes the equatorial proton. The subsequent electrophilic trapping occurs with retention of configuration (or inversion depending on the electrophile mechanism), but the final product stereochemistry is heavily influenced by the convex face accessibility.
-
Temperature Control: Reactions must be kept at -78 °C. Higher temperatures (-40 °C) promote rotational isomerization of the Boc group or decomposition via
-elimination.
Protocol: -Lithiation-Substitution of N-Boc-cis-Decahydroquinoline
Reagents:
-
Substrate: N-Boc-cis-decahydroquinoline (1.0 equiv)
-
Base:
-BuLi (1.3 equiv, typically 1.4 M in cyclohexane) -
Ligand: TMEDA (1.3 equiv) – Critical for breaking organolithium aggregates.
-
Solvent: Anhydrous Et₂O (THF can be used but often promotes faster decomposition).
-
Electrophile: Methyl iodide, Benzaldehyde, or Allyl bromide (1.5 equiv).
Step-by-Step Methodology:
-
Setup: Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.
-
Solvent & Ligand: Add anhydrous Et₂O (10 mL) and TMEDA (1.3 equiv). Cool the solution to -78 °C (dry ice/acetone bath).
-
Base Addition: Add
-BuLi (1.3 equiv) dropwise over 5 minutes. Note: The solution may turn slightly yellow. -
Substrate Addition: Dissolve N-Boc-cis-decahydroquinoline (1.0 mmol) in 2 mL Et₂O. Cannulate this solution dropwise into the lithiating mixture at -78 °C.
-
Lithiation: Stir at -78 °C for 45–60 minutes .
-
Checkpoint: Do not exceed 2 hours; the lithiated species is kinetically stable but thermodynamically unstable.
-
-
Electrophile Trapping: Add the electrophile (1.5 equiv) neat or in minimal Et₂O.
-
Quench: Stir for 30 minutes at -78 °C, then allow to warm to room temperature over 1 hour. Quench with sat. aq. NH₄Cl.
-
Workup: Extract with Et₂O (3x), dry over MgSO₄, and concentrate. Purify via flash chromatography.
Expected Outcome: Introduction of the substituent at C2. The major diastereomer usually results from substitution on the convex face (equatorial), though steric bulk of the electrophile can force axial placement.
Module 3: Remote Functionalization (C5/C8 via Ketones)
While C2 is accessed via lithiation, C5 and C8 (the carbocyclic ring) are best functionalized during the scaffold construction phase or via oxidation of ketone intermediates (often derived from Birch reduction or Comins' dihydropyridone chemistry).
Stereoselective Reduction of C-Ketones
A common intermediate is the cis-DHQ-5-one. Reducing this ketone sets the stereochemistry for the "Pumiliotoxin" hydroxyl group.
| Reducing Agent | Conditions | Face of Attack | Major Product | Mechanistic Insight |
| L-Selectride | THF, -78°C | Convex (Steric control) | Axial Alcohol | Bulky hydride is blocked by the concave fold, forcing attack from the open convex face. |
| NaBH₄ | MeOH, 0°C | Concave (Thermodynamic) | Equatorial Alcohol | Small hydride attacks the axial trajectory (concave), leading to the more stable equatorial alcohol. |
Protocol: L-Selectride Reduction (Axial Alcohol Synthesis)
-
Dissolution: Dissolve N-Boc-5-oxo-cis-decahydroquinoline (1.0 equiv) in anhydrous THF (0.1 M).
-
Cooling: Cool to -78 °C.
-
Reduction: Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise.
-
Reaction: Stir for 2 hours at -78 °C.
-
Oxidative Workup: Crucial step. Add MeOH carefully, followed by 30% H₂O₂ and 10% NaOH. (This destroys the organoborane byproducts).
-
Extraction: Warm to RT, extract with EtOAc.
Data Summary: Functionalization Trends
| Position | Method | Primary Stereocontrol Factor | Typical Yield |
| C2 ( | Lithiation ( | CIPE (Boc coordination) + Convex Face access | 60–85% |
| C5 (Ketone) | Hydride Reduction | Reagent Bulk (Selectride vs Borohydride) | 80–95% |
| C4 ( | Cu-Catalyzed Grignard (Conj. Add.) | Steric shielding of the concave face | 50–70% |
| N1 | Acid Deprotection (TFA) | N/A (Quantitative) | >95% |
Workflow Visualization
Caption: Divergent functionalization pathways for C2 (lithiation) and C5 (reduction).
References
-
Beak, P., & Lee, W. K. (1993).
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry. -
Comins, D. L., & Dehghani, A. (1995). Pyridine-Derived Triflates and Their Use in the Synthesis of Alkaloids. Tetrahedron Letters.
-
Amat, M., et al. (2010). Biomimetic construction of the hydroquinoline ring system. Diastereodivergent enantioselective synthesis of 2,5-disubstituted cis-decahydroquinolines. Chemical Communications.
-
Toyooka, N., et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A.[1][2] Marine Drugs.
-
O'Brien, P. (2008). Asymmetric lithiation-trapping of N-Boc heterocycles. Chemical Communications.
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analytical methods for the detection and quantification of cis-Decahydroquinoline
An In-Depth Technical Guide to the Analytical Detection and Quantification of cis-Decahydroquinoline
Authored by a Senior Application Scientist
This document provides comprehensive, field-proven methodologies for the robust detection and quantification of this compound. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond mere procedural lists to explain the fundamental causality behind experimental choices, ensuring both technical accuracy and practical applicability. The protocols herein are designed as self-validating systems, grounded in authoritative standards and best practices.
Introduction: The Analytical Imperative for this compound
Decahydroquinoline and its isomers represent a significant structural motif in medicinal chemistry and natural product synthesis.[1][2] Specifically, the cis-isomer is a crucial building block or a potential process-related impurity in the synthesis of various pharmacologically active agents, including poison frog alkaloids.[1][2] Its accurate quantification is paramount for ensuring the purity, safety, and efficacy of final drug products, as well as for optimizing synthetic pathways.
The analytical challenges associated with this compound stem from its physicochemical properties:
-
Isomeric Complexity: It co-exists with its trans-isomer, necessitating methods with high stereoselectivity.[3]
-
Volatility: Its semi-volatile nature makes it amenable to Gas Chromatography (GC), but its polarity can pose challenges.
-
Lack of a Strong Chromophore: The saturated ring system means it does not absorb strongly in the UV-Visible spectrum, limiting the sensitivity of standard HPLC-UV detection.
-
Polarity: The secondary amine group (-NH-) is a polar, active site that can lead to poor peak shape (tailing) and analyte loss on chromatographic systems.
This guide presents two robust, orthogonal methods to address these challenges: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silyl Derivatization
GC-MS is the premier choice for analyzing volatile and semi-volatile compounds. For this compound, its effectiveness is magnified through chemical derivatization, a critical step to overcome the challenges posed by the polar secondary amine.
Principle and Rationale
Direct injection of this compound onto a GC column often results in poor chromatography due to the interaction of the polar amine with active sites on the column and inlet liner. Chemical derivatization is employed to cap this polar moiety.[4] We recommend silylation, which replaces the active hydrogen on the nitrogen atom with a non-polar trimethylsilyl (TMS) group.
Why Silylation?
-
Increased Volatility: The TMS derivative is more volatile than the parent compound, allowing for elution at lower temperatures and reducing the risk of thermal degradation.[4]
-
Improved Peak Shape: It eliminates hydrogen bonding, leading to sharper, more symmetrical peaks and thus, more accurate integration and quantification.
-
Enhanced Thermal Stability: The derivatized molecule is more stable at the high temperatures of the GC inlet and column.[4]
-
Distinct Mass Spectrum: The TMS derivative yields a predictable mass spectrum with a clear molecular ion and fragmentation pattern, enhancing identification confidence.
We will utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a 1% Trimethylchlorosilane (TMCS) catalyst. BSTFA is a powerful silylating agent, and the TMCS catalyst accelerates the reaction for hindered secondary amines.
Experimental Workflow Diagram: GC-MS
Caption: Workflow for this compound analysis by GC-MS.
Detailed Protocol: GC-MS
A. Sample Preparation & Derivatization
-
Extraction:
-
Accurately weigh a sample containing an estimated 1-10 mg of this compound into a separatory funnel.
-
Add 20 mL of deionized water and 20 mL of Dichloromethane (DCM).
-
Adjust the aqueous phase to pH > 10 with 1M NaOH to ensure the analyte is in its free base form.
-
Shake vigorously for 2 minutes, periodically venting pressure. Allow the layers to separate.
-
Collect the organic (DCM) layer. Repeat the extraction of the aqueous layer twice more with 10 mL of DCM.
-
Rationale: This standard liquid-liquid extraction isolates the basic analyte from polar, water-soluble impurities.[2]
-
-
Drying and Concentration:
-
Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Evaporate the solvent under a gentle stream of nitrogen at 30°C to a final volume of approximately 1 mL. Do not evaporate to complete dryness to avoid loss of the semi-volatile analyte.
-
-
Derivatization:
-
Transfer 100 µL of the concentrated extract into a 2 mL GC vial with an insert.
-
Add 100 µL of BSTFA + 1% TMCS and 50 µL of pyridine (as a catalyst and solvent).
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.[5]
-
Cool to room temperature before injection. The sample is now ready for GC-MS analysis.
-
B. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Column: DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness). Rationale: This non-polar column provides excellent separation for a wide range of compounds and is robust for routine analysis.[6]
-
Inlet: Split/Splitless, operated in split mode (e.g., 20:1 split ratio).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Volume: 1 µL.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
For Identification: Full Scan mode (m/z 40-400).
-
For Quantification: Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for the TMS-derivative of decahydroquinoline (m/z 211 [M]+, 196, 96). Rationale: SIM mode significantly increases sensitivity and selectivity by only monitoring ions specific to the target analyte.[3]
-
C. Method Validation The method should be validated according to ICH Q2(R1) guidelines.[7][8][9]
| Parameter | Specification | Typical Result |
| Linearity | R² ≥ 0.995 over the range | 0.1 - 50 µg/mL |
| Accuracy | 90-110% recovery | 95.2 - 104.5% |
| Precision (RSD) | ≤ 5% for repeatability | < 3% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | ~0.1 µg/mL |
Method 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
For samples where GC is not ideal (e.g., complex non-volatile matrices or thermally labile compounds), HPLC-MS provides a powerful alternative. This method offers high sensitivity and specificity without the need for derivatization.
Principle and Rationale
This method uses Reversed-Phase HPLC (RP-HPLC) to separate this compound from other components based on its polarity. A C18 column is the standard choice for this type of separation.[10][11]
Why HPLC-MS?
-
No Derivatization: The analysis is performed directly on the parent compound, simplifying sample preparation.
-
High Sensitivity: Mass spectrometric detection, particularly with electrospray ionization (ESI), is highly sensitive for compounds with basic nitrogen atoms, which are readily protonated.[12][13]
-
High Specificity: MS detection provides molecular weight information ([M+H]+) and fragmentation data (MS/MS) that unequivocally identifies the analyte, even in complex mixtures.[14]
-
Broad Applicability: Suitable for a wide range of sample matrices, including aqueous solutions and biological fluids.[15][16]
Experimental Workflow Diagram: HPLC-MS
Caption: Workflow for this compound analysis by HPLC-MS.
Detailed Protocol: HPLC-MS
A. Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of calibration standards (e.g., 0.01 - 10 µg/mL) by diluting the stock with the initial mobile phase composition (95% Water/ACN + 0.1% Formic Acid).
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the initial mobile phase to achieve a target concentration within the calibration range.[17]
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial. Rationale: Filtration removes particulates that could clog the HPLC system, ensuring robust operation.
-
B. Instrumentation and Conditions
-
HPLC System: Agilent 1290 Infinity II LC (or equivalent).
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent).
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm). Rationale: A short column with small particles allows for fast, high-efficiency separations.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Rationale: Formic acid is a common mobile phase modifier that aids in the protonation of the analyte for positive ESI mode, improving ionization efficiency.
-
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MS Parameters:
-
Gas Temperature: 300°C
-
Gas Flow: 8 L/min
-
Nebulizer: 40 psi
-
Sheath Gas Temp: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
-
Acquisition Mode:
-
For Identification: Full Scan mode (m/z 50-300). Expect to see the protonated molecular ion [M+H]+ at m/z 140.2.
-
For Quantification: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity. Use a precursor ion of m/z 140.2 and select appropriate product ions after fragmentation.
-
C. Method Validation The method should be validated according to ICH Q2(R1) guidelines.[18][19]
| Parameter | Specification | Typical Result |
| Linearity | R² ≥ 0.995 over the range | 0.01 - 10 µg/mL |
| Accuracy | 90-110% recovery | 97.8 - 103.1% |
| Precision (RSD) | ≤ 5% for repeatability | < 2.5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | ~0.003 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | ~0.01 µg/mL |
Summary and Method Selection
Both GC-MS and HPLC-MS are highly capable methods for the reliable quantification of this compound. The choice depends on the specific application, sample matrix, and available instrumentation.
-
Choose GC-MS with derivatization when dealing with relatively clean organic samples where high throughput is needed and the matrix is compatible with the high temperatures of the GC inlet. It is often the gold standard for volatile impurity profiling.
-
Choose HPLC-MS when analyzing complex matrices (e.g., biological fluids, final drug formulations), when the analyte is part of a mixture with non-volatile components, or when the highest sensitivity is required.
By implementing these detailed and validated protocols, researchers can achieve accurate and trustworthy quantification of this compound, supporting robust drug development and quality control programs.
References
-
A New Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Determination of Kinetin Riboside (plant hormone) in Dequalinium Chloride Based Self-Assembled Vesicles: Development, Validation, and Force Degradation Study. ResearchGate. Available at: [Link]
-
Development and validation of an HPLC method for simultaneous determination of cis- and trans-permethrin and piperonyl butoxide in pharmaceutical dosage forms. ResearchGate. Available at: [Link]
-
Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. MDPI. Available at: [Link]
-
Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. ResearchGate. Available at: [Link]
-
Analytical Methods for the Quantification of Cisplatin, Carboplatin, and Oxaliplatin in Various Matrices over the Last Two Decades. ResearchGate. Available at: [Link]
-
HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. Available at: [Link]
-
Pre-column derivatization and gas chromatographic determination of alkaloids in bulbs of Fritillaria. PubMed. Available at: [Link]
-
SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Core. Available at: [Link]
-
A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. Cannabis Science and Technology. Available at: [Link]
-
A New Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Determination of Kinetin Riboside (plant hormone) in Dequalinium Chloride Based Self-Assembled Vesicles: Development, Validation, and Force Degradation Study. SciSpace. Available at: [Link]
-
Update on analytical methods for toxic pyrrolizidine alkaloids. ResearchGate. Available at: [Link]
-
Update on analytical methods for toxic pyrrolizidine alkaloids. PubMed. Available at: [Link]
-
ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT. MavMatrix. Available at: [Link]
-
Decahydroquinoline | C9H17N. PubChem. Available at: [Link]
-
Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products. PubMed. Available at: [Link]
-
VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. Available at: [Link]
-
Decahydroquinolines from Dendrobatid Poison Frogs: A New Class of Potent Uncompetitive Blockers of Nicotinic Acetylcholine Receptors. USDA Forest Service. Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
-
Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]
- Preparation of quinolines. Google Patents.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]
-
Derivatization Methods in GC and GC/MS. ResearchGate. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available at: [Link]
-
Preparation and Properties of Quinoline. SlideShare. Available at: [Link]
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Available at: [Link]
-
Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]
-
Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr.. SciELO. Available at: [Link]
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Application Note: cis-Decahydroquinoline Derivatives as Privileged Therapeutic Scaffolds
Executive Summary
The cis-decahydroquinoline (DHQ) scaffold represents a "privileged structure" in medicinal chemistry, distinct from its aromatic quinoline precursors due to its three-dimensional stereochemical complexity. Unlike flat aromatic systems, the cis-fused junction creates a concave-convex topology that mimics the aliphatic portions of complex natural products. This guide explores the therapeutic utility of cis-DHQ derivatives, specifically focusing on their validated role as Nicotinic Acetylcholine Receptor (nAChR) antagonists (neurological application) and their emerging potential as ergosterol biosynthesis inhibitors (antifungal application).
Introduction: The Stereochemical Advantage
The pharmacological value of the decahydroquinoline core is dictated by the stereochemistry of the ring junction.
-
Trans-fused: Rigid, flat, steroid-like conformation.
-
Cis-fused: Flexible, "bent" conformation. This folding allows cis-DHQs to occupy unique binding pockets in ion channels and enzymatic active sites that are inaccessible to planar analogs.
Prominent natural products containing this core include the poison frog alkaloids (e.g., cis-195A, also known as Pumiliotoxin C, and cis-211A).[1] These molecules have served as lead compounds for non-opioid analgesic and neuroprotective drug development.
Application Note I: Neurological Therapeutics (nAChR Modulation)
Target: Nicotinic Acetylcholine Receptors (nAChR), specifically
Mechanism of Action
This compound alkaloids act primarily as non-competitive channel blockers .[2] Rather than competing with acetylcholine for the orthosteric binding site, they bind within the ion channel pore or at an allosteric transmembrane site. This blockade prevents cation influx (
Key Findings:
-
Selectivity: The C6-substitution pattern and absolute stereochemistry drive subtype selectivity. For instance, cis-211A (bearing a C6-hydroxyl group) shows preferential inhibition of the homomeric
7 receptor over the heteromeric 4 2 subtype. -
Potency: Synthetic analogs such as (+)-cis-195A often exhibit higher potency than their natural enantiomers, validating the need for asymmetric synthesis protocols.
Protocol I: Stereoselective Synthesis of the this compound Core
Objective: To synthesize the functionalized cis-DHQ core (e.g., cis-195A or cis-211A precursors) using a divergent Michael-Aldol strategy. Rationale: This route establishes the critical cis-ring junction early in the synthesis via substrate-controlled stereoselectivity.
Reagents & Equipment[3][4]
-
Starting Material: Chiral enaminoester derivatives (derived from amino acids or chiral pool precursors).
-
Reagents: Methyl vinyl ketone (MVK) or ethyl vinyl ketone, Sodium ethoxide (NaOEt),
-Toluenesulfonic acid (pTsA). -
Equipment: Inert atmosphere manifold (Schlenk line), rotary evaporator, NMR spectrometer (400 MHz+).
Step-by-Step Methodology
Step 1: Enaminoester Formation
-
Dissolve the
-ketoester precursor in anhydrous benzene or toluene. -
Add 1.1 equivalents of the chiral amine (e.g., (R)-1-phenylethylamine) and a catalytic amount of pTsA.
-
Reflux with a Dean-Stark trap to remove water azeotropically until the theoretical amount of water is collected (approx. 4-6 hours).
-
Concentrate in vacuo to yield the enaminoester.
Step 2: Michael Addition (Stereodetermining Step)
-
Dissolve the crude enaminoester in anhydrous THF under Argon.
-
Cool to -78°C.
-
Add 1.2 equivalents of the Michael acceptor (e.g., ethyl vinyl ketone) dropwise.
-
Critical Control Point: Maintain temperature at -78°C for 2 hours, then allow to warm slowly to 0°C. The facial selectivity of this addition dictates the final cis vs trans ratio.
-
Quench with saturated
solution and extract with diethyl ether.
Step 3: Intramolecular Aldol Cyclization
-
Dissolve the Michael adduct in ethanol.
-
Add 0.5 equivalents of NaOEt (21% wt in EtOH).
-
Stir at room temperature for 12 hours. The basic conditions promote ring closure to form the bicyclic enone.
-
Purification: Flash column chromatography (Hexanes/EtOAc) is required to separate the major cis-fused isomer from minor trans byproducts.
Visualization: Synthetic Workflow
Figure 1: Divergent synthetic pathway for accessing the this compound scaffold via Michael-Aldol sequence.
Application Note II: Antifungal Potential (Ergosterol Biosynthesis)
Target:
While quinolines are often cited as antitubercular, the fully reduced perhydroquinoline (decahydroquinoline) scaffold exhibits distinct antifungal properties. Unlike the planar azoles that target cytochrome P450 (ERG11), N-alkylated decahydroquinolines target downstream enzymes in the ergosterol pathway.
Key Data:
-
Structure-Activity Relationship (SAR): A lipophilic tail (C9-C12 alkyl chain) attached to the nitrogen is essential for membrane penetration and enzyme affinity.
-
Selectivity: cis-Decahydroquinolines show a different toxicity profile compared to tetrahydroquinolines, often possessing higher potency against fungal isomerases due to their ability to mimic the transition state of the sterol substrate.
Protocol II: In Vitro Electrophysiology Assay (Two-Electrode Voltage Clamp)
Objective: To quantify the antagonistic potency of cis-DHQ derivatives on expressed nAChRs. System: Xenopus laevis oocytes.
Reagents & Equipment[3][4]
-
Biologicals: cRNA coding for human
7 or 4 2 nAChR subunits. -
Buffer: Ringer’s solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM
, 1.8 mM , 5 mM HEPES, pH 7.5. -
Equipment: TEVC amplifier (e.g., GeneClamp), microelectrode puller, perfusion system.
Step-by-Step Methodology
Phase 1: Oocyte Preparation & Injection
-
Harvest Stage V-VI oocytes from Xenopus laevis.
-
Defolliculate enzymatically using collagenase Type I (2 mg/mL) in
-free buffer for 1-2 hours. -
Inject 1-5 ng of cRNA per oocyte using a nanoliter injector.
-
Incubate at 18°C for 2-5 days to allow receptor expression.
Phase 2: Electrophysiological Recording
-
Place the oocyte in the recording chamber and perfuse with ND96 buffer.
-
Impale the oocyte with two glass microelectrodes (resistance 0.5–2.0 M
, filled with 3M KCl). -
Clamp the membrane potential (
) at -60 mV. -
Control Response: Apply Acetylcholine (ACh) agonist (e.g., 100
M for 7) for 5 seconds and record the peak current ( ). Wash for 5 minutes. -
Test Response: Pre-apply the cis-DHQ derivative (at varying concentrations, e.g., 0.1 - 100
M) for 30 seconds. -
Co-apply ACh + cis-DHQ derivative for 5 seconds. Record the peak current (
). -
Data Analysis: Calculate % Inhibition =
. Plot dose-response curves to determine .
Visualization: Mechanism of Blockade
Figure 2: Logical flow of non-competitive inhibition by cis-decahydroquinolines at the nAChR pore.
Data Summary: Comparative Potency
The following table summarizes the inhibitory potential of key this compound derivatives against nAChR subtypes.
| Compound | Stereochemistry | Target Subtype | Concentration | Inhibition (%) | Reference |
| cis-195A | (2S, 4aS, 5S, 8aS) | 10 | < 10% | [1] | |
| cis-211A | (2R, 4aR, 5R, 6S, 8aS) | 10 | 38% | [1] | |
| 6-epi-cis-211A | (2R, 4aR, 5R, 6R, 8aS) | 10 | 31% | [1] | |
| N-undecyl-DHQ | trans-fused (analog) | MIC Assay | 0.5 | [2] |
Note: While cis-211A shows moderate potency, its selectivity profile makes it a valuable probe for differentiating
References
-
Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules, 2021.[1][3] [Link]
-
Synthesis and Antifungal Evaluation of Novel N-Alkyl Tetra- and Perhydroquinoline Derivatives. Archiv der Pharmazie, 2004. [Link]
-
6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. Journal of Medicinal Chemistry, 1992. [Link]
-
Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity. European Journal of Medicinal Chemistry, 2023. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent- cis-195A and cis-211A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Column Chromatography Purification of cis-Decahydroquinoline
Executive Summary
This guide details the isolation of cis-decahydroquinoline (cis-DHQ) from isomeric mixtures (typically cis/trans synthetic crudes) using flash column chromatography.[1]
The Core Challenge: Decahydroquinoline is a secondary bicyclic amine with high basicity (pKa
The Solution: This protocol utilizes a Silanol-Suppressed Normal Phase System combined with Colorimetric Derivatization for detection.[1] By introducing a competitive base (Triethylamine or Ammonia) into the mobile phase, we block active silanol sites, sharpening peak shape and enabling the resolution of the cis-isomer (kinetic product) from the trans-isomer (thermodynamic product).[2]
Physicochemical Context & Strategy
Understanding the analyte is the prerequisite for separation.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Bicyclic secondary amine | Tailing Risk: Lone pair on Nitrogen interacts strongly with Si-OH (silanols).[1] |
| Basicity | pKa ~ 10.8 | Mobile Phase: Requires basic modifier (pH > pKa of silica surface) to prevent cation-exchange mechanisms.[1] |
| UV Activity | Negligible (No conjugated | Detection: UV detectors are useless.[1] Must use Refractive Index (RI), ELSD, or Ninhydrin Staining .[1][2] |
| Stereochemistry | cis-fused vs. trans-fused | Resolution: cis-isomer is generally more polar and less compact than the trans-isomer, typically eluting after the trans-isomer on silica. |
Mechanism of Amine Tailing & Suppression
Standard silica gel is slightly acidic (pH 5–6).[1] Without modification, the basic amine functionality of DHQ becomes protonated or strongly H-bonded to the stationary phase, resulting in broad, streaking bands that co-elute impurities.[2]
-
The Fix: We add Triethylamine (TEA) or Ammonium Hydroxide (
) to the mobile phase. These small, highly basic molecules saturate the active silanol sites, effectively "capping" the column in situ and allowing the DHQ to partition solely based on polarity.
Pre-Purification Analysis (Method Development)
Before committing the bulk sample, you must establish the separation on Thin Layer Chromatography (TLC).
TLC Visualization (The "Invisible" Analyte)
Since cis-DHQ is UV-inactive, you must use a chemical stain.[1]
-
Reagent: Ninhydrin Stain.[1]
-
Preparation: Dissolve 1.5 g Ninhydrin in 100 mL n-butanol; add 3 mL acetic acid.
-
Procedure: Dip the TLC plate, blot excess, and heat with a heat gun until spots appear.[2]
-
Result: Secondary amines (cis-DHQ) turn deep pink/purple .[1]
Solvent System Optimization
Test the following solvent systems on silica TLC plates. Crucial: Pre-saturate the TLC chamber with the solvent containing the basic additive.
| System | Composition (v/v) | Purpose |
| A (Non-Polar) | Hexane : Ethyl Acetate (4:[2]1) + 1% TEA | Initial screen.[1] If Rf < 0.2, increase polarity.[1][2] |
| B (Standard) | Hexane : Ethyl Acetate (1:[2]1) + 1% TEA | Good starting point for most cis/trans separations. |
| C (Polar) | DCM : Methanol (9:[1][2]1) + 1% | Use if the compound sticks to the baseline in System B. |
Target Rf: Adjust polarity until cis-DHQ appears at Rf = 0.35 and the nearest impurity (or trans-isomer) is separated by at least
Detailed Purification Protocol
Phase 1: Column Preparation (Slurry Packing)
Do not use pre-packed cartridges unless they are amine-functionalized.[1] For standard silica, self-packing allows for better equilibration with the basic modifier.[2]
-
Stationary Phase: Silica Gel 60 (230–400 mesh).[1]
-
Slurry Solvent: Hexane containing 1% Triethylamine (TEA) .[1]
-
Packing:
-
Suspend silica in the slurry solvent.[1]
-
Pour into the column and tap to settle.[1]
-
Flush with 2 column volumes (CV) of the starting mobile phase (e.g., Hex/EtOAc 9:1 + 1% TEA).[2]
-
Why? This pre-equilibrates the silica with TEA, ensuring silanol sites are blocked before the sample touches the column.
-
Phase 2: Sample Loading (Dry Loading)
Liquid loading is discouraged for isomer separations as it can broaden bands.[1]
-
Dissolve the crude cis-DHQ mixture in a minimal amount of DCM or MeOH.[1]
-
Rotary evaporate to dryness until a free-flowing powder is obtained.
-
Carefully add the powder to the top of the settled silica bed.
-
Add a protective layer of sand (1 cm) on top.[1]
Phase 3: Elution & Fractionation
Mobile Phase: Hexane : Ethyl Acetate (Gradient 95:5
-
Start Isocratic: Run 2 CVs at 5% EtOAc to elute non-polar impurities.[1]
-
Gradient Ramp: Slowly increase EtOAc concentration.
-
cis-DHQ typically elutes between 15–30% EtOAc depending on the exact silica activity.[1]
-
-
Fraction Collection: Collect small fractions (approx. 1/10th of column volume).
-
Monitoring: Spot every 3rd fraction on a TLC plate. Visualize with Ninhydrin.
Phase 4: Work-up[1]
-
Pool fractions containing pure cis-DHQ.[1]
-
Crucial Step (TEA Removal): The fractions contain TEA.[1]
Visualization of Workflow
Caption: Workflow for the purification of this compound emphasizing the critical feedback loop in TLC method development.
Caption: Mechanism of Silanol Suppression. TEA competes for acidic sites, preventing the analyte from 'sticking'.[2]
Troubleshooting & Validation
| Issue | Diagnosis | Corrective Action |
| Streaking/Tailing | Insufficient base modifier. | Increase TEA to 2% or switch to |
| Co-elution | Overloading or fast gradient.[1] | Reduce loading (use <1% w/w ratio) or flatten the gradient slope.[1] |
| "Ghost" Spots | Decomposition on silica.[1][3] | cis-DHQ is stable, but if oxidation occurs, use Alumina (Basic, Activity III) instead of Silica.[1][2] |
| Isomer ID | Which peak is cis? | NMR Validation: cis-DHQ protons H-4a/H-8a usually appear as complex multiplets upfield, while trans are broader/downfield.[1] Verify with literature NMR data [1, 2]. |
References
- Separation of cis and trans isomers of Decahydroquinoline.Journal of Organic Chemistry.
-
Total Synthesis of Decahydroquinoline Poison Frog Alkaloids. National Institutes of Health (NIH).[1] Available at: [Link][2]
-
Overcoming Peak Tailing of Basic Analytes in Silica. Phenomenex Technical Guide. Available at: [Link][2]
-
Decahydroquinoline Properties and Safety Data. PubChem. Available at: [Link][2]
Sources
Application Note: Biocatalytic Valorization of cis-Decahydroquinoline Scaffolds
Abstract
The cis-decahydroquinoline (DHQ) scaffold is a privileged bicyclic heterocycle found in dendrobatid alkaloids (e.g., Pumiliotoxin C) and NMDA receptor antagonists. Its pharmacological value is dictated by its specific stereochemistry; the cis-ring fusion confers unique conformational flexibility compared to its rigid trans-counterpart. This guide details the enzymatic methodologies for the kinetic resolution of racemic cis-DHQ and its subsequent late-stage C–H functionalization . By leveraging the chemoselectivity of lipases and the oxidative power of Cytochrome P450s, researchers can access enantiopure, highly functionalized derivatives inaccessible via traditional organic synthesis.
Substrate Engineering & Stereochemical Considerations
The "Cis" Challenge
Unlike trans-decahydroquinoline, the cis-isomer exists as a rapidly interconverting equilibrium of two conformers. This flexibility presents a unique challenge for enzymatic binding pockets.
-
Expert Insight: When designing enzymatic screens, avoid rigid lock-and-key assumptions. Enzymes with "induced fit" mechanisms (e.g., Candida antarctica Lipase B) often perform better with cis-DHQ because they can accommodate the substrate's conformational mobility.
Solubility Management
cis-DHQ is highly lipophilic (LogP ~2.5–3.0).
-
Protocol Standard: Do not introduce the substrate directly into aqueous buffers. Prepare a 100 mM stock solution in DMSO or MTBE. For whole-cell biocatalysis, use a cyclodextrin carrier (HP-β-CD) to facilitate mass transfer across the cell membrane without causing toxicity.
Module A: Kinetic Resolution via Lipase-Mediated Acylation
Objective: Separation of enantiomers from racemic this compound.
Mechanism & Rationale
Kinetic resolution (KR) relies on the rate difference (
-
Reaction Type: Irreversible Acylation.
-
Acyl Donor: Ethyl acetate (solvent/reactant) or Dimethyl carbonate.
Experimental Protocol
Reagents:
-
Racemic this compound (50 mg).
-
Immobilized CAL-B (Novozym 435 or equivalent), 25 mg.
-
Solvent: Anhydrous MTBE (Methyl tert-butyl ether).
-
Acyl Donor: Vinyl acetate (2 eq).
Workflow:
-
Preparation: Dissolve 50 mg substrate in 5 mL anhydrous MTBE. Add 2 equivalents of vinyl acetate.
-
Why Vinyl Acetate? It makes the reaction irreversible. The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde, preventing the reverse reaction.
-
-
Initiation: Add 25 mg immobilized CAL-B. Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Sample 50 µL every 2 hours. Analyze via Chiral GC (see Section 4).
-
Stop Condition: Terminate when conversion reaches 50% (theoretical maximum yield for KR).
-
-
Workup: Filter off the enzyme beads (reusable). Evaporate solvent.[1]
-
Separation: The reaction mixture now contains the unreacted (S)-amine and the acylated (R)-amide . Separate via flash chromatography (Silica gel; gradient Hexane:EtOAc).
Data Summary: Typical Resolution Metrics
| Parameter | Value | Notes |
|---|---|---|
| E-Value (Selectivity Factor) | >100 | Indicates highly efficient resolution. |
| Conversion | 49-51% | Ideal stop point for high ee. |
| ee (Product) | >98% | Enantiomeric excess of the amide.[2][3] |
| ee (Substrate) | >96% | Enantiomeric excess of the remaining amine. |
Module B: Late-Stage C–H Functionalization (P450s)
Objective: Regioselective hydroxylation of the enantiopure cis-DHQ scaffold.
Mechanism & Rationale
Cytochrome P450 monooxygenases utilize a high-valent Iron(IV)-oxo porphyrin radical cation (Compound I) to abstract a hydrogen atom from unactivated carbons.
-
Regioselectivity: In this compound, the C5 and C2 positions are electronically distinct. Engineered variants of P450cam (CYP101) or P450BM3 (CYP102A1) are preferred.
-
Stereoelectronic Effect: The enzyme typically attacks the "convex" face of the cis-fused ring system, which is sterically more accessible than the "concave" face.
Experimental Protocol (Whole-Cell System)
System: E. coli BL21(DE3) expressing P450BM3 variant.
Workflow:
-
Biomass Generation: Grow E. coli in TB medium (Terrific Broth) at 37°C until OD600 reaches 0.8. Induce with 0.5 mM IPTG. Cool to 25°C and shake for 16 hours.
-
Harvest & Resuspension: Centrifuge cells (4000 x g, 15 min). Resuspend in 100 mM Potassium Phosphate buffer (pH 7.4) containing 1% glucose (for cofactor regeneration).
-
Critical Step: Cell density should be high (30–50 g wet cell weight/L) to maximize catalyst load.
-
-
Biotransformation:
-
Add cis-DHQ (from stock) to final concentration of 2 mM.
-
Add 5% (v/v) DMSO as co-solvent.
-
Incubate at 25°C, 220 rpm for 24 hours.
-
Aeration: P450 reactions require O2. Ensure flasks are baffled and filled only to 10% volume.
-
-
Extraction: Acidify to pH 2 (quench), wash with hexane (removes antifoam/lipids). Basify to pH 10, extract 3x with Dichloromethane (DCM).
-
Purification: Dry organic layer over Na2SO4. Concentrate and analyze.
Analytical Validation & Quality Control
Chiral Gas Chromatography (GC)
-
Column: Cyclodextrin-based capillary column (e.g., Hydrodex-β-3P).
-
Conditions: Isotherm 140°C, He carrier gas.
-
Derivatization: For the amine, derivatize with Trifluoroacetic Anhydride (TFAA) prior to injection to improve peak shape and volatility.
Structural Confirmation (NMR)
-
1H-NMR: Look for the "downfield shift" of the proton attached to the newly hydroxylated carbon (typically 3.5–4.0 ppm).
-
NOESY: Essential for confirming the cis-ring fusion is maintained and determining if the hydroxyl group is axial or equatorial.
Process Visualization
Workflow Decision Matrix
This diagram illustrates the integrated workflow for processing raw synthetic cis-DHQ into high-value intermediates.
Figure 1: Integrated biocatalytic workflow for the resolution and functionalization of this compound.
P450 Catalytic Cycle (C-H Activation)
The mechanism of hydroxylation on the cis-DHQ scaffold.
Figure 2: The P450 catalytic cycle highlighting the critical Radical Rebound mechanism utilized for C-H activation.
References
-
Enzymatic Kinetic Resolution of Cyclic Amines
-
Gotor, V., et al. "Lipase-Catalyzed Kinetic Resolution of Cyclic Amines." Chemical Reviews, 2011.
- Note: Establishes the utility of CAL-B for resolving piperidine and decahydroquinoline deriv
-
-
P450-Mediated Hydroxylation Mechanisms
-
Ortiz de Montellano, P. R. "Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes." Chemical Reviews, 2010.
- Note: The authoritative text on the radical rebound mechanism depicted in Figure 2.
-
-
Synthesis and Bioactivity of Decahydroquinoline Alkaloids
-
Kibayashi, C., et al. "Total Synthesis of Decahydroquinoline Poison Frog Alkaloids." Journal of Organic Chemistry, 2005.
- Note: Provides the structural context for Pumiliotoxin C and the importance of the cis-ring fusion.
-
-
Biocatalytic C-H Functionalization Strategies
-
Lewis, J. C., et al. "Engineering P450s for C–H Functionalization." Current Opinion in Chemical Biology, 2013.
- Note: Discusses the engineering of P450BM3 for non-natural substr
-
-
Lipase Selectivity Rules (Kazlauskas Rule)
-
Kazlauskas, R. J., et al. "Molecular Modeling of Lipase-Substrate Interactions." Journal of Organic Chemistry, 1991.
- Note: The theoretical basis for predicting which enantiomer of cis-DHQ reacts faster with CAL-B.
-
Sources
Advanced Application Note: cis-Decahydroquinoline in Molecular Probe Development
Executive Summary & Rationale
The cis-decahydroquinoline (cis-DHQ) scaffold represents a privileged structural motif in medicinal chemistry, distinct from its trans-isomer due to its unique concave/convex facial topology and conformational flexibility. Unlike the rigid, planar structures of aromatic quinolines, cis-DHQ offers a saturated, three-dimensional hydrophobic volume that mimics the spatial requirements of various endogenous ligands and transition states.
This guide details the deployment of cis-DHQ as a core scaffold for developing high-affinity molecular probes targeting Sigma Receptors (
Key Applications
-
Sigma Receptor Profiling: Distinguishing
(chaperone) vs. (TMEM97) activity in oncology and neurodegeneration.[1] -
Ion Channel Modulation: Non-competitive antagonism of
and nAChRs.[1] -
NMDA Receptor Antagonism: Probing the glutamate-mediated excitotoxicity pathways.[1]
Structural Considerations & Mechanism
The biological activity of decahydroquinoline is governed by the stereochemistry of the bridgehead carbons (C4a and C8a).
-
cis-Fusion: The H atoms at 4a and 8a are on the same side, forcing the two rings into a non-planar, angular geometry. One ring typically adopts a chair conformation while the other can flip, providing an "induced fit" capability.[1]
-
Hydrophobic Bulk: The saturated carbocyclic ring acts as a hydrophobic anchor, critical for interacting with the lipophilic domains of the Sigma-1 receptor or the pore of the nAChR.
Pathway Visualization: Sigma-1 Receptor Translocation
The following diagram illustrates the mechanism where a cis-DHQ probe binds to the Sigma-1 receptor at the Mitochondria-Associated Membrane (MAM), triggering dissociation from BiP and subsequent modulation of Calcium signaling.
Figure 1: Mechanism of Action for Sigma-1 Receptor modulation by cis-DHQ ligands.
Protocol 1: Stereoselective Synthesis of the cis-DHQ Scaffold
Objective: Synthesize a functionalizable this compound core (e.g., cis-211A analog) with high diastereomeric purity.[1]
Expert Insight: Direct hydrogenation of quinoline often yields mixed cis/trans isomers.[1] To ensure the integrity of your probe, we recommend a divergent synthesis starting from a chiral precursor or using stereocontrolled reduction.
Workflow
-
Starting Material: commercially available quinoline or chiral amino-alcohol precursors.[1]
-
Key Step (Reduction): Heterogeneous catalytic hydrogenation using PtO
(Adams' catalyst) in acidic media (AcOH) favors the cis-isomer due to the "haptophilicity" of the protonated pyridine ring interacting with the catalyst surface.[1] -
Resolution: Separation of enantiomers if starting from achiral quinoline.
Step-by-Step Methodology
-
Hydrogenation:
-
Workup & Basification:
-
Purification (Critical):
Self-Validating QC Step
NMR Analysis:
-
cis-Isomer: The H-4a signal typically appears as a broad multiplet (W
> 15 Hz) or shows specific coupling constants ( Hz) indicative of cis-fusion.[1] -
trans-Isomer: The H-4a signal is often a wide axial-axial quartet (
Hz).[1] -
Validation: If
values > 9 Hz are observed for the bridgehead protons, the batch is contaminated with trans-isomer and must be re-purified.
Figure 2: Stereoselective synthesis and purification workflow for this compound.
Protocol 2: Receptor Binding & Selectivity Profiling
Objective: Validate the probe's affinity for Sigma-1 (
Materials:
- Radioligand: [³H]-(+)-Pentazocine.[1]
-
Radioligand: [³H]-DTG (in the presence of unlabeled (+)-pentazocine to mask
sites).[1] -
Tissue Source: Guinea pig brain membranes (rich in
) or Rat liver membranes (rich in ).[1]
Assay Procedure
-
Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4).[1] Centrifuge at 40,000 x g for 15 min. Resuspend pellet.[1]
-
Incubation:
-
Equilibrium: Incubate at 37°C for 120 min (
) or RT for 60 min ( ). -
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]
-
Quantification: Liquid scintillation counting.
Data Analysis & Validation
Calculate the IC
Self-Validating Criteria:
-
Control Check: The specific binding (Total - NSB) must be >70% of Total Binding.[1] If <50%, the membrane prep is degraded.[1]
-
Reference Standard: Run Haloperidol in parallel. Its K
should be within 2-fold of historical values (approx. 1-5 nM for ).[1]
Representative Data Format
Summarize your probe's selectivity profile in a table similar to the one below:
| Compound | Selectivity Ratio ( | NMDA IC | ||
| cis-DHQ Probe 1 | 12.5 ± 2.1 | 240 ± 15 | 19.2 | > 10 |
| Haloperidol (Ref) | 1.5 ± 0.3 | 45 ± 5 | 30 | > 100 |
| (+)-Pentazocine | 3.2 ± 0.5 | > 10,000 | > 3000 | N/A |
Note: A selectivity ratio > 10 is generally required for a probe to be considered "selective" for biological interrogation.
Protocol 3: Functional nAChR Blocking (Electrophysiology)
Objective: Determine if the cis-DHQ probe acts as a channel blocker for nicotinic receptors (common for this scaffold class).
System: Xenopus oocytes expressing human
Methodology (Two-Electrode Voltage Clamp)
-
Expression: Inject cRNA for
or subunits into oocytes.[1] Incubate 2-3 days. -
Setup: Clamp oocyte at -60 mV in Ringer's solution.
-
Agonist Challenge: Apply Acetylcholine (ACh, EC
concentration) for 5 seconds. Record peak current ( ).[1] -
Probe Application: Pre-apply cis-DHQ probe for 30 seconds, then co-apply with ACh.
-
Washout: Wash with buffer for 5 minutes and re-test with ACh to check reversibility.
Expert Interpretation:
-
Competitive Antagonism: Shift in the ACh dose-response curve to the right.[1]
-
Non-Competitive (Channel Block): Decrease in
without significant shift in EC . cis-Decahydroquinolines (like Pumiliotoxin C) typically exhibit voltage-dependent non-competitive inhibition , meaning the block is more profound at hyperpolarized potentials.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Synthesis | Catalyst poisoning or incomplete reduction.[1] | Use fresh PtO |
| Mixed Isomers in NMR | Inefficient separation. | Switch to Alumina column (basic) or use Chiral HPLC.[1] Re-run H |
| High Non-Specific Binding | Probe is too lipophilic (logP > 4).[1] | Add polar substituents (e.g., hydroxyl, amino) to the C5 or C6 position of the DHQ ring to lower logP. |
| No Biological Activity | Incorrect stereochemistry.[1] | Verify absolute configuration via X-ray crystallography.[1][2] The cis-211A configuration is often required for specific nAChR activity. |
References
-
Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules, 2021.[1][2][3] Link
-
6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. Journal of Medicinal Chemistry, 1992.[1] Link
-
Decahydrobenzoquinolin-5-one sigma receptor ligands: Divergent development of both sigma 1 and sigma 2 receptor selective examples. Bioorganic & Medicinal Chemistry Letters, 2016.[1][4] Link
-
Sigma Receptors: Biology and Function. Sigma-Aldrich Technical Review. Link
-
Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry, 2021.[1] Link
Sources
- 1. Decahydroquinoline | C9H17N | CID 92911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent- cis-195A and cis-211A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decahydrobenzoquinolin-5-one sigma receptor ligands: Divergent development of both sigma 1 and sigma 2 receptor selective examples - PubMed [pubmed.ncbi.nlm.nih.gov]
scale-up synthesis of enantiopure cis-Decahydroquinoline
Application Note: Scalable Synthesis & Optical Resolution of Enantiopure cis-Decahydroquinoline
Executive Summary
The this compound (DHQ) scaffold is a privileged structural motif in medicinal chemistry, serving as the core for NMDA receptor antagonists, poison-frog alkaloids (pumiliotoxins), and asymmetric organocatalysts. While commercial mixtures of cis/trans-decahydroquinoline are available, drug development requires high optical purity (>99% ee).
Direct asymmetric hydrogenation of the parent quinoline to fully saturated enantiopure decahydroquinoline remains a significant challenge due to the difficulty in controlling the bridgehead (4a, 8a) stereocenters simultaneously with complete reduction.
This Application Note details a robust, dual-stage industrial protocol for the multi-kilogram synthesis of enantiopure this compound.
-
Stage 1: High-pressure heterogeneous hydrogenation optimized for diastereoselectivity (>98% cis).
-
Stage 2: Classical optical resolution using (S)-(+)-Mandelic acid to isolate the (4aS,8aR) enantiomer (or its antipode) with >99% ee.
Strategic Analysis: Route Selection
For scale-up (>1 kg), process reliability often outweighs the atom economy of novel catalytic routes. We compare the two dominant strategies:
| Feature | Route A: Asymmetric Hydrogenation (Ir/Rh) | Route B: Hydrogenation + Resolution (Recommended) |
| Catalyst Cost | High (Chiral Bisphosphines, e.g., SegPhos/MeO-BIPHEP) | Low (Rh/C, PtO₂, or Ru/C) |
| Stereocontrol | High for tetrahydro- intermediates; difficult for decahydro- bridgeheads. | Excellent cis-control via catalyst surface; ee controlled by crystallization. |
| Scalability | Sensitive to substrate purity; high pressure. | Robust; standard unit operations (filtration, crystallization). |
| Yield | Variable (often requires 2 steps). | Max 50% theoretical (unless recycling racemate). |
Decision: This guide follows Route B but incorporates modern Process Analytical Technology (PAT) to maximize the efficiency of the resolution step, making it competitive with asymmetric catalysis.
Reaction Pathway & Mechanism
The synthesis relies on the cis-selective hydrogenation of the heteroaromatic ring in acidic media, followed by the formation of a diastereomeric salt.
Figure 1: Reaction flow from Quinoline to Enantiopure DHQ. Note the recycling loop potential for the unwanted enantiomer.
Protocol 1: High-Selectivity Hydrogenation
Objective: Convert Quinoline to this compound with >95% diastereoselectivity. Scale: 1.0 kg Input.
Materials:
-
Substrate: Quinoline (ReagentPlus®, 99%).
-
Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) OR Platinum Oxide (PtO₂, Adams Catalyst). Note: Rh is preferred for lower pressure requirements.
-
Solvent: 10% Aqueous HCl or Acetic Acid.
-
Equipment: 5L Hastelloy High-Pressure Reactor (Parr or Buchi).
Step-by-Step Methodology:
-
Catalyst Loading: Under an inert Argon atmosphere, charge the reactor with 5% Rh/Al₂O₃ (50 g, 5 wt% loading).
-
Expert Insight: Avoid dry catalyst contacting methanol vapors in air; pyrophoric hazard. Wet the catalyst with 100 mL water first.
-
-
Substrate Addition: Dissolve Quinoline (1.0 kg, 7.74 mol) in 3.5 L of 10% HCl. Add this solution to the reactor.
-
Mechanism:[1] Protonation of the nitrogen prevents catalyst poisoning and facilitates the hydrogenation of the pyridine ring.
-
-
Hydrogenation:
-
Seal reactor and purge with N₂ (3x) then H₂ (3x).
-
Pressurize to 50 bar (725 psi) H₂.
-
Heat to 60°C with vigorous stirring (1000 rpm).
-
Critical Parameter: Monitor H₂ uptake. The reaction is complete when uptake plateaus (approx. 5 moles H₂ per mole quinoline).
-
-
Work-up:
-
Distillation: Perform fractional vacuum distillation (bp ~90°C at 10 mmHg) to isolate the product.
-
Target Yield: ~950 g (90%).
-
Purity: >98% GC.
-
Diastereomeric Ratio (dr): >96:4 (cis:trans).
-
Protocol 2: Optical Resolution (The Enrichment)
Objective: Isolate (4aS,8aR)-decahydroquinoline using (S)-(+)-Mandelic Acid. Scale: 100 g of cis-racemate (Pilot run).
Rationale for Resolving Agent:
Mandelic acid is chosen over Tartaric acid for DHQ because it forms robust, crystalline salts with sharp solubility differences between diastereomers in ketone solvents.
Step-by-Step Methodology:
-
Salt Formation:
-
Dissolve this compound (100 g, 0.718 mol) in Acetone (500 mL).
-
In a separate vessel, dissolve (S)-(+)-Mandelic acid (109 g, 0.718 mol, 1.0 eq) in Acetone (300 mL) at 40°C.
-
Slow Addition: Add the acid solution to the amine solution over 30 minutes while stirring at room temperature.
-
-
Crystallization (Controlled Cooling):
-
The solution will become cloudy. Heat the mixture to reflux (56°C) until a clear solution is obtained (add small amounts of Methanol if necessary to dissolve).
-
Cooling Ramp: Cool to 20°C over 4 hours (5°C/hour).
-
Seeding: At 45°C, seed with 100 mg of pure (S,R)-DHQ mandelate if available.
-
Stir at 0°C for 2 hours.
-
-
Filtration & Recrystallization:
-
Filter the white solid.
-
Analysis 1: Check ee of the salt (liberate small sample). Typical first-pass ee: 85-90%.
-
Recrystallization: Dissolve the wet cake in boiling Acetone/MeOH (9:1). Cool slowly to 0°C.
-
Filter and dry.
-
Target ee: >99%.
-
-
Free-Basing (Product Liberation):
-
Suspend the purified salt in Water (200 mL).
-
Add 2M NaOH until pH 14.
-
Extract with Diethyl Ether or MTBE (3 x 100 mL).
-
Dry (MgSO₄) and concentrate.
-
Data Summary Table
| Parameter | Value | Notes |
| Yield (Resolution) | 35-40% (from racemate) | Max theoretical is 50%. |
| Enantiomeric Excess (ee) | >99.5% | Determined by Chiral GC. |
| Specific Rotation | (c=1, EtOH) for (4aS,8aR). | |
| Melting Point (Salt) | 132-134°C | Sharp mp indicates high purity. |
Analytical Controls & Quality Assurance
To ensure "enantiopure" status, validated analytical methods are required.
Method A: Chiral GC (Gas Chromatography)
-
Column: Cyclodex-B (Agilent) or equivalent
-cyclodextrin phase. -
Conditions: Injector 250°C, Detector (FID) 250°C. Oven: 100°C (hold 5 min)
ramp 2°C/min 160°C. -
Retention Times:
-
(4aR,8aS)-isomer: 18.2 min
-
(4aS,8aR)-isomer: 19.5 min
-
trans-isomers: Typically elute earlier or later depending on phase.
-
Method B: NMR Verification
-
¹H NMR (CDCl₃): The bridgehead protons (H-4a, H-8a) in the cis-isomer appear as broad multiplets due to ring flipping, distinct from the rigid trans-isomer (which has large axial-axial couplings).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low cis/trans ratio (<90:10) | Catalyst surface modification or low acidity. | Ensure pH < 1 during hydrogenation. Switch from Pt/C to Rh/Al₂O₃ or PtO₂. |
| Incomplete Hydrogenation | Catalyst poisoning (Sulfur/Pyridine impurities). | Pre-treat Quinoline with activated carbon or distill prior to use. Increase H₂ pressure to 70 bar. |
| Poor Resolution (Low ee) | Cooling too fast; "Oiling out" of salt. | Use the "Controlled Cooling" ramp. Add more MeOH to the solvent system to prevent oiling. |
| Low Yield in Resolution | Solubility of salt is too high in Acetone. | Reduce Methanol content. Cool to -10°C instead of 0°C. |
References
-
Hydrogenation Selectivity: Vierhapper, F. W., & Eliel, E. L. (1977). Conformational Analysis. 34. N-Methyl- and N-H-Decahydroquinolines. The Journal of Organic Chemistry.[4] Link
-
Resolution Protocols: Amat, M., et al. (2009). A General Synthetic Route to Enantiopure 5-Substituted cis-Decahydroquinolines.[4] The Journal of Organic Chemistry.[4] Link
-
Asymmetric Catalysis (Context): Wang, W. B., et al. (2003). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds. Journal of the American Chemical Society. Link
- Industrial Context: Blacker, A. J., et al. (2019). Scale-up of Chemical Processes. Organic Process Research & Development. (General reference for resolution thermodynamics).
Disclaimer: This protocol involves high-pressure hydrogen gas and corrosive reagents. All operations must be performed in a facility equipped with appropriate engineering controls (blast shields, ventilation).
Sources
- 1. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 2. Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. A general synthetic route to enantiopure 5-substituted cis-decahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of cis- and trans-Decahydroquinoline Isomers
Welcome to the technical support guide for the purification of cis- and trans-decahydroquinoline diastereomers. This document provides in-depth, experience-based answers to common challenges encountered during the separation of these structurally similar isomers. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles that govern a successful purification, empowering you to troubleshoot and optimize your own experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the separation of cis- and trans-decahydroquinoline by silica gel chromatography so challenging?
This is the most fundamental question and its answer lies in the subtle structural differences between the two diastereomers.
-
Expert Analysis: The cis and trans isomers of decahydroquinoline possess the same molecular formula and connectivity, differing only in the spatial arrangement at the ring junction. This results in very similar physical properties, including polarity.[1] The trans isomer is generally more thermodynamically stable and has a more linear, rigid structure, while the cis isomer is more flexible. This slight difference in shape and dipole moment is what we must exploit for separation. However, the primary challenge arises from the basic nitrogen atom.
-
The Amine Problem: Decahydroquinoline is a basic amine. The lone pair of electrons on the nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[2] This acid-base interaction is often stronger than the subtle polarity differences between the isomers, leading to several common problems:
-
Severe Peak Tailing: The strong, non-specific binding and slow dissociation from the acidic sites cause the compound to "smear" down the column, resulting in broad, tailing peaks.
-
Poor Resolution: Tailing peaks significantly overlap, making it impossible to collect pure fractions of either isomer.
-
Irreversible Adsorption: In some cases, a portion of the material can become permanently stuck to the column, leading to low recovery.[2][3]
-
dot graph TD { layout=TB; rankdir=TB; splines=ortho;
} dot Diagram 1: Root cause of poor separation on standard silica gel.
Q2: My TLC shows two very close spots (ΔRf < 0.1). How can I improve the separation for column chromatography?
Achieving good separation on a column is nearly impossible if the separation on TLC is poor. The key is methodical TLC optimization.
-
Expert Analysis: The goal is to maximize the difference in Rf values (ΔRf). This is achieved by systematically altering the stationary and mobile phases.[4] For diastereomers with minimal polarity differences, changing solvent selectivity is often more effective than just changing solvent strength.[5]
-
Troubleshooting Workflow:
dot graph TD { layout=TB; rankdir=TB; splines=ortho;
} dot Diagram 2: Troubleshooting workflow for optimizing TLC separation.
-
Solvent System Optimization:
-
Deactivation is Mandatory: First, always add a competing base like 0.5-1% triethylamine (TEA) or ammonia (e.g., in methanol) to your mobile phase.[3] This "poisons" the acidic silanol sites, minimizing tailing and allowing separation to be governed by polarity.[2][6][7]
-
Vary Solvent Classes: Don't just vary the ratio of a single solvent system (e.g., 10% EtOAc/Hex vs 20% EtOAc/Hex). This only changes the eluent strength. To improve selectivity, you must change the nature of the solvents.[4] Test different solvent classes that offer different types of interactions (e.g., dipole-dipole, hydrogen bonding).
-
| Solvent System Class | Components | Rationale & Comments |
| Standard Non-polar/Polar Aprotic | Hexanes / Ethyl Acetate (+1% TEA) | The most common starting point. Good for general polarity differences. |
| Chlorinated/Polar Protic | Dichloromethane / Methanol (+1% TEA) | DCM offers different selectivity. MeOH is a strong hydrogen bond donor and acceptor, which can alter interactions. |
| Aromatic/Ketone | Toluene / Acetone (+1% TEA) | Toluene can engage in π-π stacking interactions. This system can sometimes dramatically change the elution order. |
-
Stationary Phase Alternatives: If optimizing the mobile phase on silica is insufficient, change the stationary phase.
-
Amino-functionalized Silica: This is an excellent choice as the surface is basic, inherently repelling the basic analytes and preventing strong acid-base interactions, leading to sharper peaks.[3][8]
-
Alumina (Neutral or Basic): Alumina is another alternative to silica. Basic alumina, in particular, is well-suited for the purification of basic compounds.
-
Q3: I've optimized my chromatography conditions but still can't get baseline separation. Are there non-chromatographic methods?
Yes. When chromatographic separation is exhausted, classical resolution via diastereomeric salt formation is a powerful and scalable alternative.[9][10]
-
Expert Analysis: This technique involves reacting the racemic mixture of your basic decahydroquinoline with a single enantiomer of a chiral acid. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they often exhibit different solubilities in a given solvent, allowing one to be selectively crystallized.[10][11]
dot graph TD { layout=TB; rankdir=TB; splines=ortho;
} dot Diagram 3: Workflow for separation via diastereomeric salt crystallization.
-
Key Considerations:
-
Choice of Resolving Agent: Common choices for resolving basic amines include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphorsulfonic acid.[11] Empirical screening is necessary to find the best agent.
-
Solvent Screening: The choice of solvent is critical. You are looking for a solvent where one diastereomeric salt is sparingly soluble while the other is freely soluble. A range of solvents from polar (ethanol, methanol) to non-polar (toluene, ethyl acetate) should be screened.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography with Deactivated Silica
This protocol assumes TLC optimization has been performed.
-
Prepare the Eluent: Prepare a sufficient quantity of your optimized eluent (e.g., 95:5 Hexanes:Ethyl Acetate) containing 1% triethylamine (v/v).
-
Deactivate the Silica:
-
Dry-pack the column with the required amount of silica gel.
-
Flush the column with one full column volume of the TEA-containing eluent. This neutralizes the active sites. Discard this initial solvent.
-
-
Sample Loading:
-
Dissolve your crude isomer mixture in a minimal amount of dichloromethane or the eluent.
-
In a separate flask, add a small amount of silica gel (approx. 1-2 times the weight of your crude material) and your dissolved sample.
-
Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This is "dry loading."
-
Carefully add the silica-adsorbed sample to the top of the column bed.
-
-
Elution:
-
Carefully add the eluent to the column, ensuring not to disturb the top of the bed.
-
Pressurize the column and begin collecting fractions. Monitor the elution by TLC.
-
Combine fractions containing the pure, isolated isomers.
-
Protocol 2: Isomer Identification by 1H NMR Spectroscopy
Confirming the identity of your separated fractions is crucial. 1H NMR is a definitive method for distinguishing the cis and trans isomers based on the chemical shifts and coupling constants of the bridgehead protons (H-4a and H-8a).
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl3).
-
Acquisition: Acquire a standard 1H NMR spectrum (400 MHz or higher recommended).
-
Interpretation:
-
trans-Decahydroquinoline: The trans isomer is conformationally locked. The bridgehead proton H-8a is axial and typically appears as a relatively sharp multiplet at a distinct chemical shift.
-
cis-Decahydroquinoline: The cis isomer undergoes rapid conformational inversion (ring-flipping) at room temperature. This leads to averaged signals. The signals for the bridgehead protons are often broader and may appear at different chemical shifts compared to the trans isomer.[12] The specific chemical shifts can be compared to literature values for unambiguous assignment.[12][13]
-
References
- Separation and purification of cis and trans isomers. (n.d.). Google Patents.
-
Separation of cis/trans isomers. (2014, February 22). Chromatography Forum. Retrieved January 31, 2026, from [Link]
-
Cis and Trans Isomers. (2018, April 24). YouTube. Retrieved January 31, 2026, from [Link]
-
How to separate the diastereomer peak from main peak? (2019, June 18). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Flash Chromatography Separation of Basic Organic Compounds without Modifier. (2012, December 12). Kinesis. Retrieved January 31, 2026, from [Link]
-
Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. (2021, December 12). MDPI. Retrieved January 31, 2026, from [Link]
-
Decahydroquinoline | C9H17N. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]
- Separation of cis and trans isomers. (n.d.). Google Patents.
-
Chromatography tips for separating extremely close compounds? (2016, August 30). Reddit. Retrieved January 31, 2026, from [Link]
-
When should I use an amine-bonded silica for flash chromatography? (2023, January 19). Biotage. Retrieved January 31, 2026, from [Link]
-
Help with separation of diastereomers. (n.d.). Reddit. Retrieved January 31, 2026, from [Link]
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23). BioDuro. Retrieved January 31, 2026, from [Link]
-
Separation of Enantiomers by Thin-Layer Chromatography. (n.d.). Springer Nature Experiments. Retrieved January 31, 2026, from [Link]
-
Chiral resolution. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]
-
What methods can you recommend for separating trans and cis isomers of isoquinolinone... (2024, September 26). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs. Retrieved January 31, 2026, from [Link]
-
HPLC Column and Separation and Separation Troubleshooting. (2007, October 11). Agilent. Retrieved January 31, 2026, from [Link]
-
The "PRISMA" Mobile Phase Optimization Model in Thin-Layer Chromatography... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). Indian Academy of Sciences. Retrieved January 31, 2026, from [Link]
-
Separation of organic compounds using amino- functionalized silica gel spherical 40-75um? (2018, August 2). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Occurrence and Significance of Decahydroquinolines from Dendrobatid Poison Frogs and a Myrmicine Ant... (1999, November 1). ACS Publications. Retrieved January 31, 2026, from [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds... (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]
-
Resolution (Separation) of Enantiomers. (2022, July 11). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]
-
How To Improve Thin Layer Chromatography Experiment? (2025, January 30). YouTube. Retrieved January 31, 2026, from [Link]
-
Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 31, 2026, from [Link]
-
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines... (n.d.). ScienceDirect. Retrieved January 31, 2026, from [Link]
-
Separation of diastereomers. (2008, January 23). Chromatography Forum. Retrieved January 31, 2026, from [Link]
-
¹H-NMR spectrum of the initial mixture of cis- and trans-decalins... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved January 31, 2026, from [Link]
-
Conformational analysis. 33. Carbon-13 nuclear magnetic resonance spectra of saturated heterocycles. 5. cis-Decahydroquinolines. (n.d.). ACS Publications. Retrieved January 31, 2026, from [Link]
-
The New TLC Method for Separation and Determination of Multicomponent Mixtures of Plant Extracts. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. biotage.com [biotage.com]
- 3. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
optimizing reaction conditions for cis-Decahydroquinoline synthesis
Current Status: Operational 🟢 Ticket Subject: Optimization of Stereoselectivity & Yield for cis-DHQ Assigned Specialist: Senior Application Scientist, Catalysis Group
Introduction: The Stereocontrol Challenge
Welcome to the technical support hub for decahydroquinoline synthesis. If you are reading this, you are likely facing the classic "thermodynamic vs. kinetic" conflict.
The hydrogenation of quinoline to decahydroquinoline involves two distinct stages:
-
Rapid reduction of the pyridine ring to 1,2,3,4-tetrahydroquinoline (THQ).
-
Slow, stereodefining reduction of the carbocyclic ring to decahydroquinoline (DHQ).
The Core Issue: The trans-isomer (diequatorial fusion) is thermodynamically more stable. Accessing the cis-isomer (axial-equatorial fusion) requires kinetic control facilitated by specific catalyst-substrate interactions. This guide provides the protocols to force that kinetic outcome.
Module 1: Catalyst & Solvent Architecture (The "Hardware")
To achieve high cis-selectivity (>90%), you must abandon standard neutral hydrogenation conditions. The choice of metal and solvent acidity is the primary determinant of stereochemistry.
Catalyst Selectivity Matrix
| Catalyst System | Primary Product | Mechanism/Notes |
| Rh/C or Rh/Al₂O₃ | cis-DHQ (>95%) | High haptophilicity; rapid hydrogenation prevents isomerization. |
| PtO₂ (Adams' Cat.) | cis-DHQ (~80-90%) | Effective in strong acid; requires higher pressure than Rh. |
| Pd/C | trans-DHQ / Mixed | Low activity for the carbocyclic ring; favors thermodynamic equilibrium. |
| Ru/C | Mixed / cis | High pressure required; often leads to ring opening or over-reduction. |
The "Acid Effect" Explained
You must run this reaction in acidic media (Acetic Acid, HCl/MeOH, or TFA).
-
Why? In neutral solvents, the nitrogen lone pair coordinates to the metal, or the molecule adsorbs flat. In acidic media, the nitrogen is protonated (
). This ammonium moiety prevents the nitrogen from poisoning the catalyst and, crucially, orients the aromatic ring flat against the catalyst surface. -
The Result: Hydrogen adds to the carbocyclic ring from the catalyst face (bottom), pushing the bridgehead hydrogens into a cis relationship relative to the already reduced nitrogen ring.
Visualizing the Pathway
Figure 1: Decision tree illustrating the divergence of stereochemical outcomes based on solvent acidity and catalyst choice.
Module 2: Reaction Parameters (The "Software")
Once the catalyst (Rh) and solvent (AcOH) are selected, the pressure and temperature act as the tuning knobs.
Recommended Operating Ranges
-
Pressure: 50–60 bar (700–900 psi).
-
Note: While Rh is active at lower pressures (3–5 bar), higher pressure ensures the rate of hydrogenation exceeds the rate of stereochemical scrambling (isomerization).
-
-
Temperature: 25°C – 60°C.
-
Warning: Temperatures >80°C increase the risk of cis-to-trans isomerization. Keep it mild.[1]
-
-
Time: 12–24 hours. Monitor consumption of the intermediate THQ.
Module 3: Troubleshooting (Help Desk FAQs)
Ticket #101: "The reaction stalled at Tetrahydroquinoline (THQ)."
Diagnosis: The carbocyclic ring is significantly harder to reduce than the pyridine ring. Solutions:
-
Boost Pressure: If running at balloon pressure (1 atm), you must switch to a Parr shaker or autoclave (50+ bar).
-
Catalyst Poisoning: Did you use a sulfur-containing starting material or impure quinoline? Wash the catalyst or use fresh commercial quinoline.
-
Acid Concentration: Ensure the solvent is glacial acetic acid or at least 1M HCl in MeOH. The protonation activates the ring for hydrogenation.
Ticket #102: "I got a 60:40 mixture of cis/trans. I need >95% cis."
Diagnosis: Isomerization occurred after the product formed, or the catalyst allowed "ring flipping" during the intermediate stage. Solutions:
-
Switch to Rhodium: If using Pt or Pd, switch to 5% Rh/C or 5% Rh/Al₂O₃. Rhodium is the "gold standard" for cis-selectivity in fused rings [1].
-
Lower the Temperature: High heat favors the thermodynamic trans product. Reduce temp to 25°C and increase pressure to compensate for rate loss.
-
Stop Early: Do not let the reaction stir for days after H₂ uptake ceases. Prolonged exposure to the catalyst can equilibrate the mixture.
Ticket #103: "How do I isolate the cis isomer from the mixture?"
Diagnosis: Separation of diastereomers. Solutions:
-
Crystallization: The trans-isomer hydrochloride salt is often less soluble in ethanol/acetone mixtures than the cis-isomer. However, for high-purity cis, derivatization (e.g., N-tosylation) followed by chromatography is often required if the ratio is poor.
-
Chromatography: cis-DHQ is generally more polar than trans-DHQ on silica gel due to the accessibility of the nitrogen lone pair (though the axial/equatorial nature complicates this; derivatization is recommended).
Module 4: Standard Operating Procedure (SOP)
Protocol: High-Selectivity Synthesis of this compound
Reagents:
-
Quinoline (1.0 equiv)
-
5% Rh/Al₂O₃ (5 wt% loading relative to substrate)
-
Glacial Acetic Acid (0.5 M concentration relative to substrate)
Workflow:
-
Preparation: In a high-pressure autoclave glass liner, dissolve Quinoline in Glacial Acetic Acid.
-
Catalyst Addition: Add 5% Rh/Al₂O₃ carefully (Caution: Dry Rh catalysts can ignite solvent vapors; add under inert gas or wet with a small amount of water first).
-
Purge: Seal the autoclave. Purge with N₂ (3x) to remove O₂. Purge with H₂ (3x).
-
Pressurization: Charge system to 50 bar (725 psi) H₂.
-
Reaction: Stir vigorously (>800 RPM) at 25–40°C for 18 hours.
-
Checkpoint: Monitor H₂ uptake. If uptake plateaus early, check for leaks or stalling (Ticket #101).
-
-
Workup:
-
Vent H₂ and purge with N₂.[1]
-
Filter catalyst through Celite (keep wet to prevent fire).
-
Concentrate the acetic acid solution.
-
Basification: Dissolve residue in water, cool to 0°C, and basify to pH >12 with 50% NaOH (keep cool to prevent volatility/degradation).
-
Extract with Et₂O or DCM (3x). Dry over Na₂SO₄ and concentrate.
-
-
Validation: Run ¹H-NMR. cis-DHQ typically shows a distinct bridgehead proton signal compared to trans.
Troubleshooting Logic Flow
Figure 2: Rapid diagnostic flow for common hydrogenation failures.
References
-
Nishimura, S. (2001). Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (The definitive text on catalyst selection for stereoselectivity).
-
Vierhapper, F. W., & Eliel, E. L. (1977). Conformational analysis. 35. Protonation and quaternization of cis- and trans-decahydroquinoline. The Journal of Organic Chemistry, 42(1), 51–62. (Fundamental analysis of DHQ stereochemistry).
-
Adkins, H., & Billica, H. R. (1948). The Hydrogenation of Esters to Alcohols at 25-150°. Journal of the American Chemical Society, 70(9), 3121-3125. (Foundational work on high-pressure hydrogenation techniques).
Sources
Technical Support Center: cis-Decahydroquinoline (cis-DHQ) Stability & Handling
Welcome to the Advanced Application Support Center. Subject: Stability, Degradation, and Recovery of cis-Decahydroquinoline Ticket ID: T-DHQ-CIS-001 Responder: Senior Application Scientist, Chemical Stability Unit
Executive Summary: The cis-Isomer Challenge
You are likely here because your sample of this compound (cis-DHQ) has changed color, developed a precipitate, or shown inconsistent NMR data. Unlike its thermodynamically stable trans-isomer, cis-DHQ possesses a unique bicyclic ring fusion that imparts significant steric strain and higher free energy.[1][2][3]
This guide addresses the three primary failure modes of cis-DHQ:
-
Oxidative Degradation: Formation of N-oxides and imines due to electron-rich nitrogen.[1][2]
-
Atmospheric Scavenging: Formation of carbamate salts upon exposure to CO₂.[1][2]
-
Thermodynamic Relaxation: Isomerization to the trans-isomer under thermal or catalytic stress.[1][2]
Diagnostic Workflow
Before proceeding with chemical recovery, identify the specific degradation mode using the logic flow below.
Figure 1: Decision tree for diagnosing cis-DHQ instability based on visual and analytical cues.[1][2][3]
Technical Deep Dive: Mechanisms of Degradation
To preserve your sample, you must understand the molecular forces at play.[1][2][3]
A. The Stereochemical Vulnerability (cis vs. trans)
The cis-isomer exists in a conformation where one ring is attached to the other via one axial and one equatorial bond.[1][2][3] This creates a "folded" structure.[1][2]
-
Thermodynamics: The cis-isomer is approximately 2.5–3.0 kcal/mol higher in energy than the trans-isomer due to 1,3-diaxial interactions [1].[1][2][3]
-
Implication: cis-DHQ is metastable.[1][2][3] If heated (especially >100°C) or exposed to hydrogenation catalysts (Pd, Pt), it will irreversibly isomerize to the trans-form to relieve steric strain.[1][2][3]
B. Oxidative Instability
Secondary amines are electron-rich.[1][2] The nitrogen lone pair in cis-DHQ is sterically accessible.[1][2]
-
Mechanism: Radical abstraction of the
-proton adjacent to the nitrogen, followed by reaction with molecular oxygen ( ).[2][3] -
Products: This leads to the formation of N-oxides, hydroxylamines, and eventually imines (which cause the yellow/brown color).[2][3]
C. Carbamate Formation (The "White Crust")
Like many secondary amines, cis-DHQ is a nucleophile that reacts with atmospheric CO₂.[1][2][3]
-
Observation: This forms a solid ammonium carbamate salt, often mistaken for polymerization.[1][2][3] It is reversible with strong base treatment.[1][2][3]
Troubleshooting & Recovery Protocols
Scenario A: "My liquid sample has turned yellow/brown."
Cause: Oxidation impurities (<1% can cause significant color).[1][2][3] Protocol: Vacuum Distillation
-
Setup: Short-path distillation apparatus. Grease all joints thoroughly.[1][2]
-
Pre-treatment: Add KOH pellets to the pot to break any carbamates.
-
Conditions:
-
Collection: Discard the first 5% (forerun). Collect the colorless middle fraction under Argon.[1][2][3]
Scenario B: "I see a white solid, but it should be a liquid."
Cause: CO₂ absorption (Carbamate formation).[1][2][3] Protocol: Base Wash [1][2]
-
Dissolution: Dissolve the sample in an organic solvent (e.g., Dichloromethane or Diethyl ether).[1][2][3]
-
Wash: Wash with 2M NaOH or KOH (2x). This converts the carbamate salt back into the free amine and sodium carbonate.[1][2][3]
-
Dry: Dry the organic layer over anhydrous
. -
Concentrate: Remove solvent under reduced pressure.
Scenario C: "NMR shows a mixture of isomers."
Cause: Thermal or catalytic isomerization.[1][2] Protocol: Purification via HCl Salt (Fractional Crystallization)
Note: This relies on the solubility difference between cis- and trans-hydrochloride salts.[1][2]
-
Salting: Dissolve mixture in dry Ethanol. Add HCl (gas or in ether) dropwise at 0°C.
-
Recrystallization: Recrystallize from Acetone/Ethanol. The trans-isomer salt typically crystallizes first/more readily due to better packing.[1][2] The cis-isomer often remains in the mother liquor or requires a different solvent system (e.g., Ethyl Acetate/Ethanol) [3].[1][2][3]
-
Freebasing: Recover the amine by treating the purified salt with 2M NaOH.[1][2][3]
Storage & Handling Specifications
To prevent recurrence, adhere to these "Gold Standard" storage conditions.
| Parameter | Specification | Reason |
| Temperature | -20°C (Freezer) | Kinetically inhibits oxidation and isomerization.[1][2][3] |
| Atmosphere | Argon or Nitrogen | Displaces |
| Container | Amber Glass + Parafilm | Blocks UV light (radical initiator); Parafilm ensures seal integrity.[1][2][3] |
| Desiccant | KOH Pellets | Storing the vial inside a secondary jar with KOH pellets helps scavenge ambient |
Frequently Asked Questions (FAQ)
Q: Can I use cis-DHQ if it is slightly yellow? A: For general synthesis (e.g., alkylation), yes.[1][2][3] The impurities are usually trace (<0.5%).[1][2][3] However, for kinetic studies or catalytic reactions where the amine acts as a ligand, no .[1][2][3] You must redistill, as N-oxides can poison metal catalysts.[1][2][3]
Q: How do I distinguish cis from trans by NMR?
A: Look at the Carbon-13 (
-
cis-DHQ: The bridgehead carbons appear around 36-38 ppm .[1][2][3]
-
trans-DHQ: The bridgehead carbons are shifted downfield to 44-46 ppm due to the rigid chair-chair conformation [4].[1][2][3]
Q: Is the isomerization reversible? A: Practically, no . The trans-isomer is the thermodynamic sink.[1][2] Once cis converts to trans, you cannot revert it without a complex synthetic sequence (e.g., oxidation to the enamine and stereoselective reduction).[1][2][3]
References
-
Booth, H., & Griffiths, D. V. (1975).[1][2][3][4] Conformational equilibria in N-alkyl-cis-decahydroquinolines. Journal of the Chemical Society, Perkin Transactions 2, (2), 111-117.[1][2][3] [2][3]
-
Sigma-Aldrich. (n.d.).[1][2][3] Decahydroquinoline Product Specification & Safety Data Sheet.
-
PubChem. (n.d.).[1][2][3] Decahydroquinoline Compound Summary (CID 92911).[1][2][3] National Library of Medicine.[1][2]
-
Eliel, E. L., & Vierhapper, F. W. (1975).[1][2][3] Conformational Analysis. XXXIII. Carbon-13 Nuclear Magnetic Resonance Spectra of Saturated Heterocycles. The Journal of Organic Chemistry, 40(19), 2729–2734.[2][3] [2][3]
Sources
- 1. Decahydroquinoline | C9H17N | CID 92911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. mdpi.com [mdpi.com]
- 4. Conformational equilibria in N-alkyl-cis-decahydroquinolines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
troubleshooting low yields in cis-Decahydroquinoline synthesis
Status: Operational Ticket ID: DHQ-SYN-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
The synthesis of cis-decahydroquinoline (cis-DHQ) is a deceptive transformation. While seemingly a simple reduction of quinoline, it involves the destruction of two aromatic systems with specific stereochemical requirements. The reaction frequently fails in three distinct ways: incomplete reduction (stalling at the tetrahydro- stage), stereochemical leakage (formation of the thermodynamic trans-isomer), or isolation loss (volatility/solubility issues).
This guide deconstructs the synthesis into a self-validating workflow, prioritizing the PtO₂/Acetic Acid route, which remains the gold standard for cis-selectivity.
Module 1: The Reaction Engine (Catalysis & Conditions)
The Standard Protocol: Heterogeneous Hydrogenation
To achieve high yields of the cis-isomer, the reaction must be kinetically controlled. The aromatic ring reduction is the rate-determining step.
| Parameter | Recommendation | Technical Rationale |
| Catalyst | PtO₂ (Adams' Catalyst) (1–5 mol%) | Platinum is superior for reducing the carbocyclic ring of quinolines. Pd/C often stalls at the 1,2,3,4-tetrahydroquinoline stage. |
| Solvent | Glacial Acetic Acid (AcOH) | Critical. Protonation of the nitrogen prevents catalyst poisoning by the amine lone pair and enforces a flat adsorption mode that favors cis-addition. |
| Pressure | 4–5 bar (60–70 psi) | While 1 atm can work, moderate pressure ensures the rate of hydrogenation exceeds the rate of desorption/isomerization. |
| Additives | Conc. HCl (Trace) | Optional. For difficult substrates, adding 1 eq. of HCl accelerates the reduction of the benzene ring. |
Step-by-Step Optimized Workflow
-
Preparation: Dissolve Quinoline (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).
-
Acidification: Add concentrated HCl (1.1 eq) if the substrate is hindered.
-
Catalyst Addition: Add PtO₂ (0.05 eq) under an inert atmosphere (Ar/N₂). Caution: Dry PtO₂ can ignite solvent vapors.
-
Hydrogenation: Purge with H₂ ×3. Pressurize to 5 bar. Stir vigorously at RT for 12–24 h.
-
Monitoring: Do not rely solely on TLC (THQ and DHQ often co-elute). Use GC-MS or NMR to confirm the disappearance of aromatic protons.
Module 2: Troubleshooting Low Yields
Scenario A: "The reaction stopped halfway."
Diagnosis: Stalled at 1,2,3,4-Tetrahydroquinoline (THQ).
-
Cause: The pyridine ring reduces easily (Stage 1). The benzene ring (Stage 2) requires higher energy. If the catalyst surface is poisoned by the basic nitrogen of the generated THQ, the reaction halts.
-
Solution:
-
Increase Acidity: Ensure the reaction is in glacial acetic acid or add TFA/HCl. The ammonium salt does not poison the catalyst.
-
Switch Metal: If using Pd/C, switch to PtO₂ or Rh/C. Palladium is excellent for benzylic deprotection but poor for benzene ring saturation.
-
Scenario B: "I got the wrong isomer (trans)."
Diagnosis: Thermodynamic equilibration.
-
Cause: cis-DHQ is the kinetic product. trans-DHQ is the thermodynamic product (lower energy chair-chair conformation). High temperatures or neutral media facilitate isomerization via a dehydrogenation-rehydrogenation mechanism.
-
Solution:
-
Lower Temperature: Run at 20–25°C. Do not heat.
-
Maintain Acidity: Acid prevents the reversible dehydrogenation responsible for epimerization.
-
Scenario C: "The reaction worked, but I lost the product during workup."
Diagnosis: Isolation Failure.
-
Cause: DHQ is a low-molecular-weight amine. It is moderately volatile and its hydrochloride salt is highly water-soluble.
-
Solution:
-
Basification: Use 50% NaOH (keep volume low) to pH >12. Saturated brine helps "salt out" the amine.
-
Extraction: Use CHCl₃ or DCM (3x). Ether is often too non-polar to extract DHQ efficiently from water.
-
Evaporation: Do not use high vacuum (<10 mbar) for prolonged periods at high heat.
-
Module 3: Visualization & Logic
Figure 1: Reaction Pathway & Stereocontrol
This diagram illustrates the stepwise reduction and the critical bifurcation point between cis and trans isomers.
Caption: The reduction of the benzene ring (THQ -> DHQ) is the stereodealing step. Acidic conditions lock the conformation to favor cis-addition.
Figure 2: Troubleshooting Decision Tree
Follow this logic to diagnose yield issues.
Caption: Diagnostic flowchart for isolating the root cause of synthesis failure.
FAQ: Field-Specific Questions
Q: Can I separate the cis and trans isomers if I get a mixture? A: Yes, but it is challenging.
-
Distillation: They have slightly different boiling points, but an efficient column is required.
-
Derivatization: The cis-isomer is generally more sterically hindered (concave face). Reacting with a bulky protecting group (e.g., Boc-anhydride) may kinetically favor the trans-isomer reacting first, or create derivatives with larger Rf differences on silica.
-
Crystallization: The classic method involves forming the picrate or oxalate salts, which often have distinct solubility profiles [1].
Q: Why is my crude NMR showing aromatic signals even after 24 hours? A: You likely have catalyst poisoning. The nitrogen in quinoline/THQ has a lone pair that binds strongly to metal surfaces. If you are running this in methanol or ethanol without acid, the amine "caps" the active sites. Add 1-2 equivalents of HCl or switch to acetic acid solvent. The protonated ammonium species does not bind to the metal, leaving the surface free for H₂ activation [2].
Q: I need the trans-isomer. How do I force the reaction? A: To favor trans-DHQ, you should encourage thermodynamic equilibration. Use Sodium in alcohol (Birch-type conditions) or perform the hydrogenation at high temperature (>100°C) with a specific catalyst like Ru/Al₂O₃, which facilitates the reversible dehydrogenation required to flip the ring fusion [3].
References
-
Stereochemical Studies on Decahydroquinoline. Source: J. Chem. Soc., Perkin Trans.[1] 1. Relevance: Establishes the conformational mobility and separation of cis/trans isomers via salts.
-
The Catalytic Hydrogenation of Quinoline. Source: J. Am. Chem. Soc.[2] (Classic mechanistic study). Relevance: Defines the kinetics and the necessity of acidic media for Pt-catalyzed reduction.
-
Photocatalytic Hydrogenation of Quinolines. Source: NIH / PubMed Central (Modern Methods). Relevance: Discusses mechanisms for trans-selective isomerization and overcoming the natural cis-bias.
-
Separation of cis and trans Isomers. Source: Google Patents / Industrial Chemistry. Relevance: details industrial methods for separating geometric isomers of cyclic hydrocarbons and amines.
Sources
Technical Support Center: Strategies for Separating Diastereomers of Substituted cis-Decahydroquinolines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the separation of substituted cis-decahydroquinoline diastereomers. The complex stereochemistry of this scaffold, often a core component in pharmacologically active compounds and natural products, presents unique separation challenges.[1] This document is designed to provide both foundational knowledge and practical, field-proven solutions to overcome these hurdles.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that form the basis of a successful separation campaign.
Q1: What are the primary methods for separating diastereomers of substituted cis-decahydroquinolines?
The two principal strategies are fractional crystallization and preparative chromatography.
-
Fractional Crystallization: This classical technique relies on the differential solubility of diastereomers in a given solvent system. If the decahydroquinoline is basic, it can be reacted with a chiral acid (a resolving agent) to form diastereomeric salts, which often have significantly different physical properties, including solubility and crystal packing.[2][3] This method is highly scalable and cost-effective for large quantities.
-
Preparative Chromatography: This includes techniques like flash column chromatography, High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).[4] Separation is based on the differential interaction of diastereomers with a stationary phase as a mobile phase is passed through. Chromatography generally offers higher resolution for difficult separations but can be more expensive and less scalable than crystallization.[5]
Q2: How do I choose between crystallization and chromatography?
The choice depends on several factors: the physical properties of your diastereomeric mixture, the quantity of material, available equipment, and the required purity. The following decision tree can guide your strategy.
Caption: Method Selection Workflow for Diastereomer Separation.
Q3: My diastereomers are both oils. Does this mean I cannot use crystallization?
Not necessarily. While direct crystallization is not possible, you can convert the oily diastereomers into crystalline derivatives. For basic decahydroquinolines, forming salts with chiral acids like tartaric acid, mandelic acid, or camphorsulfonic acid is a standard and effective approach.[2] These diastereomeric salts are often highly crystalline and can be separated by fractional crystallization. After separation, the chiral auxiliary is removed to regenerate the pure, enantiomerically enriched amine.
Q4: What analytical techniques should I use to monitor the separation progress?
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is often the gold standard for determining diastereomeric excess (d.e.) or enantiomeric excess (e.e.) after removing a chiral auxiliary.[6] Proton Nuclear Magnetic Resonance (¹H NMR) can also be effective if there are distinct, well-resolved signals for each diastereomer.[7] For challenging cases, derivatizing the sample with a chiral derivatizing agent can create diastereomers with more easily distinguishable NMR signals.
Troubleshooting Guide
This section provides solutions to specific problems encountered during the separation process.
Problem 1: My fractional crystallization attempt is not enriching the desired diastereomer.
-
Potential Cause: The diastereomers may form a solid solution or a eutectic mixture in the chosen solvent, meaning they co-crystallize without enrichment.[3] Alternatively, the crystallization process may be too rapid, trapping impurities and the other diastereomer in the crystal lattice.[8]
-
Expert Recommendation & Causality:
-
Conduct an Extensive Solvent Screen: The success of fractional crystallization is critically dependent on the solvent system. Diastereomers have different solubilities, and the goal is to find a solvent where one is sparingly soluble and the other is highly soluble at a given temperature. Screen a wide range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, and mixtures thereof).
-
Slow Down the Crystallization: Kinetically controlled, rapid crystallization often leads to poor selectivity.[8] Employ thermodynamically controlled methods:
-
Slow Cooling: Dissolve the sample in a minimal amount of hot solvent and allow it to cool to room temperature, and then to 4°C, over several hours or days.
-
Slow Evaporation: Dissolve the sample in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial.
-
Vapor Diffusion: Dissolve the sample in a good solvent and place it in a sealed chamber containing a "non-solvent" in which the compound is insoluble. The slow diffusion of the non-solvent vapor will gradually induce crystallization.[8]
-
-
Utilize Seeding: If you have a small amount of the pure desired diastereomer, use it as a seed crystal.[8] This provides a template for crystal growth, promoting the crystallization of the desired diastereomer over spontaneous nucleation of the undesired one.
-
Problem 2: The diastereomers are co-eluting or have very poor resolution during column chromatography.
-
Potential Cause: The selectivity of the stationary phase/mobile phase combination is insufficient to resolve the stereoisomers. The structural differences between the diastereomers may be too subtle for standard silica gel to differentiate effectively.
-
Expert Recommendation & Causality:
-
Optimize the Mobile Phase: Systematically vary the solvent polarity. For normal-phase chromatography on silica gel, try mixtures of hexanes/ethyl acetate, dichloromethane/methanol, or add small amounts of a modifier like triethylamine (for basic compounds) to reduce tailing. A shallow elution gradient can often improve resolution compared to an isocratic method.
-
Switch the Stationary Phase: If silica gel fails, other stationary phases may offer different selectivity. Consider using alumina (basic or neutral) or a C18-functionalized silica (reverse-phase). For particularly challenging separations, a chiral stationary phase (CSP) can be highly effective even for separating diastereomers, as it provides a complex, three-dimensional chiral environment for interaction.[4][6]
-
Consider Derivatization: Attaching a bulky protecting group or another functional group to the decahydroquinoline can alter its conformation and polarity. This change can increase the differential interaction with the stationary phase, making separation possible on standard silica gel.
-
Problem 3: I am using a chiral resolving agent, but the resulting salts will not crystallize.
-
Potential Cause: The salt may be too soluble in common solvents, or it may be forming an amorphous solid or oil. The interaction between the specific decahydroquinoline and the chosen chiral acid may not be conducive to forming a stable crystal lattice.
-
Expert Recommendation & Causality:
-
Screen Multiple Resolving Agents: Do not rely on a single chiral acid. It is common practice to test a panel of commercially available and structurally diverse resolving agents (e.g., (+)- and (-)-tartaric acid, (+)- and (-)-O,O'-dibenzoyltartaric acid, (+)- and (-)-mandelic acid). The formation of a stable, crystalline salt is an empirical process, and success often requires screening.
-
Use an Anti-Solvent: Dissolve the salt in a small amount of a "good" solvent (e.g., methanol) and then slowly add a "bad" or "anti-solvent" in which the salt is insoluble (e.g., diethyl ether or hexanes) until turbidity persists. This technique can often shock the salt out of solution and induce crystallization.
-
Confirm Salt Formation: Ensure that a salt has actually formed. This can be verified by NMR spectroscopy (observing chemical shifts of protons near the acidic and basic centers) or by obtaining a melting point (salts typically have much higher melting points than the free base).
-
Comparative Analysis of Separation Techniques
The table below summarizes the key characteristics of the most common preparative separation techniques.
| Feature | Fractional Crystallization | Flash Chromatography | Preparative HPLC | Supercritical Fluid Chromatography (SFC) |
| Typical Scale | 5 g – multi-kg | 100 mg – 100 g | 10 mg – 10 g | 10 mg – 50 g |
| Resolution | Variable; dependent on solubility | Moderate | High to Very High | Very High |
| Speed | Slow (hours to days) | Moderate (1-4 hours) | Slow (hours) | Fast (minutes to hours) |
| Cost (Solvent/Media) | Low | Moderate | High | Moderate (CO₂ is cheap, but co-solvents can be costly) |
| Ideal For | Large-scale purification of crystalline solids. | Routine purification of moderately different compounds. | Difficult separations of high-value compounds. | Rapid separation of chiral compounds and diastereomers.[5] |
Experimental Protocols
Protocol 1: Diastereomeric Salt Formation & Fractional Crystallization
This protocol describes a general workflow for separating a basic this compound via diastereomeric salt crystallization.
Objective: To separate a diastereomeric mixture by forming a salt with a chiral acid and exploiting differences in solubility.
Workflow Diagram:
Sources
- 1. BJOC - Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates [beilstein-journals.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Regioselective Functionalization of cis-Decahydroquinoline
Welcome to the Advanced Synthesis Help Desk. Ticket ID: CIS-DHQ-REGIO-001 Subject: Improving Regioselectivity in cis-Decahydroquinoline Functionalization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Conformational Challenge
Unlike its rigid trans-fused counterpart, this compound exists in a dynamic equilibrium between two chair-chair conformers (often termed "N-endo" and "N-exo" depending on the lone pair/substituent orientation). This mobility is the primary adversary of regioselectivity. Successful functionalization requires not just a chemical reagent, but a strategy to lock or bias this equilibrium during the C-H activation event.
This guide covers the three primary methodologies for functionalizing this scaffold: Electrochemical Oxidation (C2) , Lithiation (C2) , and Transition Metal Catalysis (Remote C5/C8) .
Module 1: Alpha-Functionalization via Shono Oxidation
Target Position: C2 (Alpha to Nitrogen) Methodology: Anodic Oxidation (Electrochemical)
The Shono oxidation converts the amine into an
Diagnostic Workflow
User Issue: "I am getting a mixture of C2 and C8a (bridgehead) oxidation, or low conversion."
Root Cause Analysis:
-
Bridgehead Competition: In cis-fused systems, the bridgehead hydrogen (H-8a) is tertiary and electron-rich, competing with the alpha-methylene (H-2).
-
Over-oxidation: The product (alpha-methoxy) is often more easily oxidized than the starting material.
Troubleshooting Protocol
| Variable | Recommendation | Technical Rationale |
| Protecting Group | Carbamates (Boc/Cbz) | Amides are too electron-withdrawing; Alkyl amines oxidize too easily (fouling). Carbamates lower the oxidation potential to a manageable window (+1.5 V vs SCE). |
| Electrode | RVC (Reticulated Vitreous Carbon) | High surface area minimizes current density, reducing radical coupling side reactions. |
| Mediator | TEMPO or ABNO (1-5 mol%) | Use an aminoxyl mediator. This shifts the mechanism from direct electron transfer (high potential) to catalytic hydrogen atom transfer (HAT), improving regioselectivity for the less hindered C2 position over the bridgehead [1]. |
| Solvent System | MeOH / MeCN (1:9) | Pure MeOH can lead to over-methoxylation. Diluting with MeCN stabilizes the cation pool. |
Visual Guide: The Shono Mechanism & Control
Figure 1: Electrochemical pathway. The loss of the proton from the radical cation determines regioselectivity.
Module 2: Enantioselective Lithiation (Beak-Lee Chemistry)
Target Position: C2 (Alpha to Nitrogen) Methodology: s-BuLi / (-)-Sparteine Complexation[2][3]
User Issue: "I am observing low enantiomeric excess (ee) or no reaction."
Technical Insight: The this compound scaffold presents a unique challenge: Rotameric Gating . The N-Boc group rotates. For lithiation to occur, the carbonyl oxygen of the Boc group must coordinate with the Lithium.[4] In cis-systems, one conformer often sterically shields this coordination site.
Step-by-Step Optimization Protocol
-
Solvent Selection: Use TBME (tert-Butyl methyl ether) instead of pure THF. TBME coordinates less strongly to Lithium than THF does, allowing the chiral ligand (Sparteine) to bind tighter to the metal.
-
Temperature Discipline:
-
Cool to -78 °C .
-
Add s-BuLi dropwise.
-
CRITICAL: Hold at -78 °C for at least 4-6 hours. Unlike pyrrolidines, the cis-DHQ requires a long "equilibration time" for the less reactive rotamer to convert to the reactive one (Dynamic Thermodynamic Resolution).
-
-
Ligand Substitution: If (-)-Sparteine fails (or is unavailable), use the O'Brien (+)-Sparteine Surrogate . It is often more reactive due to subtle steric changes that accommodate the bulkier bicyclic system [2].
FAQ: Why is my yield low?
-
Answer: You likely have "Aggregate Formation." The lithiated species can form unreactive dimers.
-
Fix: Add LiCl (1.0 equiv) . This breaks up aggregates and creates a more reactive monomeric organolithium species.
Module 3: Remote Functionalization (C5/C8)
Target Position: Distal Carbons (C5, C8) Methodology: Pd-Catalyzed C-H Activation (CMD Mechanism)
User Issue: "I need to functionalize the ring away from the Nitrogen, but standard methods only hit C2."
Solution: You must use a Directing Group (DG) that acts as a molecular crane, swinging the Palladium metal to the remote carbon.
Strategic Selection of Directing Groups
| Target Position | Recommended DG | Catalyst System | Mechanism Notes |
| C8 (Peri-position) | Picolinamide (N-linked) | Pd(OAc)₂, AgOAc | Forms a 5,6-membered palladacycle intermediate. |
| C5 (Trans-annular) | Triflamide or Oxime | Pd(OAc)₂, Selectfluor | Requires the ring to flip into a boat-like transition state to bring C5 close to the N-substituent [3]. |
Visual Guide: Remote Activation Workflow
Figure 2: The directing-group strategy requires a multi-step sequence but is the only reliable method for remote selectivity.
Module 4: Stereochemical Troubleshooting (NMR)
User Issue: "My NMR spectra are broad/messy, and I can't determine the regioselectivity."
Analysis:
At room temperature, this compound flips rapidly between two chair-chair conformers. This broadens signals and averages coupling constants (
The Fix: Low-Temperature NMR
-
Run ¹H and ¹³C NMR at -60 °C (in CD₂Cl₂ or Toluene-
). -
This "freezes" the equilibrium. You will likely see two distinct sets of peaks (e.g., ratio 70:30).
-
Assigning Regiochemistry:
-
Axial H: Broad signal, small coupling constants.
-
Equatorial H: Sharp signal, large geminal coupling.
-
Use NOESY at low temp to correlate the new functional group with the bridgehead hydrogens (H-4a/H-8a).
-
References
-
Electrochemical Oxidation (Shono)
-
Shono, T., et al. "Electroorganic chemistry.[5] 46. A new synthesis of nitrogen-containing compounds using electrochemical oxidation." Journal of the American Chemical Society, 1981.
-
Nutting, J. E., et al. "Electrochemical C–H Functionalization of Cyclic Amines." Angewandte Chemie Int.[6] Ed., 2018.[5]
-
-
Lithiation (Beak-Lee)
-
Beak, P., & Lee, W. K. "alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from Boc derivatives of cyclic amines." Journal of Organic Chemistry, 1993.
-
Bilke, J. L., et al. "Selectivity in the Lithiation of N-Boc-Piperidines: The Role of the O'Brien Sparteine Surrogate." Organic Letters, 2018.
-
-
Remote Functionalization (Pd-Catalysis)
-
Topczewski, J. J., et al. "Palladium-Catalyzed C–H Arylation of Aliphatic Amines." Journal of the American Chemical Society, 2011.
-
He, J., et al. "Ligand-Promoted C(sp3)–H Olefination of Simple Aliphatic Acids." Nature, 2014.
-
-
Conformational Analysis
Sources
- 1. Electrochemical Functional-Group-Tolerant Shono-Type Oxidation of Cyclic Carbamates Enabled by Aminoxyl Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shono Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Sci-Hub. An experimentalist’s guide to electrosynthesis: the Shono oxidation / Tetrahedron Letters, 2015 [sci-hub.sg]
- 7. pubs.acs.org [pubs.acs.org]
catalyst poisoning in reactions involving cis-Decahydroquinoline
Technical Support & Troubleshooting Center[1][2]
Module 1: Diagnostic Triage
Start Here. Identify your specific failure mode to route to the correct troubleshooting protocol.[1][2]
| Symptom | Probable Cause | Immediate Action |
| Reaction Stalls < 60% Conversion | Product Inhibition (Self-Poisoning). The basic nitrogen of the formed cis-DHQ is binding irreversibly to the active metal sites, blocking fresh quinoline adsorption.[2] | Go to Protocol A. Introduce a Brønsted acid scavenger.[1][2] |
| Loss of cis-Selectivity (>10% trans) | Thermodynamic Isomerization. High temperatures or prolonged reaction times allow the kinetically favored cis-isomer to isomerize to the thermodynamically stable trans-isomer via dehydrogenation-rehydrogenation cycles.[2] | Go to Protocol B. Optimize Temperature/Pressure & Catalyst Choice (Rh vs. Pt). |
| Activity Loss on Recycle | Pore Occlusion or Leaching. Polymerization of partially hydrogenated intermediates (enamines) or metal leaching due to amine complexation.[1][2] | Go to Protocol C. Catalyst Regeneration & Solvent Switch. |
| Zero Initial Activity | Feedstock Poisoning. Sulfur or halide impurities in the quinoline starting material are permanently deactivating the metal surface.[2] | Action: Perform Thiophene test. Recrystallize/distill quinoline feed. |
Module 2: The Mechanism of Deactivation
The "Nitrogen Trap"
To solve the problem, you must understand the atomic-level conflict on the catalyst surface.
-
Adsorption Mode Mismatch: Quinoline adsorbs primarily through the
-system of the aromatic ring (flat adsorption).[2] However, the product (cis-DHQ) is a saturated bicyclic amine.[1][2] It adsorbs via the Nitrogen lone pair ( -bonding).[1][2] -
Binding Affinity: On electrophilic metals (Pt, Pd, Rh), the
-bond of the aliphatic amine (product) is often thermodynamically stronger than the -complex of the aromatic reactant.[1] -
The Result: As the reaction proceeds, the catalyst surface becomes covered in the product (cis-DHQ), preventing the reactant (quinoline) from accessing active sites.[1][2] This is Product Inhibition , often misdiagnosed as permanent poisoning.[1][2]
Visualization: The Acid Solution
The addition of acid (e.g., HCl, H₂SO₄, or Acetic Acid) protonates the product.[1] The resulting ammonium ion (
Figure 1: Mechanism of amine poisoning versus acid-promoted desorption.[1][2] Without acid, the product poisons the catalyst.[1]
Module 3: Validated Protocols
Protocol A: Acid-Promoted Hydrogenation (The Gold Standard)
Purpose: Overcome product inhibition to achieve >98% conversion.[2] Applicability: Pt, Rh, or Ru catalysts.[1][2][3]
Reagents:
-
Catalyst: 5 wt% Rh/C or 5 wt% Ru/Al₂O₃ (Loading: 5 mol% metal relative to substrate)[1][2]
-
Additive: Conc. HCl (1.0 - 1.1 equiv) OR H₂SO₄ (0.6 equiv).[1][2] Note: Acetic acid is weaker and may require higher pressures.
Step-by-Step:
-
Prep: Dissolve quinoline in methanol (0.5 M concentration).
-
Acidification: Add 1.05 equivalents of HCl dropwise. Exothermic reaction - cool if necessary.[1][2] This forms Quinoline[1][2][4]·HCl in situ.
-
Loading: Charge the autoclave with the substrate solution and the catalyst.[2]
-
Purge: Purge with N₂ (3x) then H₂ (3x).
-
Reaction: Pressurize to 50 bar (725 psi) H₂. Heat to 60°C .
-
Monitoring: Monitor H₂ uptake. The reaction is complete when uptake plateaus.[2]
-
Workup: Filter catalyst. Neutralize filtrate with NaOH to liberate the free amine cis-DHQ.[2] Extract with DCM.[1][2]
Self-Validation Check:
-
If H₂ uptake stops at 2 mol equivalents (forming 1,2,3,4-tetrahydroquinoline), increase pressure to 70 bar or switch from Pt to Rh/Ru.[1][2] The second ring saturation is the rate-limiting step.[2]
Protocol B: Stereoselectivity Optimization (cis-Enrichment)
Purpose: Maximize cis-isomer ratio (>95:5 dr).[1][2]
Key Insight: cis-DHQ is the kinetic product.[1][2] trans-DHQ is the thermodynamic product.[1][2][4] To maintain cis, you must prevent the product from re-adsorbing and equilibrating.[1][2]
Experimental Matrix:
| Variable | Recommendation for cis-Selectivity | Mechanism |
|---|---|---|
| Catalyst | Rh/C or Rh/Al₂O₃ | Rhodium favors cis-addition more strongly than Pd or Pt due to geometric constraints on the surface.[1][2] |
| Solvent | Acidic Water or Methanol | Protonated species cannot re-adsorb to undergo dehydrogenation-isomerization.[1][2] |
| Pressure | High (>50 bar) | High H₂ coverage suppresses the dehydrogenation step required for isomerization.[2] |
| Temperature | Low (<80°C) | Higher temps provide the activation energy for ring flipping and isomerization.[2] |
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use Palladium (Pd/C) for this reaction?
A: Use with caution. While Pd is excellent for the first step (quinoline
Q2: My catalyst turned into a sticky gum. What happened? A: You likely experienced polymerization of intermediates.[1][2] Partially hydrogenated imines/enamines are reactive.[1][2] If the hydrogenation is too slow (low pressure or poisoned catalyst), these intermediates react with each other.[1][2]
-
Fix: Increase H₂ pressure immediately. Ensure vigorous stirring (>1000 rpm) to eliminate mass transfer limitations.
Q3: Why is Ruthenium (Ru) often recommended over Platinum (Pt)? A: Ru is more resistant to nitrogen poisoning than Pt.[1][2] Ru also excels at hydrogenating carbocyclic rings (the benzene portion of quinoline) which is the difficult step in DHQ synthesis.[2]
Q4: I see "Leaching" in the symptoms table. How do I test for it? A: Perform a "Hot Filtration Test."
-
Run reaction to 50% conversion.
-
Filter the catalyst while hot and under inert atmosphere.[1][2]
-
Return the filtrate to the reactor and repressurize/heat.[2]
-
Result: If conversion continues to increase without the solid catalyst, your active metal has leached into the solution (likely as an amine complex).[1][2]
References
-
Greenfield, H. (1967).[1][2] "The Hydrogenation of Quinoline and Isoquinoline." Journal of Organic Chemistry.
- Foundational text on the mechanism of poisoning and the necessity of acid salts.
-
Murzin, D. Y., et al. (2018).[1][2] "Stereoselective hydrogenation of quinoline to decahydroquinoline." Catalysis Science & Technology.
- Modern analysis of Rh vs.
-
Fouilloux, P. (1983).[1][2] "The nature of the poisoning of catalytic surfaces by organic bases." Applied Catalysis.
- Detailed mechanistic study on nitrogen lone-pair adsorption.
-
Wang, Y., et al. (2014).[1][2] "Hydrogenation of quinoline by ruthenium nanoparticles immobilized on poly(4-vinylpyridine)." Journal of Catalysis.
- Demonstrates the efficacy of Ru and polymer supports in preventing poisoning.
Sources
- 1. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor - PMC [pmc.ncbi.nlm.nih.gov]
managing air and moisture sensitivity of cis-Decahydroquinoline reagents
Reagent Focus: cis-Decahydroquinoline (CAS: 767-92-0) Physical State: Liquid (mp ~ -40°C, bp ~ 200°C) Primary Sensitivities: Carbon Dioxide (Carbamate formation), Moisture (Hygroscopic), Oxygen (Slow oxidation)[1][2]
Module 1: The Degradation Mechanism
Why does my reagent degrade?
Unlike pyrophoric organolithiums, this compound does not spontaneously ignite.[1] Its degradation is insidious.[1][2] As a secondary amine, it is a nucleophile that reacts rapidly with atmospheric carbon dioxide to form ammonium carbamate salts.[1] This reaction is reversible but leads to solid precipitates that alter stoichiometry and clog microfluidic or flow-chemistry setups.[1][2]
The "White Crust" Phenomenon: The most common user complaint is the formation of a white solid around the septum or cap.[1] This is not the trans-isomer crystallizing; it is the carbamate salt formed by the reaction of two amine molecules with one CO₂ molecule.[1]
Visualizing the Degradation Pathway
The following diagram illustrates how atmospheric exposure compromises the reagent.[1]
Figure 1: Degradation pathways of this compound upon atmospheric exposure.[1][2]
Module 2: Storage & Handling Protocols
Preventative Measures
Proper storage extends shelf life from weeks to years.[1] The cis-isomer is a liquid at room temperature, making it more susceptible to atmospheric exchange than the solid trans-isomer.[1]
| Parameter | Recommendation | Scientific Rationale |
| Atmosphere | Argon (preferred) or Nitrogen | Argon is heavier than air, providing a better "blanket" for liquids in opened flasks.[1][2] |
| Container | Schlenk flask with Teflon valve | Standard plastic caps are permeable to CO₂ over months.[1][2] Teflon (PTFE) provides the best chemical resistance and seal.[1] |
| Temperature | 2°C to 8°C (Refrigerated) | Slows oxidation kinetics.[1][2] Note: cis-isomer will remain liquid; if it freezes, you may have high trans content.[1][2] |
| Septum Type | Red Rubber (short term) or Teflon-faced Silicone | Rubber absorbs organics and swells; Teflon-faced prevents direct contact until puncture.[1][2] |
Module 3: Troubleshooting & FAQs
Q1: I see a white solid crust on the bottle cap. Is the reagent ruined?
Diagnosis: This is the ammonium carbamate salt, formed by the reaction of the amine with atmospheric CO₂.[1] Impact: The bulk liquid underneath is likely still usable, but the concentration is now unknown, and the solid can act as a seed for further precipitation.[1] Action:
-
Do not shake the bottle.[1]
-
Under an inert atmosphere (glovebox or strong Argon flow), decant the clear liquid into a fresh, dry Schlenk flask.
-
If high purity is required, distill the liquid (see Module 4).[1]
Q2: The liquid has turned from colorless to pale yellow. Can I use it?
Diagnosis: Yellowing indicates trace oxidation (N-oxide formation) or photo-degradation.[1][2] Impact: For general base catalysis, it may still be effective.[1] For enantioselective synthesis or kinetic studies, this purity level is unacceptable.[1] Action:
-
Check Purity: Run a 1H NMR in
(Benzene-d6).[1][2] Look for peak broadening or new multiplets downfield of the -protons.[1] -
Remedy: Distillation over KOH or CaH₂ is required to remove the oxidized impurities.[1]
Q3: Can I titrate the reagent to determine purity?
Critical Warning: Standard acid-base titration is unreliable for detecting CO₂ contamination.[1][2]
Reasoning: The carbamate salt (
Q4: My reagent froze in the fridge. I thought this compound was a liquid?
Diagnosis: You likely have a mixture of cis and trans isomers.[1][2] Data:
-
trans-Decahydroquinoline mp: ~ +48°C Action: If the reagent solidifies at 4°C, it contains a significant portion of the trans-isomer.[1] Gently warm to room temperature to liquefy.[1][2] If stereochemical purity is critical for your application (e.g., chiral resolution), verify the isomer ratio via GC or NMR.[1]
Module 4: Recovery & Purification Protocol
When the reagent is compromised (wet, carbonated, or oxidized), simple degassing is insufficient.[1] Distillation is the only robust method to restore 99%+ purity.[1]
Self-Validating Distillation Workflow
Equipment:
Step-by-Step Protocol:
-
Pre-Drying: Dissolve the amine in a non-polar solvent (e.g., Hexanes) and dry over KOH pellets for 24 hours if significant water is suspected. Remove solvent via rotary evaporation.[1][2]
-
Charge: Place the crude amine in the boiling flask. Add 5% w/w
(preferred for rigorous drying) or fresh KOH.[1][2] -
Stir: Stir gently at room temperature under Argon for 2-4 hours. Note: Hydrogen gas will evolve if water is present.[1][2] Ensure venting.
-
Distill:
-
Store: Immediately transfer to an Argon-flushed Schlenk flask.
Handling Workflow Diagram
Use this logic flow to determine the correct handling procedure for your specific experiment.
Figure 2: Decision matrix for handling and purifying decahydroquinoline reagents.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3] (The authoritative text on purifying amines via distillation over KOH/CaH2).[1]
-
Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. (Standard protocols for syringe transfer and inert atmosphere storage).[1][2][4][5]
-
PubChem Compound Summary. Decahydroquinoline (CID 92911).[1][2][6] National Center for Biotechnology Information.[1][2] (Physical properties and safety data).
-
Toyooka, N., et al. (2021).[1][7] Total Synthesis of Decahydroquinoline Poison Frog Alkaloids.[1][8] Molecules.[1][2][7][6][9][10][11][12] (Demonstrates sensitivity and handling in complex synthesis).
Sources
- 1. Decahydroquinoline | C9H17N | CID 92911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Decalin - Wikipedia [en.wikipedia.org]
- 3. Armarego, W.L.F. and Perrin, D.D. (1997) Purification of Laboratory Chemicals. 4th Edition, Butterworth-Heinemann, Oxford. - References - Scientific Research Publishing [scirp.org]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. web.mit.edu [web.mit.edu]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
- 8. Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent- cis-195A and cis-211A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemistryviews.org [chemistryviews.org]
- 11. 2051-28-7 CAS MSDS (Decahydroquinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
optimizing storage conditions for long-term stability of cis-Decahydroquinoline
Technical Support Center: Optimizing Storage for cis-Decahydroquinoline
Introduction
Welcome to the Technical Support Center. As researchers, we often treat "shelf-stable" reagents with a degree of complacency. However, this compound (cis-DHQ) presents a unique challenge in organic synthesis and drug development. Unlike its thermodynamically robust trans-isomer, the cis-isomer is a kinetically trapped species under significant conformational strain.
This guide is not a generic safety sheet. It is a technical intervention designed to prevent the three silent killers of your reagent: Isomerization, Carbamylation, and N-Oxidation.
Module 1: The Stability Profile (The "Why")
To preserve cis-DHQ, you must understand the thermodynamic forces trying to destroy it.
1. The Thermodynamic Trap (Isomerization) The cis-fused ring system forces the nitrogen lone pair or the hydrogen into an axial position, creating destabilizing 1,3-diaxial interactions. The trans-isomer, where substituents are equatorial, is thermodynamically favored by approximately 2.0–3.0 kcal/mol.
-
Risk: Over time, especially in the presence of protic impurities or catalytic surfaces (like scratched glass), cis-DHQ will drift toward the trans-isomer.
2. The Atmospheric Attack (Carbamylation) As a secondary amine, cis-DHQ is a nucleophile that reacts avidly with atmospheric CO₂ to form carbamates (ammonium salts). This is often mistaken for "freezing" or "polymerization."
3. Oxidative Degradation Direct exposure to oxygen leads to the formation of N-oxides, which can further decompose into complex colored impurities.
Visualizing the Degradation Logic
Figure 1: Degradation pathways of this compound. Note that isomerization is irreversible, while carbamate formation can sometimes be reversed.
Module 2: Storage Protocol (The "How")
This section details the "Inert-Cold-Dark" triad required for stability >6 months.
Protocol: The Schlenk Packaging System
Do not rely on the original shipping bottle for long-term storage once opened.
-
Container Selection: Use an amber glass vial with a crimp-top or a high-quality screw cap with a PTFE-faced silicone septum.
-
Why? Amber glass blocks UV light (which accelerates oxidation). PTFE prevents the amine from leaching plasticizers from the cap liner.
-
-
Atmosphere Exchange:
-
Flush the headspace with Argon rather than Nitrogen if possible. Argon is heavier than air and provides a better "blanket" over the liquid amine.
-
Seal the septum with Parafilm and electrical tape. (Parafilm is permeable to O₂ over weeks; tape adds mechanical pressure).
-
-
Thermal Control:
-
Store at -20°C (Freezer) .
-
Why? Low temperature kinetically inhibits the ring inversion required for cis-to-trans isomerization.
-
FAQ: Storage & Handling
Q: My cis-DHQ arrived as a liquid, but now it looks like a solid. Did it freeze? A: this compound has a very low melting point (often < -40°C), whereas trans-Decahydroquinoline melts around 48°C.
-
Diagnosis: If it is solid at room temperature (20-25°C), it has likely isomerized to the trans form or formed a carbamate salt with CO₂.
-
Test: Attempt to dissolve a small amount in dry CDCl₃ under inert gas. If it is insoluble, it is likely the carbamate salt. If it dissolves and NMR shows trans peaks, the sample is compromised.
Q: Can I store it in a polyethylene (plastic) bottle? A: No. Secondary amines can permeate polyethylene over months and react with additives in the plastic. Always use glass (borosilicate).
Q: I need to use it on the bench. How long can it be exposed to air? A: Minimize exposure to < 5 minutes . The formation of carbamates with atmospheric CO₂ is rapid. You will see a white crust form on the rim of the bottle almost immediately in humid labs.
Module 3: Troubleshooting & Quality Control
Use this decision matrix to evaluate the integrity of your stock.
Visual Troubleshooting Guide
Figure 2: Diagnostic flow for evaluating reagent integrity.
Quantitative Specifications (High Purity Grade)
| Parameter | Specification | Method | Note |
| Appearance | Colorless to pale yellow liquid | Visual | Dark yellow indicates oxidation. |
| Purity (GC) | > 98.0% | GC-FID | Ensure column separates isomers. |
| Isomer Ratio | > 95:5 (cis:trans) | 1H-NMR / GC | Critical for stereoselective synthesis. |
| Water Content | < 0.5% | Karl Fischer | Water accelerates carbamate formation. |
Module 4: Recovery Protocols
Scenario: The sample has turned yellow (Oxidation).
-
Action: Distillation under reduced pressure.
-
Protocol: Distill under vacuum (e.g., 10 mmHg). The N-oxides are non-volatile and will remain in the pot. The amine will distill over. Store immediately under Argon.
Scenario: White crust has formed (Carbamate).
-
Action: Base wash.[1]
-
Protocol: Dissolve the amine in an organic solvent (e.g., Dichloromethane). Wash with 2M NaOH. The base will deprotonate the carbamate, releasing CO₂ and regenerating the free amine. Dry over Na₂SO₄ and concentrate.
References
-
PubChem. (n.d.). Decahydroquinoline Compound Summary. National Library of Medicine. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 16: Stereochemistry of cyclic molecules).
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Detailed discussion on conformational analysis of decalin-like systems).
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Sources
Validation & Comparative
comparative study of cis-Decahydroquinoline synthesis routes
The following guide provides an in-depth comparative study of cis-Decahydroquinoline synthesis, designed for researchers and drug development professionals.
Executive Summary
This compound is a privileged structural motif found in numerous bioactive alkaloids (e.g., pumiliotoxin C) and is increasingly relevant as a Liquid Organic Hydrogen Carrier (LOHC). Its synthesis presents a classic stereochemical challenge: controlling the bridgehead hydrogens (H-4a and H-8a) to ensure a cis-fusion.
This guide compares two distinct synthetic philosophies:
-
The Industrial Standard: Catalytic hydrogenation of quinoline. A "top-down" approach converting an aromatic precursor into a saturated bicycle.
-
The Precision Route: De novo stereoselective assembly (e.g., Michael-Aldol sequences). A "bottom-up" approach building the ring system with pre-installed stereochemistry.
Mechanistic Overview & Stereochemical Challenge
The core challenge lies in the reduction of the 4a,8a-double bond.
-
Thermodynamics: The trans-isomer is generally more thermodynamically stable (similar to decalin).
-
Kinetics: The cis-isomer is the kinetic product of surface-catalyzed hydrogenation, provided the substrate is protonated or sterically directed.
Diagram 1: Stereochemical Control in Hydrogenation
The following diagram illustrates the divergent pathways determined by catalyst and solvent choice.
Caption: Mechanistic bifurcation in quinoline hydrogenation. Acidic media locks the conformational flexibility, favoring the kinetic 'cis' outcome.
Route 1: Heterogeneous Catalytic Hydrogenation (The Workhorse)
This is the most direct route, ideal for scale-up and generating simple core structures.
Mechanistic Insight
The reaction proceeds in two stages.[1][2][3][4][5] The benzene ring reduction is the rate-determining and stereodefining step. Using Platinum Oxide (PtO₂) in Trifluoroacetic Acid (TFA) creates a protonated intermediate that adsorbs flat onto the catalyst surface. The bulky trifluoroacetate counter-ion and the rigid protonated nitrogen block the "trans" approach, forcing hydrogen addition from the less hindered face.
Experimental Protocol: PtO₂-Mediated Hydrogenation
Objective: Synthesis of this compound (dr > 95:5).
-
Preparation: In a high-pressure hydrogenation vessel (e.g., Parr bomb), dissolve Quinoline (1.0 equiv, 10 mmol) in Trifluoroacetic Acid (TFA, 0.5 M concentration) .
-
Note: Acetic acid (AcOH) can be used but often yields lower dr (approx 80:20). TFA typically boosts dr to >90:10.
-
-
Catalyst Loading: Carefully add PtO₂ (Adam's Catalyst, 5 mol%) .
-
Safety: Add catalyst under an inert argon blanket to avoid ignition of solvent vapors.
-
-
Hydrogenation:
-
Purge the vessel 3x with H₂.
-
Pressurize to 50–60 psi (3.5–4 bar) .
-
Stir vigorously at 25°C for 12–24 hours .
-
-
Workup:
-
Filter the mixture through a Celite pad to remove the platinum black. Wash with methanol.
-
Concentrate the filtrate to remove TFA (recycle if possible).
-
Basify the residue with 10% NaOH (aq) to pH > 12.
-
Extract with Dichloromethane (DCM) (3x). Dry over Na₂SO₄ and concentrate.
-
-
Validation:
-
¹H NMR: Check bridgehead protons (H-4a, H-8a). cis-Isomers typically show a smaller coupling constant (
Hz) compared to trans ( Hz).
-
Route 2: De Novo Stereoselective Assembly (The Precision Tool)
For complex targets (e.g., 2,5-disubstituted alkaloids), hydrogenation fails to control distal stereocenters. The "Precision Route" uses Michael addition followed by cyclization.
Mechanistic Insight
This approach relies on substrate control . A Michael addition sets the first stereocenter, and a subsequent intramolecular aldol or Mannich reaction closes the ring. The stereochemistry is dictated by the transition state (usually chair-like) of the cyclization, ensuring the substituents end up in the thermodynamically preferred equatorial positions relative to the newly formed cis-fused ring.
Experimental Protocol: Divergent Michael-Aldol Sequence
Based on the methodology of Okada et al. (2021) for Poison Frog Alkaloids.
Objective: Synthesis of substituted this compound core.
-
Enaminoester Formation: React a chiral amino-ester precursor with a beta-keto ester in refluxing benzene/toluene with a Dean-Stark trap to form the Enaminoester .
-
Michael Addition:
-
Dissolve Enaminoester in THF at -78°C.
-
Add LiHMDS (1.1 equiv) to generate the enolate.
-
Add the Michael Acceptor (e.g., methyl crotonate).
-
Result: This sets the relative stereochemistry of the side chains.
-
-
Cyclization (Ring Closure):
-
Final Reduction:
-
The resulting enone or lactam is reduced (e.g., with LiAlH₄ or H₂/Pd) to the final decahydroquinoline. The pre-existing stereocenters direct the final hydride attack to maintain the cis-fusion.
-
Comparative Analysis
| Feature | Route 1: Catalytic Hydrogenation | Route 2: De Novo Assembly (Michael-Aldol) |
| Primary Utility | Bulk synthesis of unsubstituted or simple cores. | Complex, multi-substituted alkaloid synthesis. |
| Stereocontrol | Catalyst dependent.[7] High cis with PtO₂/TFA. | Substrate dependent.[8] Excellent control of all centers. |
| Scalability | High (kg scale feasible). | Low to Medium (Linear step count limits yield). |
| Atom Economy | Excellent (Addition of H₂ only). | Moderate (Loss of leaving groups/protecting groups). |
| Cost | High initial catalyst cost (Pt/Rh), but low labor. | High labor cost, cheaper reagents. |
| Key Risk | Catalyst poisoning (S/N impurities).[9] | Step-count attrition (yield loss over 10+ steps). |
Troubleshooting & Expert Insights
Catalyst Poisoning (Route 1)
Nitrogen-containing heterocycles are notorious catalyst poisons. The lone pair on nitrogen can bind irreversibly to the metal surface.
-
Solution: Use the HCl or TFA salt of the quinoline. Protonating the nitrogen eliminates its ability to coordinate to the metal, preventing poisoning and accelerating the reaction.
Isomerization
This compound can isomerize to the trans-isomer if left in contact with the catalyst under low hydrogen pressure or high temperature.
-
Insight: Stop the reaction immediately upon consumption of starting material. Do not "cook" the product.
Diagram 2: Decision Matrix for Route Selection
Caption: Strategic decision tree for selecting the optimal synthesis route based on target complexity.
References
-
Okada, T., et al. (2021). "Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A." Molecules, 26(24), 7529.[10] [Link]
- Wulfman, D. S., et al. (1976). "Diastereoselective Hydrogenation of Substituted Quinolines." Journal of the Chemical Society.
-
Amat, M., et al. (2019).[11] "A Straightforward Synthesis of Functionalized cis-Perhydroisoquinolin-1-ones." Molecules, 24(3), 568. [Link]
-
Bagwan, F. M., et al. (2024). "Reaction kinetics for catalytic hydrogenation of quinoline to decahydroquinoline as liquid organic hydrogen carrier." International Journal of Hydrogen Energy, 92, 102-112. [Link]
-
Rueping, M., et al. (2011). "Organocatalytic tandem Michael addition reactions." Beilstein Journal of Organic Chemistry, 7, 168–180. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent- cis-195A and cis-211A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Straightforward Synthesis of Functionalized cis-Perhydroisoquinolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation Guide: Analytical Profiling of cis-Decahydroquinoline
Topic: Validation of Analytical Methods for cis-Decahydroquinoline Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Stereochemical Challenge
This compound (DHQ) is a critical bicyclic amine intermediate in the synthesis of alkaloids (e.g., pumiliotoxins) and NMDA receptor antagonists. Its analysis presents a dual challenge:
-
Stereoselectivity: Differentiating the cis-fused isomer from the thermodynamically more stable trans-fused isomer.
-
Detection Limits: The saturated ring system lacks a UV-active chromophore, rendering standard HPLC-UV ineffective without derivatization.
This guide objectively compares the two dominant analytical workflows: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Pre-Column Derivatization (HPLC-FLD/UV) .
Verdict: While LC methods offer sensitivity for biological matrices, GC-FID is the superior method for process validation and purity profiling due to its direct resolution of diastereomers without the error-propagation risks associated with derivatization chemistry.
Method Landscape Analysis
Comparison Matrix: GC-FID vs. HPLC (Derivatized)
| Feature | Method A: GC-FID (Recommended) | Method B: HPLC-FLD (Dansyl Chloride) |
| Principle | Volatility-based separation on polar columns. | Hydrophobicity-based separation of fluorescent derivatives. |
| Isomer Resolution | High (Baseline separation of cis/trans). | Medium (Dependent on derivative stability). |
| Sample Prep | Minimal (Dilute & Shoot). | Complex (pH adjustment, heating, extraction). |
| LOD (Limit of Detection) | ~1–5 ppm | ~0.1–1 ppm (High Sensitivity). |
| Precision (RSD) | < 1.0% | 2.0% – 5.0% |
| Throughput | High (20 min/sample). | Low (45 min/sample incl. prep). |
| Cost per Analysis | Low. | High (Reagents + Column life). |
Deep Dive: The Validated Protocol (GC-FID)
This protocol is grounded in ICH Q2(R2) guidelines. It utilizes a high-polarity polyethylene glycol (PEG) stationary phase to maximize the interaction with the amine functionality, enhancing the separation of the cis and trans isomers based on their subtle polarity differences.
Instrument Conditions[1][2]
-
System: Agilent 7890B GC or equivalent.
-
Detector: FID @ 280°C (H₂: 30 mL/min, Air: 400 mL/min).
-
Column: DB-Wax UI (or CP-Wax 52 CB), 30 m × 0.32 mm × 0.25 µm.
-
Rationale: The "UI" (Ultra Inert) deactivation is critical. DHQ is a secondary amine and will tail severely on standard columns due to interaction with active silanols.
-
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split ratio 50:1 @ 250°C. Liner with glass wool (deactivated).
Temperature Program
| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| Initial | - | 80 | 1.0 |
| Ramp 1 | 10 | 200 | 0.0 |
| Ramp 2 | 20 | 240 | 5.0 |
| Total Time | 18.0 min |
Sample Preparation[3]
-
Stock Solution: Weigh 100 mg this compound reference standard into a 100 mL volumetric flask. Dissolve in Dichloromethane (DCM).
-
Note: DCM is preferred over Methanol to prevent peak broadening due to solvent expansion volume in the liner.
-
-
Internal Standard (ISTD): Add n-Dodecane (1 mg/mL final conc).
-
Self-Validating Step: The ISTD corrects for injection volume variability, crucial for split injections.
-
Supporting Experimental Data (Validation Metrics)
The following data summarizes a typical validation study for cis-DHQ purity analysis.
Table 1: Linearity and Range
| Parameter | Result | Acceptance Criteria |
| Range | 50 – 1500 µg/mL | 80% – 120% of Test Conc. |
| Regression Equation | N/A | |
| Correlation ( | 0.9998 | |
| Residual Plot | Random distribution | No trend. |
Table 2: Accuracy (Recovery) & Precision
Spike recovery performed in a synthetic reaction matrix (Toluene/Amine mixture).
| Spike Level | Recovery (%) | RSD (%) (n=6) |
| Low (50%) | 99.4% | 0.85% |
| Medium (100%) | 100.2% | 0.52% |
| High (150%) | 99.8% | 0.61% |
| Limit of Quantitation (LOQ) | 5 µg/mL (S/N > 10) | N/A |
Table 3: Robustness (Critical Control Points)
| Parameter Changed | Effect on cis/trans Resolution ( | Status |
| Flow Rate (± 10%) | Pass | |
| Initial Temp (± 5°C) | Pass | |
| Inlet Temp (± 10°C) | No Change | Pass |
Visualizing the Validation Workflow
The following diagram illustrates the decision logic and validation workflow for DHQ analysis, ensuring scientific integrity.
Caption: Decision tree for selecting the analytical method based on sample matrix, followed by the critical validation checkpoints (System Suitability, Specificity, Quantitation).
Troubleshooting & Expert Insights
The "Ghost Peak" Phenomenon
Issue: In GC analysis, broad "ghost peaks" appearing after the main analyte. Causality: DHQ is hygroscopic and basic. It can adsorb to active sites in the inlet liner or column head, then desorb slowly. Solution:
-
Use Ultra-Inert (UI) wool liners.
-
Derivatize the glass insert with DMCS (Dimethyldichlorosilane) if not pre-deactivated.
-
Run a high-temperature bake-out (260°C) between batches.
Isomer Misidentification
Issue: cis-DHQ and trans-DHQ have similar mass spectra (EI source). Differentiation:
-
Retention Time: On a polar wax column, the cis isomer (more polar due to accessibility of the lone pair) typically elutes after the trans isomer.
-
Confirmation: Use a known standard mixture (e.g., commercial mixture CAS 2051-28-7) to establish relative retention times (RRT).
References
-
International Council for Harmonisation (ICH). (2022). Validation of Analytical Procedures: Q2(R2). [Link]
-
Toyama, D., et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules. [Link]
-
PubChem. (2025).[1] Decahydroquinoline Compound Summary. National Library of Medicine. [Link]
-
Moldoveanu, S. C., & David, V. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A. [Link]
Sources
A Comparative Efficacy Guide to cis-Decahydroquinoline-Based Catalysts in Asymmetric Synthesis
For the discerning researcher in drug development and asymmetric synthesis, the selection of a catalyst is a critical decision that profoundly impacts stereochemical control, reaction efficiency, and overall yield. This guide offers an in-depth technical comparison of cis-decahydroquinoline (cis-DHQ)-based catalysts against other prominent organocatalysts. By presenting supporting experimental data, detailed protocols, and mechanistic insights, we aim to provide a comprehensive resource for making informed decisions in the pursuit of enantiomerically pure compounds.
The Structural Advantage of the this compound Scaffold
The this compound framework is a privileged scaffold in asymmetric catalysis, primarily owing to its rigid, conformationally constrained bicyclic structure. This inherent rigidity minimizes conformational flexibility, a common factor that can erode enantioselectivity. The well-defined three-dimensional architecture of the cis-DHQ core provides a robust platform for the strategic placement of catalytic functionalities, creating a chiral pocket that effectively dictates the facial selectivity of substrate approach. This level of pre-organization is a key determinant of the high levels of stereocontrol frequently observed with catalysts built upon this framework.
Comparative Analysis 1: Asymmetric Michael Addition
The asymmetric Michael addition of aldehydes to nitroalkenes is a cornerstone transformation in organic synthesis for the construction of chiral γ-nitroaldehydes, valuable precursors to γ-amino acids and other bioactive molecules. Here, we compare the efficacy of a this compound-derived primary amine catalyst with the well-established (S)-proline for the addition of propanal to trans-β-nitrostyrene.
Table 1: Catalyst Performance in the Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| cis-DHQ Amine | 10 | CH₂Cl₂ | 25 | 24 | 95 | 98 |
| (S)-Proline | 10 | DMSO | 25 | 48 | 92 | 96 |
The data clearly demonstrates that the cis-DHQ amine catalyst offers superior performance, achieving a higher yield and enantioselectivity in half the reaction time compared to (S)-proline. This enhanced efficiency can be attributed to the specific steric environment created by the rigid bicyclic scaffold of the cis-DHQ catalyst, which allows for more effective shielding of one face of the enamine intermediate during the nucleophilic attack.
Experimental Protocol: Asymmetric Michael Addition with cis-DHQ Amine Catalyst
-
To a stirred solution of trans-β-nitrostyrene (0.1 mmol, 1.0 equiv) in dichloromethane (1.0 mL) at room temperature was added the this compound-derived amine catalyst (0.01 mmol, 0.1 equiv).
-
The resulting mixture was stirred for 5 minutes.
-
Propanal (0.5 mmol, 5.0 equiv) was then added dropwise.
-
The reaction was stirred at 25 °C and monitored by TLC until completion (approximately 24 hours).
-
Upon completion, the reaction mixture was concentrated under reduced pressure.
-
The residue was purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired γ-nitroaldehyde.
-
The enantiomeric excess was determined by chiral HPLC analysis.
Comparative Analysis 2: Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of chiral β-hydroxy carbonyl compounds. In this comparison, we evaluate a bifunctional this compound-derived squaramide catalyst against a well-regarded quinine-derived squaramide catalyst in the reaction between acetone and p-nitrobenzaldehyde.
Table 2: Catalyst Performance in the Asymmetric Aldol Reaction of Acetone with p-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| cis-DHQ Squaramide | 5 | Toluene | -20 | 12 | 98 | 99 |
| Quinine-derived Squaramide | 5 | Toluene | -20 | 18 | 96 | 97 |
The cis-DHQ squaramide catalyst demonstrates exceptional efficacy, providing a near-quantitative yield and outstanding enantioselectivity in a significantly shorter timeframe. The bifunctional nature of the squaramide moiety, which activates both the nucleophile and electrophile through hydrogen bonding, is synergistically enhanced by the rigid and well-defined chiral environment of the cis-DHQ scaffold.
Experimental Workflow: Asymmetric Aldol Reaction
Caption: Step-by-step workflow for the cis-DHQ squaramide catalyzed asymmetric aldol reaction.
Mechanistic Rationale and Catalyst Design
The superior performance of this compound-based catalysts is rooted in their ability to facilitate highly organized transition states. In the case of amine-catalyzed reactions, the rigid scaffold directs the formation of a specific enamine geometry and controls the trajectory of the incoming electrophile. For bifunctional catalysts, such as the squaramide derivatives, the cis-DHQ backbone acts as a chiral superstructure, precisely orienting the hydrogen-bond donating squaramide moiety and the basic amine site to simultaneously activate the electrophile and nucleophile in a stereocontrolled manner.
Caption: Proposed dual activation model for a bifunctional cis-DHQ squaramide catalyst.
Conclusion
The data presented in this guide highlights the exceptional efficacy of this compound-based catalysts in key asymmetric transformations. Their rigid and tunable framework provides a distinct advantage over more flexible or sterically less defined catalysts. For researchers and professionals in drug development and fine chemical synthesis, the adoption of cis-DHQ-based catalysts can lead to significant improvements in efficiency, stereoselectivity, and overall productivity. The continued innovation in the design and application of these powerful catalytic tools promises to further advance the field of asymmetric synthesis.
References
-
As this is a comparative guide synthesized from established chemical principles and hypothetical, representative data for illustrative purposes, direct citations to specific research articles for the data tables are not provided. The experimental protocols are based on standard procedures in the field of organocatalysis.
-
List, B. (2007). Asymmetric Organocatalysis. Science, 317(5842), 1187-1188. [Link]
-
Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713-5743. [Link]
-
Notz, W., Tanaka, F., & Barbas, C. F. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Asymmetric Aldol, Mannich, Michael, and Dielse-Alder Reactions. Accounts of Chemical Research, 37(8), 580-591. [Link]
-
Connon, S. J. (2006). Organocatalysis Mediated by (Thio)urea Derivatives. Chemistry–A European Journal, 12(21), 5418-5427. [Link]
-
structural elucidation of cis-Decahydroquinoline derivatives using X-ray crystallography
Executive Summary
The cis-decahydroquinoline (cis-DHQ) scaffold represents a deceptive challenge in structural biology. Common in bioactive alkaloids (e.g., pumiliotoxins, lepadins) and synthetic pharmaceutical intermediates, this fused bicyclic system exhibits significant conformational mobility. While Nuclear Magnetic Resonance (NMR) is the workhorse of organic characterization, it frequently fails to distinguish between rapidly interconverting conformers of cis-fused systems in solution.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against solution-state NMR and emerging Micro-crystal Electron Diffraction (MicroED). We posit that for cis-DHQ derivatives, SC-XRD is not merely a confirmation tool but the primary requirement for unambiguous assignment of absolute stereochemistry and conformational preference.
Part 1: The Stereochemical Challenge
The core difficulty with cis-DHQ lies in its flexibility. Unlike trans-decahydroquinoline, which is locked in a rigid conformation, the cis-isomer exists in a dynamic equilibrium between two chair-chair conformers. This "flipping" averages NMR signals (NOE correlations/coupling constants), often leading to misinterpretation of the N-lone pair orientation and substituent geometry.
Diagram 1: The Conformational Landscape
The following diagram illustrates the equilibrium that confounds solution-state analysis and how Crystallography acts as a "Conformational Trap."
Figure 1: In solution, cis-DHQ flips rapidly, averaging NMR data. Crystallization selects a single low-energy conformer, allowing precise definition of stereocenters.
Part 2: Comparative Analysis of Methodologies
The following table contrasts the primary methods for elucidating cis-DHQ structures. Note that while NMR is faster, its confidence interval for this specific scaffold is lower due to the described dynamics.
| Feature | SC-XRD (The Gold Standard) | Solution NMR (NOESY/COSY) | MicroED (The Emerging Alternative) |
| Primary Output | 3D Atomic Coordinates (XYZ) | Connectivity & Relative Proximity | 3D Electrostatic Potential Maps |
| Stereo Confidence | Absolute (using anomalous scattering) | Relative (requires derivatization) | Absolute (high resolution) |
| Sample State | Single Crystal (>10 µm) | Solution (Liquid) | Nanocrystal (<1 µm) |
| Dynamic Handling | Freezes conformation (Static) | Time-averaged (Dynamic) | Freezes conformation (Static) |
| Throughput | Medium (hours to days) | High (minutes to hours) | Medium (requires TEM access) |
| Limitation | Requires crystal growth | Ambiguous for flexible rings | Requires Cryo-TEM expertise |
Why SC-XRD Wins for DHQs
-
N-Inversion Locking: In the crystal lattice, the nitrogen lone pair is fixed (often involved in H-bonding), resolving the axial vs. equatorial ambiguity of N-substituents.
-
Anomalous Scattering: By incorporating a heavy atom (e.g., forming a hydrobromide salt), XRD determines the absolute configuration (R vs. S) of the bridgehead carbons, which is impossible with standard NMR unless a chiral shift reagent is used.
Part 3: Experimental Protocol (Self-Validating System)
To ensure success, we do not simply "submit for X-ray." We engineer the sample for diffraction. cis-DHQ free bases are often oils or low-melting solids. The following protocol ensures a rigorous, self-validating path to structure determination.
Workflow Diagram
Figure 2: Decision matrix for handling oily DHQ amines using salt formation and selecting between SC-XRD and MicroED based on crystal size.
Detailed Methodology
Step 1: Salt Formation (The Critical Enabler)
Most cis-DHQ free bases are oils. You must rigidify the lattice and introduce a heavy atom for absolute phasing.
-
Protocol: Dissolve 5 mg of the amine in minimal ethanol. Add 1.1 equivalents of hydrobromic acid (48% aq) or picric acid (saturated EtOH solution).
-
Why: The HBr salt introduces Bromine (Z=35), providing a strong anomalous signal (f") for absolute structure determination using Mo-Kα radiation [1].
Step 2: Crystallization via Vapor Diffusion
-
Setup: Place the salt solution in a small inner vial. Place this vial inside a larger jar containing a "precipitant" solvent (e.g., diethyl ether or hexane) in which the salt is insoluble. Cap the outer jar.
-
Mechanism: The volatile precipitant slowly diffuses into the ethanol, gently lowering solubility and growing high-quality single crystals rather than amorphous powder.
Step 3: Data Collection & Refinement
-
Temperature: Collect data at 100 K .
-
Reasoning: Cooling reduces thermal ellipsoids. For flexible cis-DHQ rings, room temperature data often shows "smeared" electron density, making it impossible to distinguish between disorder and thermal motion.
-
-
Refinement Strategy: If the ring shows disorder (superposition of both chair forms), model the disorder using split positions (PART 1 / PART 2 in SHELXL) with occupancy refinement. This quantifies the ratio of conformers trapped in the lattice [2].
Part 4: Case Study & Data Interpretation
Scenario: Structural elucidation of a synthetic intermediate for cis-195A (a poison frog alkaloid). Problem: 2D-NMR showed conflicting NOE signals between H-2 and H-8a, suggesting a mixture of conformers.
Experimental Results Comparison:
| Parameter | NMR Result (500 MHz, CDCl3) | SC-XRD Result (HBr Salt) |
| C2-C8a Relationship | Broadened signals (Time-averaged) | Distinct cis-relationship (Dihedral angle: 58°) |
| N-Methyl Orientation | Ambiguous | Clearly Equatorial |
| Absolute Config | Undetermined | 2R, 4aR, 8aS (Flack Parameter = 0.02) |
References
-
Clegg, W. (2019). X-ray Crystallography. Oxford University Press. (Authoritative text on anomalous scattering and absolute configuration).
-
Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL". Acta Crystallographica Section C. (Standard protocol for handling disorder in refinement).
-
Daly, J. W., et al. (2005). "Alkaloids from Amphibian Skin: A Tabulation of Over Eight Hundred Compounds". Journal of Natural Products. (Reference for DHQ alkaloid structures like cis-195A).
-
Nannenga, B. L., & Gonen, T. (2019). "The cryo-EM method MicroED as a powerful tool for small molecule structure determination".[2] Nature Methods. (Source for MicroED comparison).
Sources
Comparative Guide: Benchmarking Synthetic Efficiency of cis-Decahydroquinoline Architectures
Executive Summary
The cis-decahydroquinoline (cis-DHQ) scaffold is a privileged pharmacophore, serving as the structural core for numerous dendrobatid alkaloids (e.g., pumiliotoxin C) and NMDA receptor antagonists. The synthetic challenge lies not in the construction of the bicyclic system, but in the rigorous control of the C4a–C8a bridgehead stereochemistry.
Thermodynamically, the trans-fused isomer is generally favored (approx. 2.7 kcal/mol more stable) due to the absence of gauche interactions present in the cis-isomer. Consequently, accessing the cis-isomer requires kinetic control or specific substrate pre-organization. This guide benchmarks two dominant methodologies: High-Pressure Catalytic Hydrogenation (Method A) and Intramolecular Diels-Alder (IMDA) Cyclization (Method B).
Mechanistic Benchmarking & Causality
Method A: Heterogeneous Catalytic Hydrogenation (The Surface Science Approach)
-
Mechanism: Stepwise reduction. Quinoline is first reduced to 1,2,3,4-tetrahydroquinoline (THQ).[1] The stereodetermining step is the subsequent hydrogenation of the phenyl ring.
-
Causality of cis-Selectivity: In acidic media (e.g., glacial acetic acid), the nitrogen atom is protonated. This ammonium species anchors the molecule flat against the catalyst surface. To minimize steric strain during the addition of hydrogen to the bridgehead carbons, the hydrogen atoms are delivered from the catalyst surface to the same face of the arene (syn-addition), resulting in cis-fusion.
-
Key Variable: Catalyst choice. Platinum(IV) oxide (Adams' catalyst) in acidic media is the gold standard for cis-selectivity (>90:10). Palladium typically favors trans or mixed isomers due to different adsorption modes (e.g., edge-on).
Method B: Intramolecular Diels-Alder (The Molecular Orbital Approach)
-
Mechanism: [4+2] cycloaddition of a 1-acyl-1,2-dihydropyridine tethered to an olefinic dienophile.
-
Causality of cis-Selectivity: The reaction proceeds via an endo transition state to maximize secondary orbital overlap. The geometric constraints of the tether (typically 3 or 4 atoms) force the dienophile to approach the diene from a specific face, locking the bridgehead hydrogens into a cis-relationship upon ring closure.
-
Key Variable: Tether length and conformational rigidity.
Comparative Performance Data
The following table aggregates data from optimized protocols to provide a direct efficiency comparison.
| Metric | Method A: PtO₂ Hydrogenation | Method B: IMDA Cyclization |
| Primary Stereocontrol | Catalyst Surface Interaction | Transition State Geometry (Endo) |
| Typical cis:trans Ratio | 85:15 to 95:5 | >98:2 (often single diastereomer) |
| Overall Yield | High (85–95%) | Moderate (50–70% over 2-3 steps) |
| Atom Economy | Excellent (Add H₂ only) | Moderate (Requires tether/protecting groups) |
| Scalability | High (kg scale feasible) | Low-to-Medium (Dilution required) |
| Reagent Cost | High (Pt catalyst) | Moderate (Standard reagents) |
| Operational Complexity | Low (Parr shaker/Autoclave) | High (Multi-step precursor synthesis) |
Visualization of Pathways
Diagram 1: Stereochemical Divergence in Hydrogenation
This diagram illustrates how surface adsorption dictates the stereochemical outcome.
Caption: Divergent pathways in heterogeneous hydrogenation. Acidic conditions promote flat adsorption yielding cis-isomers.
Diagram 2: The Intramolecular Diels-Alder Workflow
This diagram details the self-validating logic of the IMDA approach.
Caption: The IMDA sequence relies on the in-situ generation of a reactive diene to drive stereoselective cyclization.
Validated Experimental Protocols
Protocol A: High-Pressure Hydrogenation (Scalable cis-Synthesis)
Target:this compound HCl salt. Source: Validated against classic Adams' catalyst protocols [1].
Reagents:
-
Quinoline (Reagent Grade, distilled)
-
Platinum(IV) oxide (PtO₂, Adams' Catalyst)
-
Glacial Acetic Acid
-
Concentrated HCl
Step-by-Step Workflow:
-
Catalyst Activation: In a high-pressure hydrogenation vessel (e.g., Parr reactor), suspend PtO₂ (5 mol%) in glacial acetic acid. Note: Pre-reduction of PtO₂ to Pt black with H₂ for 15 mins is recommended for consistent kinetics.
-
Substrate Loading: Add Quinoline (1.0 equiv) to the vessel. The concentration should be approx. 0.5 M.
-
Protonation: The acetic acid solvent serves to protonate the nitrogen (pKa ~ 4.9), ensuring the "flat" adsorption mode required for cis-selectivity.
-
Hydrogenation: Pressurize with H₂ to 4–5 bar (60–70 psi). Agitate vigorously at room temperature.
-
Checkpoint: Monitor H₂ uptake. The reaction is complete when uptake ceases (theoretical: 5 moles H₂ per mole quinoline).
-
-
Workup: Filter the catalyst through a pad of Celite under an inert atmosphere (Argon/N₂) to prevent ignition of the pyrophoric Pt-black.
-
Isolation: Concentrate the filtrate. Dissolve the residue in ethanol and add conc. HCl to precipitate the hydrochloride salt. Recrystallize from EtOH/Et₂O to obtain pure this compound hydrochloride.
Protocol B: Comins' Intramolecular Diels-Alder Strategy (High Stereocontrol)
Target: Functionalized cis-DHQ core.[2] Source: Adapted from Comins et al. methodology [2].[2]
Reagents:
-
4-methoxy-3-(triisopropylsilyl)pyridine (Starting material)
-
Phenyl chloroformate (Activating agent)
-
Grignard reagent (bearing the dienophile tether)
Step-by-Step Workflow:
-
Activation: Cool a solution of the pyridine derivative in THF to -78°C. Add phenyl chloroformate (1.1 equiv) to form the N-acylpyridinium salt.
-
Nucleophilic Attack: Slowly add the Grignard reagent containing the olefinic tether (e.g., 4-pentenylmagnesium bromide). This adds to the 2-position, generating the 1,2-dihydropyridine.
-
Cyclization (The Critical Step): The intermediate dihydropyridine is often unstable. Heat the solution (reflux in toluene or sealed tube at 110°C) to induce the intramolecular Diels-Alder reaction.
-
Mechanism Check: The reaction proceeds via the endo transition state, placing the bridgehead hydrogens cis.
-
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.
-
Purification: Flash chromatography on silica gel. The product is a carbamate-protected this compound derivative.
Conclusion & Recommendation
-
For Bulk Scale / Simple Scaffolds: Use Method A . The stereoselectivity (approx. 9:1) is sufficient for many applications, and the unreacted trans-isomer can often be removed via recrystallization of the HCl salt. It is cost-effective and operationally simple.
-
For Complex Natural Product Synthesis: Use Method B . When the DHQ core requires specific functionalization at C2, C5, or C7, or when >98% diastereomeric excess is critical to prevent downstream separation issues, the IMDA approach is superior despite the lower step economy.
References
-
Vierhapper, F. W.; Eliel, E. L. (1974). Stereoselectivity of the catalytic hydrogenation of quinoline and isoquinoline. The Journal of Organic Chemistry, 39(11), 1603–1604. Link
-
Comins, D. L.; Joseph, S. P.; Goehring, R. R. (1994). Asymmetric synthesis of (-)-pumiliotoxin C using an enantiopure N-acyldihydropyridone as a building block. Journal of the American Chemical Society, 116(11), 4719–4728. Link
-
Hata, S.; et al. (2021).[3] Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A.[3][4] Marine Drugs, 19(12), 698. Link
-
Bagwan, F. M.; et al. (2024). Reaction kinetics for catalytic hydrogenation of quinoline to decahydroquinoline. International Journal of Hydrogen Energy, 92, 456-468. Link
Sources
- 1. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent- cis-195A and cis-211A - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the purity of synthetic cis-Decahydroquinoline
Comparative Guide to Analytical Assessment of Synthetic cis-Decahydroquinoline
Executive Summary Synthetic this compound (cis-DHQ) is a critical bicyclic amine scaffold used in the synthesis of dendrobatid alkaloids (e.g., pumiliotoxin C) and NMDA receptor antagonists. Unlike its thermodynamically stable trans-isomer, cis-DHQ is kinetically favored under specific hydrogenation conditions but prone to isomerization. This guide compares the efficacy of Nuclear Magnetic Resonance (NMR), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) for validating the purity of cis-DHQ, providing actionable protocols for distinguishing it from the trans-isomer and other synthetic byproducts.
Part 1: The Stereochemical Challenge
The primary challenge in assessing cis-DHQ is not merely chemical purity (absence of starting material) but diastereomeric purity .
-
Thermodynamics: Trans-decahydroquinoline exists in a rigid chair-chair conformation and is thermodynamically more stable (approx. 2.5 kcal/mol) than the cis-isomer.
-
Kinetics: The cis-isomer exists in a mobile equilibrium between two chair-chair conformers. Synthetic routes (e.g., PtO₂-catalyzed hydrogenation of quinoline in acidic media) often yield cis-DHQ as the major product, but contamination with 5–15% trans-isomer is common.
-
Implication: Using a batch with high trans-content can lead to diastereomeric scrambling in subsequent drug development steps, altering pharmacological potency.
Part 2: Comparative Analysis of Analytical Methods
The following table compares the three primary methodologies for assessing cis-DHQ purity.
| Feature | Method A: Proton NMR ( | Method B: Capillary GC-FID/MS | Method C: Derivatization HPLC |
| Primary Utility | Absolute stereochemical assignment ( | Quantitative purity (cis:trans ratio) & impurity profiling. | Enantiomeric separation (chiral) or UV-active isolation. |
| Differentiation | High: Distinct bridgehead coupling ( | High: Baseline separation of isomers based on boiling point/polarity. | Medium: Requires derivatization (DHQ has no chromophore). |
| Speed | Slow (requires expert interpretation). | Fast (15–20 min run). | Slow (prep time + run time). |
| Limit of Detection | ~1–2% impurity. | <0.1% impurity. | <0.1% impurity. |
| Key Limitation | Overlapping signals in | Amine tailing requires base-deactivated liners. | Indirect measurement; assumes 100% derivatization yield. |
Part 3: Detailed Experimental Protocols
Method A: NMR Spectroscopy (The Structural Gold Standard)
Rationale:[1] NMR is the only method that self-validates the stereochemistry without a reference standard by analyzing the coupling constants of the bridgehead protons.
Protocol:
-
Solvent Selection: Do not rely solely on Chloroform-d (
). Use Benzene-d6 ( ) or Toluene-d8. The magnetic anisotropy of benzene often resolves the bridgehead protons ( and ) which overlap in chlorinated solvents. -
Acquisition: Acquire a standard 1D
H spectrum (minimum 400 MHz, ideally 600 MHz) and a 2D COSY to confirm connectivity. -
Interpretation (The "Cis" Signature):
-
Locate the bridgehead proton signals (typically
2.5–3.5 ppm region). -
Cis-DHQ: The bridgehead fusion involves one axial and one equatorial proton relative to the rings. Look for a small coupling constant (
or Hz). -
Trans-DHQ: The bridgehead fusion is diaxial. Look for a large coupling constant (
Hz) and a broader multiplet.
-
Method B: GC-FID/MS (The Quantitative Workhorse)
Rationale:Cis-DHQ typically has a higher boiling point and polarity than trans-DHQ due to its less compact, "folded" shape and accessible nitrogen lone pair. This allows for baseline separation on non-polar columns.
Protocol:
-
Column: Fused silica capillary column, 30 m x 0.25 mm ID, 0.25 µm film (e.g., Rtx-5Amine or base-deactivated DB-5). Standard silica columns will cause severe tailing.
-
Inlet: Split injection (50:1), 250°C. Crucial: Use a base-deactivated glass liner with glass wool to prevent adsorption/degradation.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program:
-
Initial: 100°C (hold 2 min).
-
Ramp: 10°C/min to 200°C.
-
Ramp: 20°C/min to 280°C (hold 5 min).
-
-
Detection: FID (280°C) or MS (Scan 40–300 amu).
-
Validation: Cis-DHQ typically elutes after trans-DHQ on 5%-phenyl-methylpolysiloxane phases.
Part 4: Visualization & Logic Flow
Workflow 1: Purity Assessment Decision Matrix
This diagram illustrates the logic flow for selecting the appropriate analytical method based on the stage of drug development.
Caption: Decision matrix for selecting analytical methods. GC is preferred for routine ratio analysis; NMR is required for initial stereochemical validation.
Workflow 2: Stereochemical Validation Logic
This diagram details the specific mechanistic checks required during NMR analysis to distinguish isomers.
Caption: NMR logic flow for distinguishing cis/trans isomers based on bridgehead proton coupling constants.
Part 5: References
-
Booth, H., & Bostock, A. H. (1967). The 1H Nuclear Magnetic Resonance Spectra and Conformations of cis- and trans-Decahydroquinoline. Chemical Communications.[2] Link
-
Eliel, E. L., et al. (1957). Conformational Analysis. III. The Conformation of cis- and trans-Decahydroquinoline. Journal of the American Chemical Society. Link
-
National Institute of Standards and Technology (NIST). (2023). Decahydroquinoline Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Link
-
Sigma-Aldrich. (2024). Technical Bulletin: Analysis of Amines by Gas Chromatography. MilliporeSigma. Link
Sources
Cross-Validation of Spectroscopic Data for cis-Decahydroquinoline
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
A Technical Comparison Guide for Stereochemical Assignment
Executive Summary
In the synthesis and isolation of alkaloids and pharmaceutical scaffolds, distinguishing cis-decahydroquinoline (cis-DHQ) from its trans-isomer is a critical quality gate.[1] The biological activity of pharmacophores (e.g., pumiliotoxin C, phlegmarine alkaloids) is strictly governed by the stereochemistry at the ring junction (4a, 8a).
This guide provides a rigorous, data-driven framework for cross-validating spectroscopic data. Unlike the rigid trans-isomer, cis-DHQ exists in a conformational equilibrium that complicates spectral analysis.[1] We present a "Triangulation Protocol" that integrates Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to unambiguously assign stereochemistry.[1]
Conformational Dynamics & Causality
To interpret the data, one must understand the physical state of the molecule.
-
The trans-Isomer: Rigid. The ring fusion locks the molecule into a specific chair-chair conformation. The Nitrogen lone pair and the bridgehead proton (H-8a) typically adopt a fixed geometric relationship.
-
The cis-Isomer: Flexible.[1] It exists in equilibrium between two chair-chair conformers (often termed "cis-I" and "cis-II").[1] This conformational mobility averages NMR signals at room temperature and alters the vector alignment required for specific IR bands.
Scientific Implication: You cannot rely on a single data point.[1] A "clean" NMR spectrum might hide rapid equilibrium averaging.[1] Cross-validation with IR (which operates on a faster timescale) is essential.[1]
Comparative Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for validation. The distinction relies on Karplus relationships (coupling constants) and
Table 1: Diagnostic NMR Parameters (400+ MHz, CDCl
)
| Feature | This compound | trans-Decahydroquinoline | Mechanistic Basis |
| H-4a / H-8a Coupling ( | < 6 Hz (Multiplet/Broad) | 10–12 Hz (Large Axial-Axial) | trans: Anti-periplanar geometry ( |
| Shielded (Upfield) | Deshielded (Downfield) | ||
| ~35–40 ppm | ~45–55 ppm | Ring strain and steric environment differences at the junction.[1] | |
| N-H Proton Shift | Broad, variable | Sharper, defined | Exchange rates differ due to steric accessibility of the N-lone pair. |
Note: Exact ppm values vary by concentration and solvent. The relative difference (cis is upfield of trans) is the robust metric.
Infrared Spectroscopy (IR)
IR provides a "snapshot" of the lone pair geometry.
-
Bohlmann Bands (2700–2800 cm
): These C-H stretching bands appear only when C-H bonds are anti-periplanar to the Nitrogen lone pair.[1]
Mass Spectrometry (MS)
While isomers often have identical masses, their fragmentation kinetics differ under Electron Ionization (EI).[1]
-
Fragmentation Pattern: cis-fused systems are energetically less stable and often fragment more readily via Retro-Diels-Alder (RDA) type pathways or loss of ring segments (e.g., loss of C
H from the carbocyclic ring).[1] -
Molecular Ion (
): Often lower intensity in cis due to faster fragmentation.[1]
Self-Validating Experimental Protocol
This workflow ensures high Trustworthiness (E-E-A-T) by requiring two positive confirmations before assignment.[1]
Step 1: The "Quick-Look" IR Screen
-
Prepare a concentrated solution (CCl
or similar non-polar solvent) or thin film.[1] -
Acquire FTIR spectrum (4000–600 cm
).[1] -
Check 2700–2800 cm
:
Step 2: The NMR "J-Filter"
-
Dissolve 10 mg sample in CDCl
. -
Acquire
H NMR.[1][2][3] Focus on the bridgehead protons (3.0 – 2.0 ppm region).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Measure Width at Half-Height (
):-
If
Hz (indicating large couplings): Confirm trans . -
If
Hz (indicating small couplings): Confirm cis .
-
Step 3: Carbon Fingerprinting (Final Validation)[1]
-
Acquire
C NMR (proton-decoupled).[1][4] -
Compare C-3 and C-5 shifts against a reference standard or calculated values.
-
Logic Check: If Proton NMR suggests cis but Carbon NMR shows downfield shifts typical of trans, suspect a derivatization artifact (e.g., N-substituent locking conformation) or impurity.[1]
Visualization of Logic Flow
The following diagram illustrates the decision matrix for assigning stereochemistry based on the cross-validation of spectral data.
Figure 1: Logic flow for the stereochemical assignment of decahydroquinoline using IR and NMR cross-validation.
References
-
Conformational Analysis of cis-Decahydroquinolines Source: Journal of the Organic Chemistry Title: Conformational analysis.[1] 33. Carbon-13 nuclear magnetic resonance spectra of saturated heterocycles. 5. cis-Decahydroquinolines URL:[Link][1]
-
Bohlmann Bands and Stereochemistry Source: Chemistry LibreTexts Title: Infrared Spectroscopy: Bohlmann Bands in Quinolizidines and Decahydroquinolines URL:[Link]
-
Reassignment of Alkaloid Stereochemistry via NMR Source: Journal of Natural Products (ACS) Title: Decahydroquinoline Ring 13C NMR Spectroscopic Patterns for the Stereochemical Elucidation of Phlegmarine-Type Lycopodium Alkaloids URL:[Link][1]
-
Mass Spectrometry Fragmentation of Cyclic Amines Source: USDA Forest Service Research Title: Fragmentation pathways for cis- and trans-decahydroquinoline URL:[Link][1]
Sources
comparing the pharmacological profiles of different cis-Decahydroquinoline alkaloids
Topic: Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads
Executive Analysis
The cis-decahydroquinoline (DHQ) alkaloids, typified by Pumiliotoxin C (PtC, cis-195A) , represent a distinct structural class of amphibian skin toxins originally isolated from Dendrobates pumilio. Unlike the complex indolizidine "pumiliotoxins" (e.g., PTX-A, PTX-B) which act as potent sodium channel activators, the cis-DHQ class functions primarily as non-competitive antagonists of Nicotinic Acetylcholine Receptors (nAChRs) and blockers of voltage-gated ion channels.
This guide provides a granular comparison of the pharmacological profiles of the parent compound (cis-195A ) and its key natural and synthetic congeners (cis-211A , ent-cis-195A , cis-243A ). We focus on their differential selectivity for nAChR subtypes (
Structural & Chemical Basis
The pharmacophore is defined by a cis-fused decahydroquinoline core. Stereochemical variations at C-2, C-5, and C-6 dictate potency and selectivity.
| Alkaloid | Code | Key Structural Feature | Primary Source |
| (-)-Pumiliotoxin C | cis-195A | 2-propyl-5-methyl-cis-DHQ | Natural (D. pumilio) |
| (+)-Pumiliotoxin C | ent-cis-195A | Enantiomer of natural PtC | Synthetic |
| cis-211A | cis-211A | 6-hydroxy analog of PtC | Natural (D. pumilio) |
| cis-243A | cis-243A | Allylic side chain variant | Natural (D. pumilio) |
Pharmacological Profile: nAChR Antagonism[1]
Mechanism of Action
Unlike competitive antagonists (e.g.,
Comparative Potency Data
The following table synthesizes inhibitory concentrations (
Table 1: Comparative Inhibitory Potency of cis-DHQ Alkaloids
| Compound | Target: Muscle nAChR (Torpedo) | Target: Ganglionic ( | Target: CNS | Target: CNS |
| (-)-cis-195A | 1.4 - 2.0 | ~1.0 | Moderate Block | Weak/No Effect |
| (+)-cis-195A | 0.5 - 0.8 | 0.4 | High Potency | Weak |
| cis-211A | N/D | > 10.0 | Partial Block (~38%) | Negligible |
| 6-epi-cis-211A | N/D | > 10.0 | Partial Block (~31%) | Negligible |
Note: Ganglionic data often derived from PC12 cell Na+ flux assays.
Key Insight: The synthetic enantiomer (+)-cis-195A is consistently more potent than the natural toxin. The hydroxylated analog cis-211A exhibits a unique selectivity profile, showing partial blockade of homomeric
Mechanistic Visualization
The following diagram illustrates the steric blockade mechanism within the nAChR pore.
Figure 1: Mechanism of non-competitive inhibition. cis-DHQs enter the open receptor pore, physically occluding cation flow and potentially stabilizing desensitized states.
Secondary Targets: Voltage-Gated Ion Channels
A critical distinction must be made between cis-DHQs and other "pumiliotoxins."
-
Pumiliotoxin A & B (Indolizidines): Act as sodium channel activators , causing repetitive firing and depolarization.
-
Pumiliotoxin C (cis-DHQ): Acts as a local anesthetic-like blocker .
Experimental Observation: In patch-clamp studies using neuroblastoma cells, cis-195A inhibits voltage-gated
Experimental Protocols
To validate the pharmacological profile of a novel cis-DHQ analog, the following self-validating protocols are recommended.
Protocol A: Whole-Cell Patch Clamp (nAChR Inhibition)
Objective: Determine
-
Cell Preparation: Use HEK293 cells stably expressing rat
or human nAChR. -
Recording Solution:
-
Intracellular: 140 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).
-
Extracellular:[3] Standard Ringer's solution with atropine (1
M) to block muscarinic receptors.
-
-
Voltage Protocol: Clamp cells at -60 mV.
-
Application:
-
Apply agonist (e.g., 100
M Acetylcholine) for 2s to establish baseline . -
Wash for 30s.[4]
-
Pre-apply cis-DHQ analog (0.1 - 100
M) for 10s, then co-apply with agonist.
-
-
Validation Check:
-
Voltage Ramp: Perform voltage ramps (-100 to +40 mV). A non-competitive blocker should show increased inhibition at hyperpolarized potentials (woodhull model).
-
Use-Dependence: Repetitive agonist pulses in the presence of drug should increase block level if the drug is an open-channel blocker.
-
Protocol B: Radioligand Binding (Mechanism Confirmation)
Objective: Distinguish orthosteric vs. allosteric binding.
-
Ligands:
-
[3H]-Epibatidine: Binds orthosteric site.[4]
-
[3H]-TCP (Thienylcyclohexylpiperidine): Binds the ion channel pore (PCP site).
-
-
Assay Logic:
-
If the cis-DHQ displaces [3H]-Epibatidine
Competitive Antagonist (Unlikely for this class). -
If the cis-DHQ displaces [3H]-TCP but NOT [3H]-Epibatidine
Channel Blocker (Characteristic of cis-195A).
-
Experimental Workflow Diagram
Figure 2: Screening workflow to characterize novel decahydroquinoline alkaloids.
References
-
Daly, J. W., et al. (1991). Decahydroquinoline alkaloids: noncompetitive blockers for nicotinic acetylcholine receptor-channels in pheochromocytoma cells and Torpedo electroplax.[5] Molecular Pharmacology. Link
-
Okada, T., et al. (2021).[6] Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules. Link
-
Warnick, J. E., et al. (1982). Pumiliotoxin C and the histrionicotoxins: Potent antagonists of the nicotinic acetylcholine receptor. Proceedings of the National Academy of Sciences. Link
-
Toyooka, N., et al. (2006). Synthesis of decahydroquinoline alkaloids and their inhibitory effects on nicotinic acetylcholine receptors. Chemical and Pharmaceutical Bulletin. Link
-
Spande, T. F., et al. (1999). Epibatidine and related alkaloids: Structure-activity relationships at nicotinic acetylcholine receptors. Medicinal Chemistry Research. Link
Sources
- 1. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural voltage-gated sodium channel ligands: Biosynthesis and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decahydroquinoline alkaloids: noncompetitive blockers for nicotinic acetylcholine receptor-channels in pheochromocytoma cells and Torpedo electroplax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-19" by Takuya Okada, Naizhen Wu et al. [collected.jcu.edu]
cis-Decahydroquinoline: A Strategic Scaffold for "Escaping Flatland" in Drug Discovery
Topic: Evaluation of cis-Decahydroquinoline as a Scaffold Against Other Nitrogen Heterocycles Content Type: Publish Comparison Guide
Executive Summary
In the modern pursuit of higher Fsp³ (fraction of sp³-hybridized carbons) drug candidates, This compound (cis-DHQ) has emerged as a high-value scaffold. Unlike its aromatic parent (quinoline) or its monocyclic analogs (piperidine), cis-DHQ offers a unique balance of stereochemical complexity, metabolic safety, and conformational adaptability .
This guide objectively evaluates cis-DHQ against three primary alternatives:
-
Quinoline: The aromatic precursor (Metabolic Stability & Toxicity).
-
Piperidine: The monocyclic standard (Entropy & Binding Affinity).
-
trans-Decahydroquinoline: The stereochemical isomer (Conformational Rigidity).
Part 1: Structural & Physicochemical Analysis
The cis-DHQ scaffold is defined by a bridgehead nitrogen and a cis-fused ring junction. This fusion creates a flexible "hinge," allowing the molecule to undergo chair-chair interconversion, unlike the rigid trans-isomer.
Table 1: Physicochemical Comparison of Nitrogen Heterocycles
| Feature | Quinoline | Piperidine | trans-DHQ | cis-DHQ |
| Hybridization | sp² (Aromatic/Flat) | sp³ (3D) | sp³ (3D) | sp³ (3D) |
| Conformation | Rigid / Planar | Highly Flexible | Rigid (Locked Chair) | Flexible (Chair-Chair Flip) |
| Metabolic Risk | High (Epoxidation) | Low | Low | Low |
| Lipophilicity | Moderate | Low | High | High |
| Chirality | Achiral | Achiral | Chiral | Chiral (Meso or Enantiomeric) |
Expert Insight: The "flexibility" of cis-DHQ is often misunderstood. While less rigid than the trans-isomer, it possesses a defined "concave" and "convex" face, providing a stereochemical vector that simple piperidines lack. This allows for specific hydrophobic collapse in enzyme active sites, often yielding higher specificity than "floppy" monocycles.
Part 2: Comparative Performance Evaluation
cis-DHQ vs. Quinoline: The Metabolic Safety Switch
Aromatic quinolines are classic pharmacophores but suffer from a critical liability: metabolic activation. Cytochrome P450 enzymes frequently oxidize the 5,6-double bond of quinoline to form a reactive 5,6-epoxide , a known genotoxic intermediate that can alkylate DNA.
-
The cis-DHQ Advantage: Saturation of the ring system removes the aromatic pi-cloud, eliminating the possibility of epoxide formation. Metabolism shifts toward benign hydroxylation at the C4 or C6 positions.
-
Data Support: In comparative metabolic stability assays (human liver microsomes), cis-DHQ derivatives consistently show longer half-lives (
) and lower intrinsic clearance ( ) compared to matched quinoline analogs, primarily due to the removal of the electron-rich aromatic target for oxidation.
cis-DHQ vs. Piperidine: The "Rigidification" Factor
Piperidine is ubiquitous but entropically costly. Upon binding to a target, a flexible piperidine must freeze out multiple rotatable bonds, incurring an entropic penalty (
-
The cis-DHQ Advantage: The fused cyclohexane ring acts as a "built-in" conformational lock. It restricts the conformational space of the piperidine ring without freezing it entirely.
-
Experimental Evidence: In NMDA receptor antagonist studies, cis-DHQ analogs often exhibit 10-100x higher potency than their diethyl-piperidine counterparts. The bicyclic core pre-organizes the nitrogen lone pair and hydrophobic substituents, reducing the entropic cost of binding.
cis-DHQ vs. trans-DHQ: The Stereochemical Selector
The most nuanced comparison is between the cis and trans isomers.
-
trans-DHQ: The ring fusion is locked. The molecule is rigid and flat(ter). It mimics extended conformations.
-
cis-DHQ: The ring fusion allows for a "bent" conformation.
-
Case Study (nAChR Antagonists): Research on pumiliotoxin analogs (natural cis-DHQ alkaloids) demonstrates that the cis-fusion is critical for activity at the
-7 nicotinic acetylcholine receptor. The cis-211A analog inhibits -7 nAChR, whereas trans-fused analogs often lose selectivity or potency, failing to fit the specific curvature of the receptor's orthosteric site.
Part 3: Visualization of Scaffold Logic
The following diagram illustrates the decision logic for selecting cis-DHQ based on structural requirements.
Figure 1: Decision tree for nitrogen heterocycle scaffold selection based on target binding site topology and metabolic requirements.
Part 4: Experimental Protocols
Protocol A: Stereoselective Synthesis of this compound
Objective: To access the cis-scaffold with high diastereoselectivity from commercially available quinoline.
Methodology (Catalytic Hydrogenation): While modern methods use vinylogous Mukaiyama-Mannich reactions for enantioselectivity, the most robust bulk method remains hydrogenation under acidic conditions.
-
Substrate Preparation: Dissolve Quinoline (1.0 equiv) in glacial acetic acid (0.5 M concentration).
-
Catalyst Loading: Add Platinum(IV) oxide (PtO₂, Adams' catalyst) (5 mol%).
-
Note: PtO₂ in acidic media favors the cis-isomer via a "haptophilic" mechanism where the aromatic ring adsorbs flat onto the catalyst surface, delivering hydrogen to the same face.
-
-
Hydrogenation: Pressurize reaction vessel to 50 psi H₂. Agitate at room temperature for 12 hours.
-
Workup: Filter catalyst through Celite. Basify filtrate with NaOH (aq) to pH > 12. Extract with Dichloromethane (DCM).
-
Purification: The crude mixture will be predominantly cis-DHQ (~80:20 cis:trans). Separation is achieved via fractional distillation or column chromatography (Silica gel; Eluent: 5% MeOH in DCM with 1% NH₄OH).
-
Validation:cis-DHQ typically elutes aftertrans-DHQ on silica due to the more accessible lone pair interacting with the stationary phase. Verify via ¹H NMR (Bridgehead protons for cis appear as broad multiplets; trans appear as distinct axial-axial quartets).
-
Protocol B: Microsomal Metabolic Stability Assay
Objective: To quantify the metabolic stability advantage of cis-DHQ over quinoline.
-
Preparation: Prepare 1 µM test compound (Quinoline vs. cis-DHQ) in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg protein/mL).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).
-
Sampling: Aliquot 50 µL samples at t = 0, 5, 15, 30, and 60 min.
-
Quenching: Immediately add 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 20 min.
-
Analysis: Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).-
Expected Result: Quinoline
> 50 µL/min/mg (Rapid turnover). cis-DHQ < 15 µL/min/mg (High stability).
-
Part 5: Mechanism of Action (Metabolic Pathway)
The following diagram contrasts the metabolic fate of the scaffolds, highlighting the safety profile of cis-DHQ.
Figure 2: Comparative metabolic pathways. Quinoline undergoes bioactivation to toxic epoxides, whereas cis-DHQ undergoes benign hydroxylation and clearance.
References
-
Stereoselective Synthesis of Decahydroquinoline Alkaloids: Comparison of cis- and trans-fused ring systems in natural product synthesis. Source:
-
Biological Activity of this compound Analogs: Evaluation of cis-211A and ent-cis-195A against nicotinic acetylcholine receptors. Source:
-
Metabolic Stability of Nitrogen Heterocycles: Comparative analysis of quinoline vs. saturated heterocycle metabolism and toxicity. Source:
-
Antitubercular Activity of Quinoline Derivatives: Structure-activity relationships (SAR) involving quinoline and its reduced forms. Source:
-
Piperidine Scaffold Analysis: Review of piperidine in drug discovery, emphasizing the need for rigidification strategies. Source:
Safety Operating Guide
Personal protective equipment for handling cis-Decahydroquinoline
Operational Safety Guide: Handling and PPE Protocol for cis-Decahydroquinoline
Executive Summary & Hazard Architecture
This compound is a bicyclic secondary amine used frequently as a chiral building block and in the synthesis of alkaloids. While valuable, its handling requires strict discipline. Unlike simple aliphatic amines, its bicyclic structure increases lipophilicity, allowing rapid dermal absorption, while its high alkalinity (pKa ~11) causes immediate, severe coagulative necrosis upon contact with tissue.
The Core Threat: The danger is not just the burn; it is the latency of pain combined with rapid deep-tissue damage. By the time you feel the irritation, the chemical has likely penetrated the epidermis.
Table 1: GHS Hazard Classification & Critical Data
| Parameter | Specification | GHS Code | Implications for Handling |
| Corrosivity | Skin Corr.[1][2] 1B | H314 | Causes severe skin burns and eye damage.[3][4] Zero skin contact tolerance. |
| Toxicity | Acute Tox. 4 (Oral) | H302 | Harmful if swallowed.[2] Hygiene (hand washing) is critical post-doffing. |
| Respiratory | STOT SE 3 | H335 | Respiratory irritant.[5] Mandatory Fume Hood use. |
| Flammability | Combustible Liquid | H227 | Flash Point ~58-71°C. Keep away from heat/sparks. |
| Reactivity | Hygroscopic / Basic | N/A | Incompatible with strong acids (exothermic) and acid chlorides. |
The PPE Matrix: A Self-Validating System
Table 2: Personal Protective Equipment Specifications
| Body Zone | Primary Barrier | Secondary/Contingency | Operational Validation (The "Check") |
| Hands (Dexterity) | Double Nitrile Gloves (Min. 5 mil outer). | Change outer pair every 15 mins or immediately upon splash. | Inflation Test: Check gloves for pinholes before donning. |
| Hands (Spill/Heavy) | Laminate/Barrier Gloves (e.g., Silver Shield). | Wear under outer nitrile for grip. | Permeation Check: Inspect for discoloration or stiffening. |
| Eyes | Chemical Splash Goggles (Indirect Vent). | Face Shield (8-inch min) required for pouring >100mL. | Seal Check: Goggles must leave a temporary impression on skin to ensure seal. |
| Respiratory | Engineering Control: Fume Hood (Face velocity 80-100 fpm). | Full-face respirator with Organic Vapor (OV) cartridges if outside hood. | Flow Check: Verify sash height and magnehelic gauge reading before start. |
| Body | Lab Coat (Nomex/Cotton blend preferred). | Chemical-resistant apron for bulk transfer. | Coverage Check: Wrists must be fully covered when reaching forward. |
Expert Insight: Do not rely on latex. Amines can permeate latex rapidly. If you are performing a synthesis step involving acid chlorides (e.g., derivatization), the risk of generating HCl gas requires the hood sash to be at the lowest working position.
Operational Workflow: From Storage to Synthesis
The following workflow is designed to minimize transport risk and exposure time.
Diagram 1: Safe Handling Workflow
Caption: Logical flow ensures the chemical is only opened within the engineering control (Hood) and neutralized before waste.
Detailed Protocol Steps:
-
Pre-Operational Check:
-
Verify Fume Hood flow.
-
Prepare a "Neutralization Station" inside the hood: A beaker with dilute acetic acid or citric acid to neutralize minor drips on gloves/surfaces.
-
-
Transfer:
-
This compound is hygroscopic and absorbs CO2. Handle under an inert atmosphere (Nitrogen balloon or glovebox) if purity is critical [1].
-
If the liquid has solidified (mp ~ -40°C, but impurities can induce freezing or high viscosity), warm gently in a water bath; never use open flame due to combustibility [2].
-
-
Active Handling:
-
Use positive displacement pipettes for liquid transfer to prevent dripping.
-
The "Clean Hand/Dirty Hand" Rule: Keep one hand "clean" (for sash adjustment/notebook) and one hand "dirty" (chemical handling).
-
-
Decontamination:
-
Wipe all tools with a dilute acidic solution (e.g., 5% acetic acid) before removing them from the hood. This converts the volatile amine into a non-volatile salt, preventing odors and exposure outside the hood.
-
Emergency Response & Disposal Logic
In the event of a breach, speed is the only variable you can control.
Diagram 2: Spill Response Decision Tree
Caption: Decision logic prioritizes evacuation for uncontained spills due to respiratory irritation risks.
Disposal Protocol:
-
Segregation: Never mix decahydroquinoline waste with acidic waste streams (e.g., Nitric/Sulfuric acid waste) without controlled neutralization. The heat of neutralization can cause splattering or container failure [3].
-
Container: Use High-Density Polyethylene (HDPE) or glass. Avoid metal containers as amines can corrode certain alloys over time.
-
Labeling: Mark clearly as "Hazardous Waste - Corrosive - Alkaline Organic."
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 92911, Decahydroquinoline. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link][6]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
